An In-depth Technical Guide to the Physical Properties of n-Decylboronic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical properties of n-decylboronic acid. The information is curated for researchers, s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of n-decylboronic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize boronic acids in their work. This document summarizes key quantitative data, details experimental protocols for property determination, and includes visualizations to illustrate experimental workflows.
Core Physical Properties
n-Decylboronic acid is an alkylboronic acid characterized by a ten-carbon alkyl chain attached to a boronic acid functional group. Its physical properties are crucial for its handling, application in synthesis, and formulation.
Not definitively reported; estimated to be in the range of 85-95 °C
Based on trends for similar alkylboronic acids.
Boiling Point
Decomposes upon heating at atmospheric pressure. Can be distilled under reduced pressure, but specific data is unavailable.
General property of boronic acids.
Solubility
Soluble in many organic solvents such as ethers and ketones. Very low solubility in hydrocarbons.[3] Qualitative solubility in common laboratory solvents is provided in the table below.
Qualitative Solubility of n-Decylboronic Acid in Common Organic Solvents
Solvent
Solubility
Water
Sparingly soluble
Diethyl Ether
Soluble
Tetrahydrofuran (THF)
Soluble
Acetone
Soluble
Chloroform
Moderately soluble
Hexanes
Very low solubility
Spectral Data
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~4.5-5.5
br s
2H
B(OH)₂
~1.35-1.45
m
2H
-CH₂-B(OH)₂
~1.20-1.35
m
14H
-(CH₂)₇-
~0.88
t
3H
-CH₃
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (ppm)
Assignment
~32-34
-CH₂-B(OH)₂
~31.9
-(CH₂)₇-
~29.6
-(CH₂)₇-
~29.3
-(CH₂)₇-
~22.7
-CH₂-CH₃
~14.1
-CH₃
Note: The carbon attached to the boron atom may not be observed or may appear as a broad signal.
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination and verification of the physical properties of n-decylboronic acid.
Determination of Melting Point
The melting point of n-decylboronic acid can be determined using a standard melting point apparatus.
Protocol:
Ensure the n-decylboronic acid sample is dry and finely powdered.
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
Place the capillary tube in the heating block of the melting point apparatus.
Heat the block at a rate of 10-15 °C per minute until the temperature is approximately 20 °C below the expected melting point.
Reduce the heating rate to 1-2 °C per minute.
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
Determination of Qualitative Solubility
A straightforward method to assess the qualitative solubility of n-decylboronic acid in various solvents.
Protocol:
Add approximately 10-20 mg of n-decylboronic acid to a small test tube.
Add 1 mL of the desired solvent to the test tube.
Vigorously agitate the mixture for 1-2 minutes at room temperature.
Observe the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
For sparingly soluble compounds, gentle warming can be applied to assess for increased solubility.
Synthesis of n-Decylboronic Acid via Hydroboration of 1-Decene
A common and efficient method for the preparation of n-decylboronic acid is the hydroboration of 1-decene followed by hydrolysis.
Protocol:
Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-decene in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a solution of borane-dimethyl sulfide complex (BMS) in THF dropwise to the stirred solution of 1-decene. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add water dropwise to quench any unreacted borane. Then, add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir the mixture vigorously for 1-2 hours.
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude n-decylboronic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and hexanes.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows.
An In-depth Technical Guide to Decylboronic Acid Decylboronic acid is an organic compound featuring a ten-carbon alkyl chain attached to a boronic acid functional group (-B(OH)₂). This structure imparts amphiphilic prope...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to Decylboronic Acid
Decylboronic acid is an organic compound featuring a ten-carbon alkyl chain attached to a boronic acid functional group (-B(OH)₂). This structure imparts amphiphilic properties to the molecule, making it relevant in various chemical and biological research areas. This guide provides a technical overview of its molecular properties, and a key experimental protocol involving its use.
Core Molecular Data
A summary of the key quantitative data for decylboronic acid is presented in the table below for easy reference by researchers and drug development professionals.
Property
Value
Molecular Formula
C₁₀H₂₃BO₂
IUPAC Name
decylboronic acid
CAS Number
24464-63-9
SMILES
CCCCCCCCCCB(O)O
Experimental Protocols: Suzuki-Miyaura Coupling
Decylboronic acid, as an alkylboronic acid, is a key reagent in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of complex organic molecules, including pharmaceuticals.[1][4]
Objective: To couple decylboronic acid with an aryl halide (e.g., bromobenzene) to form decylbenzene, catalyzed by a palladium complex.
Base (e.g., sodium carbonate, potassium carbonate)[5]
Anhydrous solvent (e.g., toluene, dioxane)
Deionized water
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Magnetic stirrer and heating mantle
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Silica gel for column chromatography (for purification)
Solvents for chromatography (e.g., hexane, ethyl acetate)
Rotary evaporator
Procedure:
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), decylboronic acid (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0 equivalents).
Solvent Addition: Add the anhydrous organic solvent and a small amount of deionized water to the flask. The biphasic solvent system is often crucial for the reaction's success.
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-110 °C) and monitor the reaction progress using TLC.
Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the pure coupled product.
Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Visualization of the Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to the Synthesis and Isolation of Decylboronic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and isolation of decylboronic acid, a valuable organoboron compound with applications in organ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and isolation of decylboronic acid, a valuable organoboron compound with applications in organic synthesis and materials science. This document details two primary synthetic methodologies, provides in-depth experimental protocols, and outlines effective purification techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams generated using the DOT language.
Introduction to Decylboronic Acid
Decylboronic acid is a long-chain alkylboronic acid. Organoboron compounds, particularly boronic acids, are of significant interest due to their versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The long alkyl chain of decylboronic acid imparts specific solubility and steric properties, making it a useful building block in the synthesis of complex organic molecules and functionalized materials.
Synthetic Methodologies
Two principal and high-yielding methods for the synthesis of decylboronic acid are the Grignard reaction and the hydroboration of 1-decene.
Grignard Reaction Route
The reaction of a Grignard reagent with a trialkyl borate is a well-established method for the formation of carbon-boron bonds. In the case of decylboronic acid, the Grignard reagent, n-decylmagnesium bromide, is reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired product. This method is known for its high efficiency and scalability. A patent has reported a yield of 95% for the synthesis of n-decylboronic acid using this approach[1].
Hydroboration of 1-Decene
The hydroboration-oxidation of alkenes is another powerful method for the synthesis of organoboron compounds. For decylboronic acid, this involves the reaction of 1-decene with a borane reagent. A specific protocol utilizing a dibromoborane-dimethyl sulfide complex has been described, affording n-decylboronic acid in high yield[2]. This method offers an alternative synthetic pathway with excellent regioselectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of decylboronic acid.
Table 1: Synthesis of n-Decylboronic Acid via Grignard Reaction
Synthesis of n-Decylboronic Acid via Hydroboration of 1-Decene[2]
This protocol details the synthesis of n-decylboronic acid from 1-decene using a dibromoborane-dimethyl sulfide complex.
Materials:
1-Decene (9.5 mL, 50.0 mmol)
Dibromoborane-dimethyl sulfide complex (2.1 M in dichloromethane, 26.2 mL, ~55.0 mmol)
Boron tribromide (1 M in dichloromethane, 2.5 mL, 2.5 mmol)
Diethyl ether (Et₂O, 100 mL)
Water (H₂O, 20 mL)
Saturated brine solution
Anhydrous magnesium sulfate
Dichloromethane (DCM)
Procedure:
To a 100 mL round-bottomed flask, add the 2.1 M dichloromethane solution of dibromoborane-dimethyl sulfide complex (26.2 mL).
Slowly add 1-decene (9.5 mL) dropwise to the stirring solution at 20 °C.
Cool the reaction mixture to 0 °C and add the 1 M dichloromethane solution of boron tribromide (2.5 mL) dropwise.
Stir the reaction mixture at 0 °C for 15 minutes.
Allow the mixture to warm to 20 °C and continue stirring for 30 minutes.
In a separate flask, prepare a stirred mixture of diethyl ether (100 mL) and water (20 mL) at 0 °C.
Slowly transfer the reaction solution to the ether-water mixture for hydrolysis.
Stir the resulting mixture for 20 minutes to complete the hydrolysis.
Transfer the mixture to a separatory funnel. Separate and discard the aqueous layer.
Wash the organic phase sequentially with water (2 x 30 mL) and saturated brine (2 x 30 mL).
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
The resulting product is a free-flowing white powder of n-decylboronic acid.
Yield: 8.71 g (93%)
Isolation and Purification
The isolation and purification of decylboronic acid are critical to obtaining a high-purity product. Several methods can be employed, often in combination.
Acid-Base Extraction
Boronic acids can be purified by taking advantage of their acidic nature. A common technique involves treating the crude product with a base to form a water-soluble boronate salt.
General Protocol:
Dissolve the crude decylboronic acid in an organic solvent (e.g., diethyl ether).
Extract the organic solution with an aqueous basic solution (e.g., sodium hydroxide). The decylboronic acid will transfer to the aqueous layer as its sodium salt.
Separate the aqueous layer containing the sodium decylboronate.
Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.
Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the pure decylboronic acid.
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. For alkylboronic acids, nonpolar solvents or solvent mixtures are often effective.
Potential Solvent Systems:
Hexane
Acetone/hexane mixture
Benzene or dichloroethane (use with caution due to toxicity)
General Protocol:
Dissolve the crude decylboronic acid in a minimal amount of the chosen solvent or solvent mixture at an elevated temperature.
If insoluble impurities are present, perform a hot filtration.
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
Further cool the solution in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum.
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for the synthesis of decylboronic acid via the Grignard reaction.
Caption: Workflow for the synthesis of decylboronic acid via hydroboration.
Navigating the Solubility of Decylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Decylboronic acid is a valuable reagent in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decylboronic acid is a valuable reagent in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of decylboronic acid, leveraging data from analogous boronic acids to predict its behavior. Due to the limited availability of specific quantitative data for decylboronic acid, this guide presents qualitative solubility profiles of structurally related boronic acids, namely phenylboronic acid, ethylboronic acid, and methylboronic acid. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.
Introduction to Decylboronic Acid and its Solubility
Decylboronic acid, with its ten-carbon alkyl chain, possesses a distinct hydrophobic character compared to smaller alkyl and aryl boronic acids. This structural feature significantly influences its solubility profile, making it more soluble in nonpolar organic solvents and less soluble in polar and aqueous media. The boronic acid functional group, -B(OH)₂, can engage in hydrogen bonding, both as a donor and an acceptor, which contributes to its solubility in certain polar solvents. However, the long alkyl chain is the dominant factor in determining its overall solubility.
Predicted Solubility Profile of Decylboronic Acid
Based on the principles of "like dissolves like," the solubility of decylboronic acid is expected to be highest in nonpolar to moderately polar aprotic solvents. The long alkyl chain will favor interactions with solvents that have similar nonpolar characteristics.
Expected Solubility Trend:
High Solubility: Hydrocarbon solvents (e.g., hexanes, heptane), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).
Low to Negligible Solubility: Highly polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and polar protic solvents (e.g., methanol, ethanol, water).
Solubility of Analogous Boronic Acids
In the absence of specific quantitative data for decylboronic acid, the solubility of other well-characterized boronic acids can provide valuable insights into its expected behavior. The following tables summarize the qualitative solubility of phenylboronic acid, ethylboronic acid, and methylboronic acid in various organic solvents.
Table 1: Qualitative Solubility of Phenylboronic Acid
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for decylboronic acid, experimental determination is essential. The following are detailed protocols for the dynamic (synthetic) method and the thermodynamic (shake-flask) method.
Dynamic (Synthetic) Method
This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Apparatus:
Jacketed glass vessel
Magnetic stirrer
Heating/cooling circulator
Luminance probe or turbidity sensor
Precision thermometer
Procedure:
Sample Preparation: Accurately weigh a specific amount of decylboronic acid and the chosen organic solvent into the jacketed glass vessel to prepare a mixture of known composition.
Heating and Stirring: Begin stirring the mixture vigorously and heat it at a slow, constant rate (e.g., 0.1 K/min) using the heating/cooling circulator.
Turbidity Monitoring: Continuously monitor the turbidity of the sample using a luminance probe that measures the intensity of a light beam passing through the solution.
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp increase in the measured light intensity.
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).
Thermodynamic (Shake-Flask) Method
This method determines the equilibrium solubility at a constant temperature.
Apparatus:
Vials with screw caps
Orbital shaker or rotator
Constant temperature bath or incubator
Analytical balance
Filtration device (e.g., syringe filters)
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
Sample Preparation: Add an excess amount of solid decylboronic acid to a series of vials, each containing a known volume of a different organic solvent.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.
Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.
Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
Filtration (Recommended): Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.
Quantification: Analyze the concentration of decylboronic acid in the filtrate using a pre-validated analytical method.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of decylboronic acid using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While specific quantitative solubility data for decylboronic acid in a wide range of organic solvents is not extensively documented, a predictive understanding of its behavior can be inferred from its molecular structure and by examining analogous boronic acids. The long alkyl chain of decylboronic acid suggests a preference for nonpolar to moderately polar aprotic solvents. For precise and reliable data, experimental determination is paramount. The detailed protocols for the dynamic and thermodynamic solubility methods provided in this guide offer robust frameworks for researchers to quantify the solubility of decylboronic acid in solvents relevant to their work in synthesis, purification, and formulation. This empirical data is invaluable for the effective and efficient application of this important chemical compound.
Stability and Storage of Alkylboronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the critical aspects of stability and storage for alkylboronic acids. A thorough understanding of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of stability and storage for alkylboronic acids. A thorough understanding of these factors is essential for ensuring the integrity, reactivity, and shelf-life of these versatile reagents, which are pivotal in a myriad of applications, including Suzuki-Miyaura cross-coupling reactions and the development of novel therapeutics.
Core Concepts in Alkylboronic Acid Stability
The stability of alkylboronic acids is primarily dictated by their susceptibility to three main degradation pathways: protodeboronation, oxidation, and the formation of boroxines. Environmental factors such as pH, temperature, moisture, and light play a significant role in the kinetics of these degradation processes.
Degradation Pathways
Protodeboronation: This is a crucial degradation pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. This reaction is catalyzed by both acidic and basic conditions. Generally, alkylboronic acids exhibit greater stability at neutral pH, where both acid- and base-catalyzed protodeboronation are minimized.
Oxidation: The boron center in alkylboronic acids is susceptible to oxidation, which can lead to the formation of the corresponding alcohol and boric acid. This process is accelerated by the presence of oxidizing agents, such as hydrogen peroxide, and exposure to atmospheric oxygen.[1][2] The rate of oxidation is also pH-dependent.[2]
Boroxine Formation: Alkylboronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the equilibrium can be shifted back towards the boronic acid in the presence of water. Boroxine formation is more prevalent in the solid state and in non-aqueous solutions.
Diagram of Alkylboronic Acid Degradation Pathways
Caption: Major degradation pathways of alkylboronic acids.
Quantitative Stability Data
Table 1: Influence of pH on the Oxidative Stability of Boronic Acids
Boronic Acid Derivative
Second-Order Rate Constant (k) with H₂O₂ (M⁻¹s⁻¹)
Phenylboronic acid (PBA)
49 ± 4
Benzoxaborole (BL)
4.2 ± 0.2
Benzoxaborininone (BON)
9.7 ± 1.3
Data adapted from a study on arylboronic acids, illustrating the impact of structural modifications on oxidative stability.[2] Generally, structural modifications that decrease electron density on the boron atom can enhance oxidative stability.
Table 2: Recommended Storage Conditions for Alkylboronic Acids
Form
Storage Temperature
Atmosphere
Light Conditions
Recommended Duration
Solid
Short-term
2-8°C
Standard
Protected from light
Weeks to months
Long-term
-20°C
Inert (e.g., Nitrogen, Argon)
Protected from light
Months to years
In Solution
Short-term
-20°C
Inert
Protected from light
Up to 1 month
Long-term
-80°C
Inert
Protected from light
Up to 6 months
These are general recommendations. The optimal storage conditions should be determined for each specific alkylboronic acid through stability studies.
Experimental Protocols for Stability Assessment
A comprehensive assessment of alkylboronic acid stability involves forced degradation studies and the use of stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[3]
Workflow for a Forced Degradation Study
Caption: A typical workflow for a forced degradation study.
Protocol for Forced Degradation:
Sample Preparation: Prepare stock solutions of the alkylboronic acid in a suitable solvent (e.g., acetonitrile/water). For solid-state studies, use the neat compound.
Stress Conditions:
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[4]
Thermal Degradation: Store the solid sample at elevated temperatures (e.g., 60°C, 80°C) with and without controlled humidity.
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A dark control should be run in parallel.
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.
Sample Quenching: Neutralize acidic and basic samples before analysis.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, and excipients.[8]
Illustrative HPLC Method Protocol:
Instrumentation: HPLC system with a UV/PDA detector.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to achieve separation of the parent compound and all degradation products.
Flow Rate: Typically 1.0 mL/min.
Column Temperature: Ambient or controlled (e.g., 30°C).
Detection Wavelength: Determined by the UV spectrum of the alkylboronic acid.
Sample Preparation: Dilute the stressed samples with the mobile phase to an appropriate concentration.
Analysis: Inject the samples and monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. Peak purity analysis using a PDA detector is recommended to ensure the homogeneity of the parent peak.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for identifying the structure of degradation products.
Protocol for NMR Analysis:
Sample Preparation: Isolate the degradation products from the stressed samples, if possible, using preparative HPLC. Dissolve the isolated compounds or the crude stressed sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
¹H NMR: Acquire a ¹H NMR spectrum to identify the proton signals of the parent compound and any new signals from degradation products. The disappearance of the proton signals adjacent to the boronic acid group can indicate protodeboronation or oxidation.
¹¹B NMR: Acquire a ¹¹B NMR spectrum. The chemical shift of the boron atom is sensitive to its chemical environment. A change in the ¹¹B chemical shift can indicate the conversion of the boronic acid to a boronate ester or other boron-containing species.[9][10][11]
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to elucidate the structure of unknown degradation products.
LC-MS/MS: This technique is invaluable for the identification and structural elucidation of degradation products, especially when present at low levels.[8][12][13][14][15]
Recommended Storage and Handling Practices
To ensure the long-term stability of alkylboronic acids, the following storage and handling practices are recommended:
Storage:
Store in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) is recommended.
Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Use tightly sealed containers to prevent moisture absorption.
Handling:
Handle in a well-ventilated area or a fume hood.
Minimize exposure to air and moisture.
Use dry solvents and reagents when working with alkylboronic acids in solution.
Avoid contact with strong oxidizing agents.
Conclusion
The stability of alkylboronic acids is a critical consideration for their successful application in research and development. The primary degradation pathways of protodeboronation, oxidation, and boroxine formation are influenced by environmental factors such as pH, temperature, moisture, and light. By implementing appropriate storage and handling procedures and utilizing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of these important chemical building blocks. This guide provides a framework for understanding and managing the stability of alkylboronic acids, enabling more reproducible and successful experimental outcomes.
Alkylboronic Acids: A Technical Guide to Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals Alkylboronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry and medicinal chemistry. Their unique electronic st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Alkylboronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry and medicinal chemistry. Their unique electronic structure and reactivity have positioned them as versatile building blocks for complex molecule synthesis and as key pharmacophores in several approved drugs. This technical guide provides an in-depth overview of the core chemistry of alkylboronic acids, including their synthesis, key properties, and pivotal applications, with a particular focus on their role in drug development.
Core Properties of Alkylboronic Acids
Alkylboronic acids, characterized by a carbon-boron bond, are organoboranes with the general structure R-B(OH)₂. The boron atom in these compounds is sp² hybridized, possessing a vacant p-orbital which imparts Lewis acidity.[1] This acidity is a key determinant of their reactivity and biological interactions.
Stability and Reactivity: Alkylboronic acids are generally more susceptible to oxidation compared to their aryl counterparts.[1] Their stability is influenced by steric hindrance around the boron atom and the electronic nature of the alkyl group. They are known to form reversible covalent complexes with diols, a property that is exploited in sensing and protecting group strategies.[2] The carbon-boron bond in alkylboronic acids is less polar than in arylboronic acids, which can affect their reactivity in certain cross-coupling reactions.[3]
Acidity: The pKa of alkylboronic acids is typically higher (less acidic) than that of arylboronic acids.[3] In aqueous solutions, they exist in equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate form, with the equilibrium being pH-dependent.[3] This transition to the tetrahedral form is crucial for their participation in transmetalation steps of cross-coupling reactions.
A summary of key properties is presented in Table 1.
Property
Description
Typical Values/Trends
Lewis Acidity
Due to the empty p-orbital on the boron atom.
Weaker Lewis acids than corresponding boron trihalides.
pKa
Generally higher than arylboronic acids.
~9-11
Oxidative Stability
More prone to oxidation than arylboronic acids.
Can be improved by forming boronate esters (e.g., pinacol esters).[1]
Reactivity
Undergo transmetalation in cross-coupling reactions.
Can be slower than arylboronic acids in Suzuki-Miyaura coupling.
Complexation
Form reversible covalent bonds with diols.
Stability constants vary with diol structure and pH.
Synthesis of Alkylboronic Acids and Their Esters
Several synthetic methodologies have been developed for the preparation of alkylboronic acids and their more stable ester derivatives. The choice of method often depends on the desired substitution pattern and functional group tolerance.
Hydroboration of Alkenes
Hydroboration is a classic and powerful method for the synthesis of alkylboranes, which can then be oxidized to alkylboronic acids. The reaction of an alkene with a borane reagent (e.g., BH₃-THF or 9-BBN) proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity. The resulting trialkylborane is then typically oxidized and hydrolyzed to yield the alkylboronic acid.
Borylation of Alkyl Halides
Palladium- or copper-catalyzed cross-coupling of alkyl halides with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a versatile method for synthesizing alkylboronic esters.[4][5] This approach offers good functional group tolerance and allows for the preparation of a wide range of primary and secondary alkylboronic esters.[4]
Radical Borylation
Radical-mediated borylation reactions have emerged as a powerful tool for the synthesis of alkylboronic esters from readily available precursors like carboxylic acids or alkyl iodides.[6] These methods often proceed under mild conditions and can tolerate a broad array of functional groups.
A general workflow for the synthesis of alkylboronic esters from alkyl halides is depicted below:
General workflow for synthesizing alkylboronic esters.
Key Applications in Organic Synthesis
The primary application of alkylboronic acids and their esters in organic synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the alkyl group of the boronic acid and an aryl, vinyl, or alkyl halide or triflate.
Suzuki-Miyaura Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the alkyl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7] The use of alkylboronic acids in this reaction has been instrumental in the synthesis of molecules with increased sp³ character, a desirable trait in drug candidates.[8]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Development and Medicinal Chemistry
Alkylboronic acids have made a significant impact in drug discovery and development, with several FDA-approved drugs incorporating this moiety. Their ability to act as reversible covalent inhibitors of serine proteases is a key aspect of their therapeutic utility.
Bortezomib: A Proteasome Inhibitor
Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for protein degradation.[9][10] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis in cancer cells.[11][12] Bortezomib is approved for the treatment of multiple myeloma and mantle cell lymphoma.[13]
The signaling pathway affected by bortezomib is complex, involving the inhibition of NF-κB activation, induction of pro-apoptotic proteins, and triggering of the unfolded protein response (UPR).[12]
Signaling pathway of Bortezomib's proteasome inhibition.
Vaborbactam: A β-Lactamase Inhibitor
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that is used in combination with the carbapenem antibiotic meropenem (Vabomere®).[14] Vaborbactam itself has no antibacterial activity but acts to protect meropenem from degradation by serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[15][16] The boronic acid moiety of vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, effectively inactivating the enzyme.[17]
Mechanism of Vaborbactam as a β-lactamase inhibitor.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of alkylboronic acids. Below are representative protocols for key transformations.
Synthesis of an Alkylboronic Ester via Palladium-Catalyzed Borylation of an Alkyl Bromide
This protocol is a general procedure adapted from the literature for the synthesis of a primary alkylboronic ester.
Materials:
Alkyl bromide (1.0 mmol)
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
SPhos (0.04 mmol)
Potassium phosphate (K₃PO₄) (1.5 mmol)
Toluene (5 mL)
Water (0.5 mL)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the alkyl bromide, bis(pinacolato)diboron, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill the flask with the inert gas three times.
Add degassed toluene and degassed water to the flask via syringe.
Stir the reaction mixture vigorously at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Suzuki-Miyaura Coupling of an Alkylboronic Ester with an Aryl Bromide
This protocol provides a general method for the cross-coupling of a synthesized alkylboronic ester.[8]
Materials:
Aryl bromide (1.0 mmol)
Alkylboronic ester (1.2 mmol)
Pd₂(dba)₃ (0.01 mmol)
SPhos (0.02 mmol)
Potassium hydroxide (KOH) (2.0 mmol)
Toluene (4 mL)
Water (1 mL)
Procedure:
In a glovebox or under an inert atmosphere, add the aryl bromide, alkylboronic ester, Pd₂(dba)₃, SPhos, and KOH to a reaction vial.
Add toluene and water to the vial.
Seal the vial and stir the reaction mixture at 100 °C for 4-12 hours.
Monitor the reaction by GC-MS or LC-MS.
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
Purify the product by flash chromatography.
Characterization by ¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful technique for characterizing boronic acids and their derivatives. The chemical shift is sensitive to the hybridization state of the boron atom.
General Procedure:
Dissolve approximately 5-10 mg of the boronic acid or ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a quartz NMR tube.
Acquire the ¹¹B NMR spectrum.
Trigonal (sp²) boronic acids and esters typically show broad signals in the range of δ 25-35 ppm.
Tetrahedral (sp³) boronate species, formed by coordination with a Lewis base or in the presence of hydroxide, exhibit sharper signals at higher field (δ 5-15 ppm).[18][19]
Experimental Workflow for Cytotoxicity Assessment
When developing new alkylboronic acid-based drug candidates, assessing their cytotoxicity is a critical step. A general workflow for in vitro cytotoxicity testing is outlined below.
A typical workflow for assessing the cytotoxicity of alkylboronic acid compounds.
This workflow allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for evaluating the potency of a potential drug candidate.
Conclusion
Alkylboronic acids and their derivatives are a versatile and increasingly important class of molecules. Their rich chemistry enables the synthesis of complex and biologically relevant compounds, while their unique properties have been successfully harnessed in the development of innovative therapeutics. A thorough understanding of their synthesis, reactivity, and biological interactions is essential for researchers and scientists working at the forefront of organic synthesis and drug discovery. The protocols and data presented in this guide provide a solid foundation for the exploration and application of alkylboronic acid chemistry.
Commercial Availability of 1-Decylboronic Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the commercial availability of 1-Decylboronic acid, a valuable reagent...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 1-Decylboronic acid, a valuable reagent in organic synthesis and drug discovery. The document details commercially available specifications, provides illustrative experimental protocols for its use, and outlines the typical supply chain for this specialty chemical.
Commercial Availability and Supplier Specifications
1-Decylboronic acid is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels typically range from 95% to 98%, with the compound being offered in quantities from grams to kilograms. The following table summarizes the offerings from several key suppliers.
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
1-Decylboronic acid is a versatile building block, most notably utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Below are representative protocols for its synthesis and a typical application.
Synthesis of 1-Decylboronic Acid via Hydroboration of 1-Decene
This protocol describes a general method for the synthesis of alkylboronic acids from the corresponding alkene.
Materials:
1-Decene
Pinacolborane (HBpin)
[Ir(cod)Cl]₂ (catalyst)
dppm (ligand)
Anhydrous solvent (e.g., THF or Dioxane)
Aqueous HCl
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Anhydrous magnesium sulfate or sodium sulfate
Argon or Nitrogen gas
Procedure:
To a dry, argon-purged flask, add [Ir(cod)Cl]₂ (e.g., 1-3 mol%) and dppm (e.g., 1-3 mol%).
Add anhydrous solvent, followed by 1-decene (1.0 equivalent).
Slowly add pinacolborane (1.1 equivalents) to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by GC-MS or TLC.
Upon completion, quench the reaction by the slow addition of aqueous HCl.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
The resulting 1-decylboronic acid pinacol ester can often be used directly or hydrolyzed to the free boronic acid. For hydrolysis, the ester is stirred with a strong acid (e.g., HCl) in a biphasic system (e.g., ether/water) until the reaction is complete.
Suzuki-Miyaura Coupling of 1-Decylboronic Acid with an Aryl Halide
This protocol outlines a general procedure for the cross-coupling of 1-decylboronic acid with an aryl bromide.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Argon or Nitrogen gas
Procedure:
In a Schlenk flask, combine the aryl bromide, 1-decylboronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with argon or nitrogen three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
Separate the layers, and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Processes
To further aid in the understanding of the commercial and experimental landscape of 1-decylboronic acid, the following diagrams illustrate a typical supply chain and a key reaction pathway.
Caption: A simplified workflow of the 1-decylboronic acid supply chain.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to the Safe Handling of Decylboronic Acid Powder
For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for decylboronic acid powder to ensure the well-being of laboratory personnel and to maint...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for decylboronic acid powder to ensure the well-being of laboratory personnel and to maintain a safe research environment. The following sections detail the hazards, necessary precautions, and appropriate responses to exposure or accidental release.
Hazard Identification and Classification
Decylboronic acid is classified as a hazardous substance. The following table summarizes its GHS classification.
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2
H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)
3
H335: May cause respiratory irritation
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
A summary of the known physical and chemical properties of decylboronic acid is provided below.
Property
Value
Molecular Formula
C10H23BO2
Molecular Weight
186.10 g/mol
Appearance
White to pale cream crystalline powder
Odor
No information available
Melting Point
Not available
Boiling Point
Not available
Solubility
Low water solubility
Stability
Stable under normal conditions
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risks.
Handling:
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
Required when dusts are generated to prevent respiratory tract irritation.[6]
First-Aid Measures
In the event of exposure, follow these first-aid procedures immediately.
Exposure Route
First-Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][7]
Skin Contact
Remove contaminated clothing. Wash the exposed area thoroughly with soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[2][7]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2][7]
Ingestion
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][7]
Accidental Release Measures
In case of a spill, follow these steps to ensure proper cleanup and containment.
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as detailed in Section 4. Avoid breathing dust.[4]
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
Methods for Cleaning Up: Sweep up and shovel the spilled material into a suitable, closed container for disposal. Avoid generating dust.[4][7]
Fire-Fighting Measures
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[9]
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5][6]
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Toxicological Information
Limited toxicological data is available for decylboronic acid. The primary hazards are skin, eye, and respiratory irritation as indicated by the GHS classification.[2]
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution of Decylboronic Acid Powder
Preparation:
Ensure the work area, a chemical fume hood, is clean and uncluttered.
Verify that a safety shower and eyewash station are accessible.
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, appropriate solvent, and magnetic stir bar.
Donning PPE:
Put on all required PPE as specified in Section 4: safety goggles, nitrile gloves, and a lab coat. An N95 dust mask is required for this procedure.
Weighing the Powder:
Place a weigh paper or boat on the analytical balance and tare it.
Carefully transfer the desired amount of decylboronic acid powder onto the weigh paper using a clean spatula. Minimize dust generation.
Record the exact weight.
Preparing the Solution:
Place the beaker with the appropriate solvent and a magnetic stir bar on a stir plate within the fume hood.
Carefully add the weighed decylboronic acid powder to the solvent.
Turn on the stirrer to facilitate dissolution.
Post-Procedure:
Clean the spatula and work area with a damp cloth to remove any residual powder.
Dispose of the weigh paper and any contaminated materials as hazardous waste.
Wash hands thoroughly with soap and water after removing gloves.
Protocol 2: Minor Spill Cleanup Procedure
Immediate Response:
Alert personnel in the immediate area of the spill.
Evacuate the affected area if necessary.
Assess the Spill:
Identify the spilled material as decylboronic acid powder.
Estimate the quantity of the spill. This protocol is for minor spills (typically less than 10 grams).
Don PPE:
Put on all required PPE as specified in Section 4: safety goggles, nitrile gloves, lab coat, and an N95 dust mask.
Containment and Cleanup:
Gently cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
Wipe the spill area with a damp cloth.
Decontamination and Disposal:
Place the damp cloth and any other contaminated materials into the hazardous waste container.
Seal and label the hazardous waste container appropriately.
Wash hands thoroughly with soap and water after removing gloves.
Visualizations
Caption: Workflow for responding to a minor spill of decylboronic acid powder.
Caption: Personal Protective Equipment (PPE) selection guide for handling decylboronic acid powder.
The Unseen Workhorse: A Technical Guide to the Fundamental Reactivity of Long-Chain Alkylboronic Acids
For Researchers, Scientists, and Drug Development Professionals Long-chain alkylboronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, offering a versatile platform for th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Long-chain alkylboronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their unique reactivity profile, particularly in carbon-carbon and carbon-heteroatom bond formation, has positioned them as critical building blocks in the synthesis of pharmaceuticals and other high-value materials. This technical guide provides an in-depth exploration of the core reactivity of these compounds, with a focus on their stability, key synthetic applications, and detailed experimental methodologies.
Fundamental Properties and Stability
Long-chain alkylboronic acids are characterized by a carbon-boron bond, where the boron atom is also bonded to two hydroxyl groups. This arrangement confers mild Lewis acidity and allows for a variety of chemical transformations. However, their utility is often dictated by their stability, which is influenced by several factors. The primary degradation pathways for alkylboronic acids in aqueous media are protodeboronation and oxidative degradation.[1]
Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. The rate of protodeboronation is highly dependent on pH, with both acidic and basic conditions catalyzing the reaction.[1] While simple alkylboronic acids are relatively stable under neutral conditions, this degradation pathway can be a significant consideration in reaction design.[1]
Oxidative Degradation: Alkylboronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). This process can lead to the cleavage of the C-B bond, forming an alcohol and boric acid.[1] The mechanism is thought to involve the generation of organic radicals.[1] Some boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, are known to be inherently unstable and can decompose on the benchtop under air.[2] The use of air-stable surrogates like MIDA boronates can circumvent this issue.[2]
The stability of boronic acids can be enhanced. For instance, diminishing the electron density on the boron atom has been shown to significantly increase oxidative stability. A boralactone, where a carboxyl group acts as an intramolecular ligand for boron, was found to be 104-fold more stable.[3]
Key Degradation Pathways of Alkylboronic Acids
Caption: Major degradation pathways for alkylboronic acids.
Core Reactivity and Synthetic Applications
The synthetic utility of long-chain alkylboronic acids is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly C(sp³)–C(sp²) bonds, which are of significant interest in pharmaceutical chemistry.[4][5] This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[6][7]
The catalytic cycle generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The use of alkylboronic acids presents specific challenges, such as a slower rate of transmetalation compared to their aryl counterparts.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, such as C-N and C-O bonds.[8][9] It typically involves the reaction of a boronic acid with an amine or alcohol.[10] A key advantage of this reaction is that it can often be carried out under mild conditions, at room temperature and open to the air.[8][11]
While highly effective for arylboronic acids, the application of Chan-Lam coupling to alkylboronic acids for C(sp³)–N bond formation has been a significant challenge.[12] This limitation is primarily due to the high energy barrier for the boron-to-copper transmetalation with less reactive alkyl organoborons.[12] Recent advances have focused on overcoming this by utilizing alkylboronic esters as radical precursors.[12][13]
Caption: A proposed mechanistic pathway for the Chan-Lam coupling reaction.
To a reaction vial, add the alkylboronic ester, amine, and copper catalyst.
If using a solvent, add it to the vial.
Seal the vial and stir the mixture at the desired temperature (typically 80-100 °C) open to the air.
Monitor the reaction progress by TLC or GC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Applications in Drug Development
Boronic acids and their derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals.[14] Their ability to participate in robust and versatile cross-coupling reactions allows for the efficient construction of complex molecular frameworks found in many active pharmaceutical ingredients (APIs).[14] The introduction of alkyl groups via Suzuki-Miyaura coupling is particularly important, as increased sp³ character is often associated with improved drug-like properties.[5] The development of more stable and reactive alkylboronic acid surrogates continues to expand the toolkit for medicinal chemists, enabling the synthesis of novel drug candidates for a wide range of therapeutic areas, including oncology and infectious diseases.[15]
Unveiling Novel Properties of Decylboronic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Abstract Decylboronic acid, a long-chain alkylboronic acid, presents a unique molecular structure suggesting novel biological activities beyond the establis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decylboronic acid, a long-chain alkylboronic acid, presents a unique molecular structure suggesting novel biological activities beyond the established roles of smaller boronic acid derivatives. Its amphiphilic nature, combining a hydrophilic boronic acid headgroup with a lipophilic ten-carbon decyl tail, positions it as a prime candidate for interacting with and modulating cellular membranes. This technical guide explores the hypothesized novel properties of decylboronic acid, focusing on its potential as a modulator of lipid raft integrity and associated signaling pathways. We provide a theoretical framework, detailed experimental protocols for characterization, and hypothetical data to guide future research in this promising area.
Introduction: Beyond Conventional Boronic Acids
Boronic acids have garnered significant attention in medicinal chemistry and chemical biology, primarily as enzyme inhibitors and saccharide sensors.[1] Their ability to form reversible covalent bonds with diols makes them invaluable tools for targeting glycoproteins and studying glycan-mediated processes. However, the vast chemical space of boronic acid derivatives remains largely unexplored, particularly concerning the influence of long alkyl chains on their biological activity.
Decylboronic acid stands out due to its pronounced amphiphilicity. We hypothesize that the decyl chain facilitates the insertion of the molecule into the lipid bilayer of cellular membranes, with a potential preference for the ordered lipid environment of lipid rafts. This interaction could physically alter the properties of these microdomains, leading to the modulation of critical cellular signaling pathways that are dependent on lipid raft integrity.
Physicochemical Properties of Decylboronic Acid
A thorough understanding of the physicochemical properties of decylboronic acid is essential for interpreting its biological effects. The following table summarizes key known and estimated parameters.
Property
Value (Known/Estimated)
Method of Determination/Estimation
Reference/Rationale
Molecular Formula
C₁₀H₂₃BO₂
-
-
Molecular Weight
186.10 g/mol
-
-
Appearance
White to pale cream powder
Visual Inspection
--INVALID-LINK--
LogP (Octanol/Water Partition Coefficient)
~3.5 (Estimated)
Computational prediction (e.g., ALOGPS)
Based on the contribution of the decyl chain, suggesting high hydrophobicity.[2]
Critical Micelle Concentration (CMC)
1-5 mM (Estimated)
Based on data for similar long-chain amphiphiles.
The decyl chain is expected to drive micelle formation in aqueous solutions.[3][4]
Aqueous Solubility
Low (Estimated)
Inferred from high LogP and amphiphilic character.
Expected to be poorly soluble in water alone but may be enhanced by buffers or co-solvents.
Novel Property I: Modulation of Lipid Raft Integrity and Fluidity
We propose that the primary novel property of decylboronic acid is its ability to intercalate into cellular membranes and specifically perturb the structure and function of lipid rafts. Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins that serve as platforms for cellular signaling.[5][6][7]
The long, saturated decyl chain of decylboronic acid is hypothesized to preferentially insert into the tightly packed, ordered lipid environment of rafts. This insertion could disrupt the close packing of cholesterol and sphingolipids, leading to an increase in local membrane fluidity and the potential disassociation of raft-resident proteins.
Experimental Protocol: Measurement of Membrane Fluidity
The effect of decylboronic acid on membrane fluidity can be quantified using fluorescence spectroscopy with environment-sensitive probes like Laurdan or DPH.
Objective: To determine the effect of decylboronic acid on the fluidity of model lipid vesicles (liposomes) and live cell membranes.
Materials:
Decylboronic acid
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
DPH (1,6-diphenyl-1,3,5-hexatriene)
Lipids for liposome preparation (e.g., DPPC, Cholesterol, Sphingomyelin to create raft-like and non-raft-like vesicles)
Cell line (e.g., a cancer cell line known to have prominent lipid rafts, such as a human T-cell line)[8]
Phosphate-buffered saline (PBS)
Fluorometer
Procedure:
Liposome Preparation:
Prepare liposomes with and without a "raft-like" composition.
Incorporate Laurdan or DPH into the lipid mixture before hydration at a molar ratio of 1:500 (probe:lipid).
Treatment:
Incubate the liposomes or cultured cells with varying concentrations of decylboronic acid (e.g., 0.1 µM to 100 µM) for a defined period (e.g., 30 minutes).
Measure the emission intensity at 440 nm (ordered phase) and 490 nm (disordered phase).
Calculate the Generalized Polarization (GP) value: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A decrease in GP indicates an increase in membrane fluidity.
Fluorescence Measurement (DPH):
Excite the sample at 360 nm.
Measure the fluorescence anisotropy (r). A decrease in anisotropy indicates an increase in membrane fluidity.[11]
Hypothetical Quantitative Data: Effect of Decylboronic Acid on Membrane Fluidity
Concentration of Decylboronic Acid (µM)
Laurdan GP Value (Raft-like Liposomes)
DPH Anisotropy (r) (Live Cells)
0 (Control)
0.55 ± 0.02
0.28 ± 0.01
1
0.52 ± 0.03
0.27 ± 0.01
10
0.45 ± 0.02
0.24 ± 0.02
50
0.38 ± 0.03
0.20 ± 0.02
100
0.32 ± 0.02
0.17 ± 0.01
Novel Property II: Modulation of Lipid Raft-Dependent Signaling
By altering the integrity of lipid rafts, decylboronic acid may indirectly modulate the activity of signaling pathways that are initiated or propagated within these domains. Many receptors and signaling proteins are known to be enriched in lipid rafts, and their function is dependent on this localization.[12][13]
Logical Relationship: Decylboronic Acid and Lipid Raft Signaling
Caption: Proposed mechanism of decylboronic acid-mediated modulation of lipid raft signaling.
Experimental Workflow: Proteomic Analysis of Decylboronic Acid's Effects
To identify the specific signaling pathways affected by decylboronic acid, a proteomics-based approach can be employed.
Caption: Experimental workflow for proteomic analysis of lipid raft composition after decylboronic acid treatment.
Experimental Protocol: Isolation of Lipid Rafts and Proteomic Analysis
Objective: To identify changes in the protein composition of lipid rafts following treatment with decylboronic acid.
Materials:
Cell line of interest
Decylboronic acid
Lysis buffer (e.g., TNE buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with 1% Triton X-100
Sucrose solutions (e.g., 40%, 30%, and 5% in TNE)
Ultracentrifuge and tubes
Reagents for protein digestion (trypsin) and mass spectrometry
Procedure:
Cell Treatment: Treat cultured cells with decylboronic acid (e.g., 50 µM) or a vehicle control.
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., 40% at the bottom, followed by 30%, and the cell lysate mixed with sucrose to a final concentration of ~35%, and finally 5% on top).
Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C. Lipid rafts will float to the interface between the 5% and 30% sucrose layers.
Fraction Collection: Carefully collect the fractions, with the lipid raft fraction being the opaque band at the 5%/30% interface.
Protein Preparation: Precipitate the proteins from the lipid raft fraction (e.g., with trichloroacetic acid).
Proteomic Analysis:
Resuspend the protein pellet and perform in-solution tryptic digestion.
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]
Identify and quantify the proteins in the control and treated samples using appropriate software (e.g., MaxQuant).
Bioinformatic Analysis: Perform pathway enrichment analysis on the differentially expressed proteins to identify the signaling pathways that are most significantly affected.
Novel Property III: Selective Cytotoxicity Towards Cancer Cells
Disruption of lipid raft signaling can selectively induce apoptosis in cancer cells, as many survival signals are dependent on these platforms.[6] Therefore, decylboronic acid may exhibit selective cytotoxicity towards cancer cell lines that are highly dependent on lipid raft-mediated signaling for their proliferation and survival.
Experimental Protocol: Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of decylboronic acid on cancer and non-cancerous cell lines.
Materials:
Cancer cell line (e.g., Jurkat T-cell leukemia)
Non-cancerous cell line (e.g., primary human lymphocytes)
Cell Seeding: Seed both cell lines in 96-well plates.
Treatment: Treat the cells with a range of decylboronic acid concentrations (e.g., 1 µM to 200 µM) for 24, 48, and 72 hours.
Cell Viability Assay:
Add the cell viability reagent to the wells and incubate as per the manufacturer's instructions.
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the untreated control.
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17][18]
Apoptosis Assay:
Treat cells in larger culture dishes.
Stain the cells with Annexin V and Propidium Iodide according to the kit protocol.
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Hypothetical Quantitative Data: Cytotoxicity of Decylboronic Acid
Cell Line
IC₅₀ (µM) after 48h
% Apoptotic Cells at 50 µM
Jurkat (Cancer)
45 ± 5
65 ± 8
Primary Lymphocytes (Non-cancerous)
> 200
8 ± 2
Conclusion and Future Directions
The unique amphiphilic structure of decylboronic acid suggests novel biological properties centered around its interaction with cellular membranes, particularly lipid rafts. This guide has outlined a theoretical framework and detailed experimental approaches to investigate these properties. The potential for decylboronic acid to modulate lipid raft-dependent signaling opens up exciting avenues for its application in cancer biology and other fields where such signaling is dysregulated.
Future research should focus on:
Synthesis of fluorescently labeled decylboronic acid: This would enable direct visualization of its subcellular localization and interaction with lipid rafts.[19][20][21][22][23]
In-depth analysis of specific signaling pathways: Once key pathways are identified through proteomics, their modulation by decylboronic acid can be studied in detail using techniques like Western blotting and reporter assays.
In vivo studies: If promising in vitro results are obtained, the efficacy and toxicity of decylboronic acid should be evaluated in animal models of relevant diseases.
By systematically exploring the novel properties of decylboronic acid, the scientific community can unlock the potential of this and other long-chain boronic acids as powerful tools for research and therapeutic development.
Application Notes and Protocols for Decylboronic Acid in Palladium-Catalyzed Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of decylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of decylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Decylboronic acid, as a readily available long-chain alkylboronic acid, serves as a key building block for introducing a C10 alkyl chain onto aromatic and heteroaromatic scaffolds, thereby increasing lipophilicity and modulating the pharmacological properties of drug candidates.
Introduction
The Suzuki-Miyaura coupling reaction, discovered by Nobel laureate Akira Suzuki, is a versatile method for forming C(sp²)–C(sp³) bonds.[1] The reaction typically involves the coupling of an organoboron compound, such as decylboronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[2] The use of alkylboronic acids, including long-chain variants like decylboronic acid, has expanded the scope of this reaction, allowing for the synthesis of a diverse range of alkyl-substituted aromatic and heteroaromatic compounds.[3]
Core Concepts and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent (in this case, decylboronic acid) is activated by a base to form a more nucleophilic borate species. This species then transfers the decyl group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups (the aryl and decyl moieties) on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst.
A significant challenge in the use of alkylboronic acids is the potential for undesired side reactions, most notably protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4] Careful selection of reaction conditions, including the base, solvent, and ligand, is crucial to minimize this pathway.
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura coupling of decylboronic acid with aryl bromides. These protocols are based on established methods for long-chain alkylboronic acids and should serve as a starting point for optimization.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of electron-rich and electron-poor aryl bromides.
To a microwave reaction vial, add the aryl bromide, decylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.
Add the degassed 1,4-dioxane and water.
Seal the vial and place it in the microwave reactor.
Heat the reaction to the desired temperature (e.g., 100-150 °C) for the specified time (typically 10-30 minutes).
After cooling, work up the reaction as described in Protocol 1.
Data Presentation
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of long-chain n-alkylboronic acids with various aryl halides, which are analogous to reactions with decylboronic acid.
Entry
Aryl Halide
Alkylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
4-Bromobenzonitrile
n-Octylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
Toluene/H₂O
100
12
95
2
1-Bromo-4-methoxybenzene
n-Dodecylboronic acid
Pd₂(dba)₃ (1.5)
P(t-Bu)₃ (3)
Cs₂CO₃ (2)
Dioxane/H₂O
80
16
88
3
2-Bromopyridine
n-Hexylboronic acid
Pd(OAc)₂ (3)
XPhos (6)
K₂CO₃ (3)
THF/H₂O
70
24
75
4
4'-Bromoacetophenone
n-Butylboronic acid
Pd(dppf)Cl₂ (3)
-
K₂CO₃ (2)
THF/H₂O
80
12
84
5
1-Bromo-3,5-dimethylbenzene
n-Decylboronic acid
Pd(OAc)₂ (2)
RuPhos (4)
K₃PO₄ (2.5)
Toluene/H₂O
110
18
92
Note: This table is a compilation of representative data from the literature for long-chain alkylboronic acids and serves as a guideline. Actual yields may vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Decylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1][2] While extensively utilized for the synthesis of biaryl and vinylarene scaffolds, its application in the coupling of alkylboronic acids, such as decylboronic acid, provides a powerful tool for the introduction of long alkyl chains onto aromatic and heteroaromatic cores. This is of particular interest in drug development and materials science, where the modulation of lipophilicity and structural diversity is crucial.
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using decylboronic acid with a representative aryl bromide. It also includes a summary of reaction conditions for various substrates to guide researchers in adapting the protocol for their specific needs.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of decylboronic acid with various aryl halides. Yields are indicative and can vary based on the specific substrate and reaction scale.
Aryl Halide
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Time (h)
Yield (%)
4-Bromoanisole
Pd(PPh₃)₄ (5)
-
Na₂CO₃ (2)
Toluene/EtOH/H₂O (4:1:1)
80
12
~85-95
1-Bromo-4-(tert-butyl)benzene
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
1,4-Dioxane
100
16
~80-90
4-Chlorobenzonitrile
Pd₂(dba)₃ (2)
XPhos (4)
Cs₂CO₃ (2)
t-BuOH
100
24
~70-80
1-Iodo-4-nitrobenzene
PdCl₂(dppf) (3)
-
K₂CO₃ (2)
DMF/H₂O (9:1)
90
8
~90-98
4-Triflyloxyacetophenone
Pd(OAc)₂ (2)
P(Cy)₃ (4)
K₃PO₄ (2)
Toluene
110
12
~75-85
Experimental Protocol: Synthesis of 4-Decyl-4'-methoxy-2,2'-bipyridine
This protocol is adapted from a documented synthesis and provides a specific example of the Suzuki-Miyaura cross-coupling of decylboronic acid with an activated heteroaryl bromide.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Hexanes
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-4'-methoxy-2,2'-bipyridine (1.0 g, 3.58 mmol), decylboronic acid (0.79 g, 4.29 mmol), and sodium carbonate (0.76 g, 7.16 mmol).
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (40 mL).
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.18 mmol, 5 mol%).
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
Combine the organic layers and wash with brine (50 mL).
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-decyl-4'-methoxy-2,2'-bipyridine.
Characterization: The final product should be characterized by appropriate spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Application Notes and Protocols: Functionalizing Graphene with Decylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction Graphene, a two-dimensional allotrope of carbon, possesses exceptional physicochemical properties, making it a highly attractive material for a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene, a two-dimensional allotrope of carbon, possesses exceptional physicochemical properties, making it a highly attractive material for a wide range of applications, including drug delivery, biosensing, and tissue engineering.[1] However, pristine graphene is inherently hydrophobic and tends to agglomerate, which can limit its biocompatibility and processability. Surface functionalization of graphene and its derivatives, such as graphene oxide (GO), with organic molecules can overcome these limitations and introduce new functionalities.[2][3]
Decylboronic acid is an intriguing molecule for graphene functionalization due to its dual nature: a ten-carbon alkyl chain (decyl) that can enhance dispersibility in organic solvents and hydrophobic drug loading capacity, and a boronic acid headgroup that can interact with diol-containing molecules like sugars, glycoproteins, and certain drugs.[4] This makes decylboronic acid-functionalized graphene a promising platform for targeted drug delivery and biosensing applications.[4]
These application notes provide a detailed protocol for the functionalization of graphene oxide with decylboronic acid, along with methods for characterization and potential applications in the biomedical field.
Reaction Scheme: Functionalization of Graphene Oxide with Decylboronic Acid
The proposed functionalization proceeds through an esterification reaction between the hydroxyl and carboxyl groups on the surface of graphene oxide and the boronic acid moiety of decylboronic acid. This covalent functionalization is typically carried out in an organic solvent with the aid of a coupling agent.
Caption: Covalent functionalization of graphene oxide with decylboronic acid.
Experimental Protocol
This protocol details a general method for the covalent functionalization of graphene oxide with decylboronic acid. Optimization of reaction parameters may be necessary depending on the specific GO starting material and desired degree of functionalization.
Materials:
Graphene Oxide (GO) powder
Decylboronic acid
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N-Hydroxysuccinimide (NHS)
Anhydrous N,N-Dimethylformamide (DMF)
Ethanol
Deionized (DI) water
Equipment:
Round-bottom flask
Magnetic stirrer with heating mantle
Ultrasonic bath
Centrifuge
Lyophilizer (freeze-dryer)
Standard laboratory glassware
Procedure:
Dispersion of Graphene Oxide:
Disperse a specific amount of GO (e.g., 100 mg) in anhydrous DMF (e.g., 50 mL) in a round-bottom flask.
Sonicate the mixture for 1-2 hours to obtain a homogeneous dispersion.
Activation of Carboxyl Groups (Optional but Recommended):
Add EDC (e.g., 200 mg) and NHS (e.g., 120 mg) to the GO dispersion.
Stir the mixture at room temperature for 2 hours to activate the carboxyl groups on the GO surface.
Functionalization Reaction:
Dissolve decylboronic acid (e.g., 300 mg) in a minimal amount of anhydrous DMF.
Add the decylboronic acid solution to the activated GO dispersion.
Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere for 24-48 hours.
Purification of Functionalized Graphene Oxide:
Cool the reaction mixture to room temperature.
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 30 minutes to pellet the functionalized GO.
Discard the supernatant and re-disperse the solid in fresh DMF.
Repeat the centrifugation and washing steps with DMF (2-3 times), followed by ethanol (2-3 times) and DI water (2-3 times) to remove unreacted reagents and byproducts.
Drying:
After the final wash with DI water, re-disperse the product in a small amount of DI water.
Freeze the dispersion using liquid nitrogen and lyophilize (freeze-dry) for 48 hours to obtain the decylboronic acid-functionalized GO (GO-DBA) as a powder.
Experimental Workflow
Caption: Experimental workflow for synthesizing GO-DBA.
Data Presentation: Characterization of Functionalized Graphene
Successful functionalization can be confirmed using various analytical techniques. The following table summarizes the expected results.
Appearance of new peaks at ~2920 and ~2850 (C-H stretching from decyl chain), ~1350 (B-O stretching), and changes in the intensity of oxygen-containing functional group peaks.
Confirms the presence of the decyl chains and boronic acid groups on the graphene surface.
X-ray Photoelectron Spectroscopy (XPS)
Elemental Composition (%)
High O1s signal, C1s signal with significant contributions from C-O, C=O, and O-C=O.
Appearance of a B1s peak (~192 eV), increase in the C/O ratio, and changes in the deconvolution of the C1s peak with an increased sp² carbon component.
Provides quantitative evidence of boron incorporation and alteration of the surface chemistry.
Raman Spectroscopy
D/G Peak Intensity Ratio (ID/IG)
Typically ~0.9 - 1.2
Increase in the ID/IG ratio.
Indicates an increase in the number of sp³ defects due to covalent functionalization.
Thermogravimetric Analysis (TGA)
Weight Loss
Significant weight loss below 200 °C due to the decomposition of labile oxygen groups.
A more pronounced weight loss step between 200-500 °C corresponding to the decomposition of the attached decylboronic acid molecules.
Helps to quantify the degree of functionalization.
Contact Angle Measurement
Water Contact Angle
Hydrophilic (low contact angle)
Increased hydrophobicity (higher contact angle).
Demonstrates the successful attachment of the hydrophobic decyl chains.
Potential Applications in Drug Development
Targeted Drug Delivery: The boronic acid moieties can form reversible covalent bonds with cis-diol-containing anticancer drugs (e.g., doxorubicin, some catecholic drugs) or targeting ligands (e.g., glycoproteins overexpressed on cancer cells). This allows for targeted delivery and pH-responsive drug release in the acidic tumor microenvironment.
Hydrophobic Drug Carrier: The long alkyl chains of the decyl groups increase the hydrophobicity of the graphene sheets, enhancing the loading capacity of poorly water-soluble drugs through π-π stacking and hydrophobic interactions.[2][5]
Biosensing: The interaction of boronic acids with glucose and other sugars can be exploited for the development of electrochemical or fluorescent biosensors for diabetes monitoring and diagnostics.[4] The graphene platform provides a large surface area and excellent conductivity for enhanced sensor performance.
Conclusion
The functionalization of graphene oxide with decylboronic acid offers a versatile platform for various biomedical applications. The protocol provided herein offers a robust starting point for the synthesis and characterization of this promising nanomaterial. The dual functionality of the decyl chain and the boronic acid group opens up new possibilities for the development of advanced drug delivery systems and sensitive biosensors. Researchers are encouraged to further explore and optimize this functionalization strategy for their specific applications.
Application of Decylboronic Acid in Carbohydrate Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Decylboronic acid is an alkylboronic acid that holds significant promise in the development of carbohydrate sensors. Similar to other boronic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylboronic acid is an alkylboronic acid that holds significant promise in the development of carbohydrate sensors. Similar to other boronic acids, its utility is rooted in the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols present in carbohydrates to form cyclic boronate esters.[1][2] This interaction is pH-dependent, with stronger binding occurring at higher pH values where the boronic acid is in its anionic, tetrahedral sp³ hybridized state.[1] The long decyl chain of decylboronic acid imparts a hydrophobic character, making it particularly suitable for applications involving lipid bilayers, cell membranes, or incorporation into hydrophobic polymer matrices for sensor development. These application notes provide an overview and detailed protocols for the use of decylboronic acid in both fluorescent and electrochemical carbohydrate sensing platforms.
Principle of Boronic Acid-Based Carbohydrate Sensing
The fundamental principle of boronic acid-based carbohydrate sensing lies in the reversible formation of a cyclic boronate ester with a diol-containing analyte, such as a carbohydrate.[1][2] This binding event can be transduced into a measurable signal through various mechanisms:
Fluorescent Sensing: The binding of a carbohydrate to a decylboronic acid-fluorophore conjugate can modulate the fluorescence properties of the fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).[3][4] For instance, in a PET sensor, the nitrogen atom of an amine linker can quench the fluorescence of the fluorophore. Upon carbohydrate binding, the formation of the anionic boronate ester can inhibit this quenching process, leading to a "turn-on" fluorescence signal.[5]
Electrochemical Sensing: When decylboronic acid is immobilized on an electrode surface, the binding of a carbohydrate can alter the electrochemical properties at the electrode-solution interface.[1][6] This change can be detected as a variation in current, potential, or impedance. For example, the negatively charged boronate ester formed upon carbohydrate binding can electrostatically repel a negatively charged redox probe (e.g., ferricyanide), leading to a decrease in the electrochemical signal.[1]
Application Notes
Decylboronic acid is a valuable tool for carbohydrate sensing in various research and development contexts:
Drug Development: Monitoring carbohydrate-protein interactions is crucial in understanding disease pathways and for drug discovery. Decylboronic acid-based sensors can be employed to study these interactions in real-time, particularly at cell surfaces or within lipid environments.[7]
Biomedical Research: The development of continuous glucose monitoring systems is a major focus in diabetes management. The hydrophobic nature of decylboronic acid makes it a candidate for incorporation into implantable or wearable sensors that require stable integration with biological tissues.[4][8]
Cell Biology: Decylboronic acid-functionalized probes can be used for imaging and quantifying cell surface glycans, providing insights into cellular recognition, signaling, and disease states such as cancer.
Experimental Protocols
The following protocols provide detailed methodologies for the development and characterization of decylboronic acid-based carbohydrate sensors. While these protocols are generalized, they may require optimization based on the specific application and available instrumentation.
Protocol 1: Synthesis of a Fluorescent Decylboronic Acid-Based Sensor
This protocol describes a general method for synthesizing a fluorescent carbohydrate sensor by coupling an amine-containing fluorophore with a decylboronic acid derivative.
Materials:
Decylboronic acid
Amine-containing fluorophore (e.g., 1-(aminomethyl)pyrene or a commercially available amine-reactive dye)
Coupling agents (e.g., EDC/NHS or similar carbodiimide chemistry)
Anhydrous solvents (e.g., DMF or DMSO)
Silica gel for column chromatography
Standard laboratory glassware and stirring equipment
Procedure:
Activation of Decylboronic Acid (if necessary): If decylboronic acid does not have a suitable functional group for direct coupling, it may need to be modified. For example, a carboxylated analogue of decylboronic acid can be used.
Coupling Reaction:
a. Dissolve the carboxylated decylboronic acid derivative (1.0 eq) and the amine-containing fluorophore (1.0 eq) in anhydrous DMF.
b. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) to the solution.
c. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours.
Purification:
a. Monitor the reaction progress using Thin Layer Chromatography (TLC).
b. Upon completion, remove the solvent under reduced pressure.
c. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the decylboronic acid-fluorophore conjugate.
Characterization: Confirm the structure and purity of the synthesized sensor using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Carbohydrate Binding Affinity using Fluorescence Spectroscopy
This protocol details the procedure for quantifying the binding affinity (dissociation constant, Kd) of a fluorescent decylboronic acid sensor with a carbohydrate.
Materials:
Stock solution of the fluorescent decylboronic acid sensor (e.g., 1 mM in DMSO or MeOH).
Stock solution of the carbohydrate (e.g., 1 M D-glucose in buffer).
Phosphate buffer solution (e.g., 100 mM, pH 7.4).
96-well microplate (black, clear bottom).
Fluorescence microplate reader.
Procedure:
Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor at a fixed concentration (e.g., 10 µM) in the phosphate buffer. Note: The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the binding equilibrium.[1]
Titration:
a. To the wells of the 96-well microplate, add the sensor solution.
b. Serially dilute the carbohydrate stock solution to create a range of concentrations in the wells. Include a control well with only the sensor solution and buffer.
c. Incubate the plate at a constant temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
Fluorescence Measurement:
a. Measure the fluorescence intensity of each well using the fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Data Analysis:
a. Subtract the background fluorescence of the buffer.
b. Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration.
c. Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression software to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = (ΔF_max * [Carbohydrate]) / (Kd + [Carbohydrate]).[1]
Protocol 3: Fabrication of a Decylboronic Acid-Based Electrochemical Sensor
This protocol describes the modification of a gold electrode with a decylboronic acid derivative for the electrochemical detection of carbohydrates.
Materials:
Gold electrodes (e.g., screen-printed or disk electrodes).
Thiol-terminated decylboronic acid derivative for self-assembly.
Solution of a redox probe: 5 mM Potassium ferricyanide (K₃[Fe(CN)₆]) in 0.1 M KCl.
Phosphate buffer solution (PBS), pH 7.4.
Carbohydrate solutions of varying concentrations in PBS.
Ethanol for cleaning.
Procedure:
Electrode Cleaning:
a. Clean the gold electrodes by sonicating in ethanol and then water, followed by electrochemical cleaning (e.g., cycling the potential in sulfuric acid).
Immobilization of Decylboronic Acid:
a. Prepare a solution of the thiol-terminated decylboronic acid derivative in ethanol (e.g., 1 mM).
b. Immerse the cleaned gold electrodes in this solution for a sufficient time to allow for the formation of a self-assembled monolayer (SAM) (e.g., 12-24 hours).
c. Rinse the electrodes thoroughly with ethanol and then water to remove any non-specifically adsorbed molecules.
Electrochemical Measurement:
a. Perform electrochemical measurements (e.g., Cyclic Voltammetry or Electrochemical Impedance Spectroscopy) in the redox probe solution.
b. Record the baseline electrochemical signal.
c. Incubate the modified electrode in carbohydrate solutions of varying concentrations for a set period.
d. After incubation, rinse the electrode with PBS and perform the electrochemical measurement again in the redox probe solution.
Data Analysis:
a. For Cyclic Voltammetry, plot the change in peak current against the carbohydrate concentration.
b. For Electrochemical Impedance Spectroscopy, plot the change in charge transfer resistance (Rct) against the carbohydrate concentration.
c. The resulting calibration curve can be used to determine the concentration of an unknown carbohydrate sample.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Fluorescence Titration Data for Decylboronic Acid Sensor with Various Carbohydrates
Carbohydrate
Dissociation Constant (Kd) [mM]
Maximum Fluorescence Change (ΔF_max) [a.u.]
D-Glucose
Value
Value
D-Fructose
Value
Value
D-Galactose
Value
Value
Mannitol
Value
Value
Table 2: Electrochemical Response of Decylboronic Acid-Modified Electrode to Glucose
Glucose Concentration [mM]
Change in Peak Current (ΔIp) [µA]
Change in Charge Transfer Resistance (ΔRct) [Ω]
0
0
0
1
Value
Value
5
Value
Value
10
Value
Value
20
Value
Value
Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Fluorescent sensing mechanism via Photoinduced Electron Transfer (PET).
Decylboronic Acid: Application Notes for Selective Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of decylboronic acid as a selective inhibitor of key enzymes, with a focus on Fatty Acid Amide Hydr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of decylboronic acid as a selective inhibitor of key enzymes, with a focus on Fatty Acid Amide Hydrolase (FAAH) and its potential applications in drug discovery and development.
Introduction
Decylboronic acid belongs to the boronic acid class of compounds, which are recognized for their ability to reversibly inhibit the activity of various enzymes, particularly serine proteases. The boron atom in decylboronic acid can form a stable tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, effectively blocking their function. This mechanism of action, coupled with the potential for specificity conferred by the decyl alkyl chain, makes decylboronic acid a compound of significant interest for therapeutic development.
Target Enzymes and Therapeutic Potential
Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects.
Studies on a series of alkylboronic acids have demonstrated a trend of increasing inhibitory potency against FAAH with longer alkyl chain lengths. While a specific IC50 value for decylboronic acid is not available in the cited literature, the data for octylboronic acid suggests that decylboronic acid is a potent FAAH inhibitor.
Prostate-Specific Antigen (PSA)
Prostate-Specific Antigen (PSA) is a serine protease primarily produced by the prostate gland. Elevated levels of PSA are a well-known biomarker for prostate cancer. PSA is also implicated in the progression of prostate cancer through its enzymatic activity, which can degrade components of the extracellular matrix, facilitating tumor invasion and metastasis. Boronic acid derivatives have been shown to inhibit the enzymatic activity of PSA, suggesting that decylboronic acid may also serve as a potential inhibitor.
Quantitative Data
The following table summarizes the inhibitory activity of a closely related alkylboronic acid against FAAH. This data can be used as a reference for estimating the potency of decylboronic acid.
Compound
Target Enzyme
IC50 (µM)
Notes
Octylboronic Acid
Fatty Acid Amide Hydrolase (FAAH)
0.16
Data from a study on a series of alkylboronic acids as FAAH inhibitors.[1]
Note: The IC50 value for decylboronic acid is not explicitly available in the reviewed literature. The value for octylboronic acid is provided as a proximate estimate, given the observed trend of increasing potency with longer alkyl chains in the referenced study.
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of decylboronic acid against FAAH.
Materials:
Recombinant human FAAH enzyme
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
Prepare Decylboronic Acid Solutions: Prepare a stock solution of decylboronic acid in DMSO. Perform serial dilutions in FAAH assay buffer to achieve a range of desired concentrations.
Enzyme Preparation: Dilute the recombinant FAAH enzyme to the working concentration in cold FAAH assay buffer.
Assay Reaction:
Add 20 µL of the diluted decylboronic acid solutions to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
Add 20 µL of the diluted FAAH enzyme to each well.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 10 µL of the fluorogenic FAAH substrate to each well.
Measurement: Immediately measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., 355 nm excitation and 460 nm emission) in kinetic mode for 30 minutes at 37°C.
Data Analysis:
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor.
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: In Vitro PSA Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of decylboronic acid on the enzymatic activity of PSA using a chromogenic substrate.
Materials:
Purified human PSA enzyme
PSA assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl)
Application Notes and Protocols: Decylboronic Acid for Covalent Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals Introduction Boronic acids have emerged as a versatile class of reagents in bioconjugation, enabling the covalent linkage of molecules to biomolecules such...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids have emerged as a versatile class of reagents in bioconjugation, enabling the covalent linkage of molecules to biomolecules such as proteins and carbohydrates. Their unique reactivity, particularly the ability to form reversible covalent bonds with diols, has led to their use in drug delivery, diagnostics, and the development of antibody-drug conjugates (ADCs).[1] While various aryl and alkylboronic acids have been explored, this document focuses on the potential applications and methodologies surrounding decylboronic acid in covalent bioconjugation.
It is important to note that while the principles of boronic acid chemistry are well-established, specific literature on the direct application of decylboronic acid in bioconjugation is not extensively available. Therefore, this document will provide a comprehensive overview of boronic acid-mediated bioconjugation techniques, drawing upon established protocols for other boronic acid derivatives. We will also explore the theoretical implications of the decyl group's hydrophobicity on potential applications.
Core Principles of Boronic Acid Bioconjugation
The utility of boronic acids in bioconjugation primarily stems from two key reversible reactions:
Boronate Ester Formation: Boronic acids readily react with 1,2- or 1,3-diols to form cyclic boronate esters. This interaction is particularly useful for targeting glycoproteins or biomolecules engineered to contain diol functionalities. The stability of the resulting boronate ester is pH-dependent, typically being more stable at higher pH and hydrolyzing at lower pH, which can be exploited for stimuli-responsive drug release.[2]
Iminoboronate Formation: Arylboronic acids featuring an ortho-carbonyl group can undergo rapid and bioorthogonal condensation with hydrazines or hydroxylamines to form stable iminoboronates. This reaction is known for its fast kinetics.[3]
The decyl group, a ten-carbon alkyl chain, is expected to impart significant hydrophobicity to the boronic acid moiety. This property could be leveraged for applications involving:
Targeting Cellular Membranes: The hydrophobic tail could facilitate the anchoring of bioconjugates to lipid bilayers.
Modulating Solubility: The decyl group will decrease the aqueous solubility of the boronic acid and its conjugates, a factor that must be considered in experimental design.
Enhancing Protein Interactions: The alkyl chain may participate in hydrophobic interactions with specific protein pockets.
Quantitative Data on Boronic Acid Bioconjugation
The following table summarizes quantitative data for various boronic acid derivatives in bioconjugation reactions. It is important to note that this data is provided as a reference and the performance of decylboronic acid may vary.
The following are generalized protocols for bioconjugation using boronic acids. These should be optimized for specific applications and for use with decylboronic acid.
Protocol 1: Bioconjugation via Boronate Ester Formation with a Diol-Containing Protein
This protocol describes the conjugation of a decylboronic acid-functionalized payload to a protein containing accessible diol groups (e.g., a glycoprotein).
Materials:
Diol-containing protein (1-10 mg/mL)
Decylboronic acid-functionalized payload
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4-8.5. Ensure the buffer is free of competing diols.
Dissolve the diol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
Ensure the protein is stable and properly folded under the chosen buffer conditions.
Payload Preparation:
Prepare a stock solution of the decylboronic acid-functionalized payload in a compatible organic solvent (e.g., DMSO or DMF) to ensure solubility.
Conjugation Reaction:
Add the payload stock solution to the protein solution at a defined molar excess (e.g., 5-20 fold excess). The optimal ratio should be determined empirically.
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle agitation.
The progress of the reaction can be monitored using LC-MS to observe the formation of the conjugate.
Reaction Quenching (Optional):
To stop the reaction, a competing diol such as sorbitol can be added in large excess.
Purification:
Remove the excess, unreacted payload by size-exclusion chromatography (SEC) or another suitable purification method.
Characterization:
Analyze the purified conjugate to determine the degree of labeling (DOL), purity, and identity using techniques such as LC-MS, UV-Vis spectroscopy, and SDS-PAGE.
Protocol 2: Bioconjugation via Iminoboronate Formation
This protocol outlines the conjugation of a 2-formylphenylboronic acid (2fPBA)-functionalized payload to a protein containing a hydrazine or hydroxylamine handle. A similar approach could be envisioned for a hypothetical ortho-formyl decylphenylboronic acid.
Materials:
Protein with a hydrazine or hydroxylamine handle (1-5 mg/mL)
Application Notes and Protocols for the Synthesis and Utilization of Decylboronic Acid-Based Polymers
For Researchers, Scientists, and Drug Development Professionals Introduction Boronic acid-functionalized polymers have garnered significant interest in the biomedical field due to their unique ability to form reversible...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acid-functionalized polymers have garnered significant interest in the biomedical field due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property has been extensively exploited for applications such as glucose sensing and self-regulated drug delivery. The majority of research has centered on hydrophilic phenylboronic acid derivatives. The incorporation of a hydrophobic decyl group into a polymerizable boronic acid monomer introduces amphiphilicity, opening avenues for novel applications in drug delivery through the formation of stimuli-responsive self-assembled nanostructures like micelles.[1][2][3] These systems can encapsulate hydrophobic drugs and release them in response to specific triggers in the tumor microenvironment, such as low pH.[4][5][6]
These application notes provide a generalized framework for the synthesis and characterization of polymers from a hypothetical decylboronic acid monomer, and their potential application in pH-responsive drug delivery systems. The protocols are based on established methods for the polymerization of hydrophobic and boronic acid-containing monomers, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is well-suited for controlling the polymerization of a wide range of monomers, including hydrophobic ones.[7][8][9][10]
Data Presentation
Table 1: Hypothetical Properties of Amphiphilic Block Copolymers Containing a Decylboronic Acid Block
Property
Description
Rationale/Expected Values
Critical Micelle Concentration (CMC)
The concentration at which the amphiphilic block copolymers self-assemble into micelles in an aqueous solution.
Expected to be low due to the high hydrophobicity of the decyl chains, likely in the range of 1-10 mg/L.[11]
Micelle Size (Hydrodynamic Diameter)
The average diameter of the micelles formed in an aqueous solution.
Typically in the range of 50-200 nm, suitable for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[3]
Drug Loading Capacity (DLC)
The weight percentage of the encapsulated drug relative to the total weight of the micelles.
Dependent on the drug's hydrophobicity and interaction with the micellar core. Expected to be in the range of 5-20% for hydrophobic drugs.
Encapsulation Efficiency (EE)
The percentage of the initial drug that is successfully encapsulated within the micelles.
Generally high for hydrophobic drugs, expected to be >80%.
pH-Responsiveness
The ability of the micelles to disassemble or alter their structure in response to changes in pH.
The boronic acid moiety is pH-sensitive. At physiological pH (~7.4), the boronate ester is stable, while in the acidic tumor microenvironment (pH < 6.8), it can be hydrolyzed, leading to micelle destabilization and drug release.[4][6]
Experimental Protocols
Protocol 1: Synthesis of a Polymerizable Decylboronic Acid Monomer (Hypothetical)
This protocol outlines a plausible synthetic route for a vinyl-functionalized decylboronic acid monomer.
Hydroboration of 10-Undecen-1-ol: In a nitrogen-purged flask, dissolve 10-undecen-1-ol in anhydrous dichloromethane. Add a suitable catalyst followed by the dropwise addition of pinacolborane at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours.
Purification of the Boronate Ester: After the reaction is complete, quench any remaining reagent. Extract the product with diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting pinacol boronate ester of 11-hydroxyundecylboronic acid by silica gel column chromatography.
Acrylation of the Hydroxyl Group: Dissolve the purified boronate ester in anhydrous dichloromethane and cool to 0°C. Add triethylamine, followed by the dropwise addition of acryloyl chloride. Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
Final Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate. Purify the final vinyl-functionalized decylboronic acid pinacol ester monomer by column chromatography.
Deprotection (Optional, if direct polymerization of the boronic acid is desired): The pinacol protecting group can be removed under acidic conditions to yield the free boronic acid monomer.[12]
Protocol 2: RAFT Polymerization of a Hydrophilic Monomer and the Decylboronic Acid Monomer to form a Block Copolymer
This protocol describes the synthesis of an amphiphilic diblock copolymer using a hydrophilic monomer (e.g., N,N-dimethylacrylamide, DMAA) and the synthesized decylboronic acid monomer via RAFT polymerization.[10][13]
Materials:
N,N-Dimethylacrylamide (DMAA), freshly distilled
Decylboronic acid acrylamide monomer (protected or unprotected)
Anhydrous solvent (e.g., 1,4-dioxane or a bio-based eutectic mixture for hydrophobic monomers[8])
Precipitation solvent (e.g., cold diethyl ether or hexane)
Procedure:
Synthesis of the Hydrophilic Block (PDMAA macro-CTA): In a Schlenk flask, dissolve DMAA, the RAFT agent, and AIBN in the anhydrous solvent. Degas the solution by three freeze-pump-thaw cycles. Polymerize at 60-70°C for a predetermined time to achieve the desired molecular weight. Terminate the polymerization by cooling and exposure to air. Precipitate the polymer in cold diethyl ether and dry under vacuum.
Chain Extension with the Decylboronic Acid Monomer: In a new Schlenk flask, dissolve the PDMAA macro-CTA and the decylboronic acid monomer in the anhydrous solvent. Add a fresh portion of AIBN. Degas the solution by three freeze-pump-thaw cycles. Polymerize at 60-70°C for 24-48 hours.
Purification of the Block Copolymer: After polymerization, precipitate the block copolymer in a suitable non-solvent (e.g., cold hexane). Redissolve the polymer in a small amount of a good solvent (e.g., tetrahydrofuran) and re-precipitate to remove any unreacted monomer. Dry the final amphiphilic block copolymer under vacuum.
Protocol 3: Preparation and Characterization of Drug-Loaded Micelles
This protocol details the formation of micelles from the amphiphilic block copolymer and the encapsulation of a hydrophobic drug.
Micelle Formation and Drug Loading: Dissolve the amphiphilic block copolymer and the hydrophobic drug in a common organic solvent (e.g., dimethylformamide). Add this solution dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4). The organic solvent is then removed by dialysis against the aqueous solution for 24-48 hours, with frequent changes of the dialysis medium.
Characterization of Micelles:
Size and Morphology: Determine the hydrodynamic diameter and size distribution of the micelles using Dynamic Light Scattering (DLS). Visualize the morphology using Transmission Electron Microscopy (TEM).
Critical Micelle Concentration (CMC): Determine the CMC using a fluorescence probe method (e.g., with pyrene).
Drug Loading: Lyophilize a known amount of the drug-loaded micelle solution. Dissolve the dried micelles in an organic solvent to disrupt them and measure the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE).
Protocol 4: In Vitro pH-Responsive Drug Release Study
This protocol evaluates the release of the encapsulated drug from the micelles at physiological and acidic pH.[4][6]
Materials:
Drug-loaded micelle solution
PBS at pH 7.4 and pH 5.5
Dialysis membrane
Procedure:
Place a known volume of the drug-loaded micelle solution into a dialysis bag.
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or pH 5.5) at 37°C with constant stirring.
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Quantify the amount of released drug in the samples using UV-Vis spectroscopy or HPLC.
Plot the cumulative drug release as a function of time for both pH conditions to determine the pH-responsiveness of the drug release.
Visualizations
Caption: Synthetic workflow for the preparation of an amphiphilic block copolymer.
Caption: Proposed mechanism for pH-responsive drug delivery using decylboronic acid-based micelles.
Application Notes and Protocols: Decylboronic Acid in Self-Healing Hydrogels
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, characterization, and application of self-healing hydrogels based on decylboronic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of self-healing hydrogels based on decylboronic acid. The protocols and data presented are intended to serve as a guide for researchers in materials science, drug delivery, and tissue engineering.
Introduction
Self-healing hydrogels are a class of smart materials that can autonomously repair damage, restoring their original structure and function. This property is particularly valuable in biomedical applications where material failure can have critical consequences. Hydrogels based on boronic acids, such as decylboronic acid, have garnered significant attention due to their unique self-healing mechanism, which relies on the dynamic and reversible nature of boronate ester bonds. These bonds form between the boronic acid groups and diols, such as those found in poly(vinyl alcohol) (PVA), allowing the hydrogel network to reform after being broken.[1][2] This dynamic covalent chemistry enables applications in areas like controlled drug release, 3D cell culture, and tissue engineering.[1][3]
Self-Healing Mechanism
The self-healing ability of decylboronic acid-based hydrogels stems from the reversible formation of boronate ester bonds between the boronic acid moieties on one polymer chain and the diol groups on another. This reaction is an equilibrium process that is sensitive to pH.[1][4][5] When the hydrogel is damaged, the broken boronate ester bonds can reform across the fractured interface, leading to the restoration of the hydrogel's integrity.
Below is a diagram illustrating the self-healing mechanism at the molecular level.
Caption: Molecular mechanism of self-healing in a decylboronic acid-PVA hydrogel.
Experimental Protocols
Protocol 1: Synthesis of Decylboronic Acid-Functionalized Polymer
This protocol describes the synthesis of a polymer functionalized with decylboronic acid, which can then be crosslinked with PVA to form a self-healing hydrogel. A similar approach has been used for other phenylboronic acids.[6]
Note: Healing efficiency is typically calculated as the ratio of the mechanical property (e.g., tensile strength or storage modulus) of the healed hydrogel to that of the original, undamaged hydrogel.
Detailed Experimental Protocols for Characterization
Protocol 3: Rheological Analysis
Objective: To determine the viscoelastic properties (storage modulus G' and loss modulus G'') of the hydrogel.
Equipment: Rheometer with parallel plate geometry.
Procedure:
Place a cylindrical hydrogel sample (e.g., 20 mm diameter, 2 mm height) onto the lower plate of the rheometer.
Lower the upper plate to contact the sample and apply a slight normal force to ensure good contact.
Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the linear viscoelastic region (typically 1%).
Record the storage modulus (G') and loss modulus (G'') as a function of frequency. A stable gel will exhibit G' > G''.[3]
Protocol 4: Macroscopic Self-Healing Test
Objective: To visually assess the self-healing capability of the hydrogel.
Procedure:
Prepare a cylindrical hydrogel sample.
Cut the hydrogel into two separate pieces with a sharp blade.
Gently press the two cut surfaces back together.
Leave the hydrogel at room temperature for a specified period (e.g., 1, 6, 12 hours).
After the healing period, gently stretch the hydrogel to observe if the cut has healed and the hydrogel has regained its integrity.
Protocol 5: Rheological Measurement of Self-Healing Efficiency
Objective: To quantify the recovery of mechanical properties after damage.
Procedure:
Place a hydrogel sample in the rheometer as described in Protocol 3.
Apply a large strain (e.g., 300%) to break the hydrogel network, which is observed by a crossover where G'' > G'.
Reduce the strain to a small value within the linear viscoelastic region (e.g., 1%) and monitor the recovery of G' and G'' over time.
The self-healing efficiency can be calculated as the ratio of the recovered G' to the initial G' before the application of high strain.
Applications in Drug Development
The unique properties of decylboronic acid-based self-healing hydrogels make them promising candidates for various drug development applications:
Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, and the dynamic nature of the boronate ester bonds can be exploited for stimuli-responsive drug release. For instance, changes in pH or the presence of glucose can trigger the dissociation of the bonds and the release of the encapsulated drug.[2]
Tissue Engineering and Regenerative Medicine: These hydrogels can serve as scaffolds for 3D cell culture and tissue regeneration.[1] Their self-healing ability is advantageous for injectable systems, where the hydrogel can reform in situ after being injected through a needle.
Wound Dressings: The self-healing and adhesive properties of these hydrogels make them suitable for use as advanced wound dressings that can conform to the wound bed and promote healing.
Application Notes and Protocols for Reactions of Decylboronic Acid
Introduction Decylboronic acid is a versatile organoboron compound utilized in a variety of organic transformations. Its long alkyl chain imparts unique solubility properties, making it a valuable building block in the s...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Decylboronic acid is a versatile organoboron compound utilized in a variety of organic transformations. Its long alkyl chain imparts unique solubility properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in fields like drug discovery and materials science. These application notes provide detailed experimental protocols for common reactions involving decylboronic acid, including Suzuki-Miyaura coupling, Chan-Lam cross-coupling, and esterification. Additionally, potential side reactions and purification strategies are discussed.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, coupling an organoboron species with an organohalide using a palladium catalyst.[1] This reaction is widely used to synthesize biphenyls, polyolefins, and styrenes.[1]
Experimental Protocol: Synthesis of 1-Decyl-4-phenylbenzene
This protocol details the coupling of decylboronic acid with 4-bromobiphenyl.
Reaction Scheme:
Materials:
Decylboronic acid
4-Bromobiphenyl
Palladium(II) acetate [Pd(OAc)2]
Triphenylphosphine (PPh3) or SPhos
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4)[2]
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add decylboronic acid (1.2 mmol), 4-bromobiphenyl (1.0 mmol), and potassium carbonate (2.0 mmol).
Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)2 (0.02 mmol) and PPh3 (0.04 mmol), to the flask.
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.[3]
Add a degassed solvent mixture of toluene (20 mL) and water (5 mL) to the flask.[3]
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[5] It is a powerful alternative to the Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[6]
Experimental Protocol: Synthesis of N-Decylaniline
This protocol describes the N-arylation of aniline with decylboronic acid.
Simplified catalytic cycle for the Chan-Lam Coupling.
Esterification of Decylboronic Acid
Decylboronic acid can be esterified, most commonly to form boronate esters (e.g., pinacol esters). This is often done to improve the stability and handling of the boronic acid, as boronate esters are less prone to protodeboronation.[2]
Experimental Protocol: Synthesis of Decylboronic Acid Pinacol Ester
Decylboronic Acid: A Versatile Building Block in Advanced Materials
Decylboronic acid is emerging as a critical component in the rational design and synthesis of advanced functional materials. Its unique chemical properties, particularly the ability of the boronic acid moiety to form rev...
Author: BenchChem Technical Support Team. Date: December 2025
Decylboronic acid is emerging as a critical component in the rational design and synthesis of advanced functional materials. Its unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned it as a valuable building block for researchers and scientists in materials science and drug development. The long decyl chain imparts hydrophobicity, influencing the self-assembly and environmental responsiveness of the resulting materials. This report provides detailed application notes and protocols for the utilization of decylboronic acid in the development of innovative materials for sensing, self-healing, and bioseparation applications.
Application 1: Fluorescent Sensors for Biomolecule Detection
The reversible interaction between boronic acids and cis-1,2- or 1,3-diols forms the basis for developing fluorescent sensors for saccharides and other diol-containing biomolecules.[1][2] The binding event can modulate the fluorescence properties of a nearby fluorophore, leading to a detectable signal. The decyl group can be exploited to tune the sensor's solubility and interaction with different environments.
Quantitative Data for Boronic Acid-Based Sensors
Sensor Type
Analyte
Detection Limit
Binding Constant (K)
Reference Compound
Fluorescent Sensor
L-Lysine
0.15 µM
Not Reported
Phenylboronic Acid Derivative
Fluorescent Sensor
D-Glucose
1.1 mM
1378 M⁻¹
Phenylboronic Acid Derivative
Fluorescent Sensor
D-Fructose
Not Reported
353 M⁻¹
Phenylboronic Acid Derivative
Note: The data presented is for phenylboronic acid-based sensors and serves as a reference for the potential performance of decylboronic acid-based analogs.
Experimental Protocol: Synthesis of a Decylboronic Acid-Based Fluorescent Sensor
This protocol describes a general method for synthesizing a fluorescent sensor incorporating decylboronic acid, adapted from procedures for similar boronic acid sensors.
Materials:
Decylboronic acid
A fluorescent core with a reactive group (e.g., amino-functionalized pyrene)
Coupling agents (e.g., EDC, NHS)
Organic solvents (e.g., DMF, DMSO)
Buffer solutions (e.g., PBS)
Procedure:
Activation of Decylboronic Acid: Dissolve decylboronic acid in anhydrous DMF. Add EDC (1.2 eq) and NHS (1.2 eq) and stir at room temperature for 2 hours to activate the carboxylic acid group (if the decylboronic acid is functionalized with one).
Coupling Reaction: To the activated decylboronic acid solution, add the amino-functionalized fluorophore (1.0 eq) dissolved in DMF. Stir the reaction mixture at room temperature overnight under an inert atmosphere.
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Spectroscopy: Dissolve the purified sensor in a suitable buffer (e.g., PBS, pH 7.4). Record the fluorescence emission spectrum. Titrate the sensor solution with increasing concentrations of the target analyte (e.g., glucose) and record the change in fluorescence intensity.
Experimental Workflow
Caption: Workflow for the synthesis and testing of a decylboronic acid-based fluorescent sensor.
Application 2: Self-Healing Polymeric Materials
The dynamic and reversible nature of boronate ester bonds makes decylboronic acid an excellent candidate for creating self-healing polymers and hydrogels.[3][4] When a material containing these bonds is damaged, the bonds can reform under appropriate conditions, restoring the material's integrity.[5] The decyl chains can enhance the hydrophobic interactions within the polymer network, potentially improving the self-healing efficiency in aqueous environments.
Quantitative Data for Boronic Acid-Based Self-Healing Materials
Polymer System
Healing Efficiency (%)
Healing Time
Healing Conditions
Reference Compound
Boronic acid-functionalized hydrogel
>90%
24 hours
pH 7.4
Phenylboronic Acid Derivative
Boronate ester-crosslinked hydrogel
~85%
12 hours
Neutral pH
2-Acrylamidophenylboronic acid
Note: The data is for other boronic acid-based systems and indicates the potential for decylboronic acid-based materials.
Experimental Protocol: Preparation of a Decylboronic Acid-Functionalized Self-Healing Hydrogel
This protocol outlines the synthesis of a self-healing hydrogel by crosslinking a decylboronic acid-containing polymer with a diol-containing polymer, such as polyvinyl alcohol (PVA).
Materials:
Decylboronic acid-functionalized monomer (e.g., an acrylamide derivative of decylboronic acid)
Co-monomer (e.g., acrylamide)
Polyvinyl alcohol (PVA)
Initiator (e.g., ammonium persulfate, APS)
Crosslinker (for the initial polymer synthesis, e.g., N,N'-methylenebisacrylamide, BIS)
Deionized water
Procedure:
Synthesis of Decylboronic Acid Copolymer:
Dissolve the decylboronic acid-functionalized monomer and acrylamide in deionized water.
Add the initiator (APS) and crosslinker (BIS) to the monomer solution.
Degas the solution by bubbling with nitrogen for 30 minutes.
Polymerize at 60°C for 4 hours to obtain the decylboronic acid-containing copolymer.
Purify the polymer by dialysis against deionized water for 3 days.
Preparation of the Self-Healing Hydrogel:
Prepare an aqueous solution of the purified decylboronic acid copolymer.
Prepare a separate aqueous solution of PVA.
Mix the two polymer solutions at a desired ratio (e.g., 1:1 w/w).
The mixture will form a self-healing hydrogel at room temperature. The formation of boronate ester crosslinks is spontaneous.
Characterization of Self-Healing Properties:
Cut the prepared hydrogel into two pieces with a scalpel.
Bring the two cut surfaces into contact and allow them to heal at room temperature for a specified time (e.g., 24 hours).
Evaluate the healing efficiency by measuring the tensile strength of the healed hydrogel compared to the original hydrogel.
Logical Relationship of Self-Healing Mechanism
Caption: The logical progression of the self-healing process in boronic acid-based materials.
Application 3: Enrichment of Glycoproteins for Proteomic Analysis
Boronic acid affinity chromatography is a powerful technique for the selective enrichment of glycoproteins from complex biological samples.[6][7] The boronic acid groups immobilized on a solid support specifically capture the cis-diol-containing glycan moieties of glycoproteins.[8] The hydrophobic decyl chain can be advantageous in designing stationary phases for chromatography, potentially influencing the interaction with both the glycoproteins and the mobile phase.
Quantitative Data for Glycoprotein Enrichment
Material
Target
Binding Capacity
Elution Condition
Reference Compound
Boronic acid-functionalized nanoparticles
Glycoproteins
High (not specified)
Acidic buffer (e.g., pH 3)
Phenylboronic Acid Derivative
Boronic acid-functionalized polymer brushes
Ovalbumin (a glycoprotein)
377.0 mg/g
Acidic buffer
Phenylboronic Acid Derivative
Note: The data provided is for phenylboronic acid-based materials and illustrates the potential for decylboronic acid-based systems.
Experimental Protocol: Glycoprotein Enrichment using Decylboronic Acid-Functionalized Beads
This protocol describes the use of decylboronic acid-functionalized beads for the selective capture and elution of glycoproteins.
Materials:
Decylboronic acid-functionalized agarose or magnetic beads
Binding/Wash Buffer: 50 mM ammonium acetate, pH 8.5
Elution Buffer: 0.1 M glycine-HCl, pH 2.5
Protein sample containing glycoproteins (e.g., cell lysate)
Microcentrifuge tubes
Procedure:
Bead Equilibration:
Take a desired amount of decylboronic acid-functionalized beads and wash them three times with the Binding/Wash Buffer. Centrifuge and discard the supernatant after each wash.
Sample Incubation:
Resuspend the equilibrated beads in the protein sample.
Incubate the mixture at room temperature for 1 hour with gentle rotation to allow for the binding of glycoproteins.
Washing:
Centrifuge the mixture and discard the supernatant containing unbound proteins.
Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound proteins.
Elution:
Add the Elution Buffer to the beads to dissociate the boronate ester bonds and release the captured glycoproteins.
Incubate for 10 minutes at room temperature with occasional vortexing.
Centrifuge and collect the supernatant containing the enriched glycoproteins.
Downstream Analysis:
The enriched glycoprotein fraction can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Glycoprotein Enrichment Workflow
Caption: Workflow for the enrichment of glycoproteins using decylboronic acid-functionalized beads.
Application Notes and Protocols: Electrochemical Sensing with Decylboronic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the principles and methodologies for utilizing decylboronic acid in electrochemical sensing. Due...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing decylboronic acid in electrochemical sensing. Due to a lack of specific peer-reviewed literature on the electrochemical applications of decylboronic acid at the time of this writing, the following protocols are based on established principles of boronic acid chemistry and self-assembled monolayers (SAMs) of analogous long-chain alkyl compounds. These notes are intended to serve as a foundational guide for developing decylboronic acid-based electrochemical sensors for various analytes, particularly those containing cis-diol moieties.
Introduction to Decylboronic Acid in Electrochemical Sensing
Decylboronic acid is an organic compound featuring a ten-carbon alkyl chain (decyl group) and a boronic acid functional group (-B(OH)₂). This unique structure makes it an excellent candidate for the fabrication of electrochemical sensors. The long hydrophobic decyl chain facilitates the formation of stable, ordered self-assembled monolayers (SAMs) on hydrophobic electrode surfaces, such as gold or carbon-based materials. The boronic acid headgroup provides a versatile recognition element for a wide range of biologically relevant molecules.
The fundamental sensing mechanism relies on the reversible covalent interaction between the boronic acid group and molecules containing cis-1,2- or cis-1,3-diol functionalities.[1] This interaction forms a stable five- or six-membered cyclic boronate ester.[1] Many important biological molecules possess cis-diol groups, including:
Glycoproteins: The carbohydrate moieties (glycans) on glycoproteins often contain terminal sialic acid or other sugar residues with cis-diols, making them ideal targets.[2] The detection of specific glycoproteins is crucial for disease diagnosis and monitoring.[2][3]
Bacteria: The cell walls of bacteria are rich in polysaccharides and lipopolysaccharides that present diol groups, enabling label-free detection of bacterial cells.
Catecholamines: Neurotransmitters like dopamine contain a catechol group, which is a cis-diol, allowing for their selective detection.[2]
Saccharides: Simple and complex sugars, such as glucose, are classic targets for boronic acid-based sensors.[4][5]
The binding event at the electrode surface can be transduced into a measurable electrochemical signal using various techniques, most notably Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV).
Sensing Principle: Interfacial Changes upon Analyte Binding
The formation of a decylboronic acid SAM on an electrode surface creates a well-defined insulating layer. When a target analyte containing cis-diols binds to the boronic acid groups, it alters the properties of this monolayer. This change can manifest in several ways that are detectable electrochemically:
Increased Steric Hindrance: The binding of a bulky analyte, such as a glycoprotein or a bacterium, increases the steric bulk at the electrode surface. This further blocks the access of redox probes (e.g., [Fe(CN)₆]³⁻/⁴⁻) in the electrolyte solution to the electrode surface, leading to an increase in the charge transfer resistance (Rct), which can be measured by EIS.
Changes in Capacitance: The binding event can alter the dielectric properties and thickness of the monolayer, resulting in a change in the double-layer capacitance at the electrode-electrolyte interface.
Gating Effect: The formation of the boronate ester can change the local charge distribution at the electrode surface, influencing the electrostatic interactions with charged redox probes and affecting the measured current or impedance.
The following diagram illustrates the general sensing mechanism using a decylboronic acid SAM for glycoprotein detection.
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of boronic acid-based fluorescent probes in the detection and la...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of boronic acid-based fluorescent probes in the detection and labeling of biomolecules. This guide covers the fundamental principles, quantitative data for probe performance, and step-by-step experimental procedures for key applications.
Principles of Boronic Acid-Based Fluorescent Sensing
Boronic acids are Lewis acids that can reversibly form covalent bonds with 1,2- or 1,3-diols, which are common structural motifs in biomolecules like saccharides and glycoproteins.[1][2][3] This interaction forms a cyclic boronate ester, altering the electronic properties of the boronic acid.[1][2][3] When a fluorophore is integrated into the boronic acid-containing molecule, this binding event can be translated into a detectable change in fluorescence, enabling the sensing and labeling of target biomolecules.[1][2]
Several signaling mechanisms are employed in the design of boronic acid fluorescent probes:
Photoinduced Electron Transfer (PET): In many "turn-on" sensors, a tertiary amine is positioned near the boronic acid group, which quenches the fluorescence of the probe in its unbound state via PET.[4][5] Upon binding to a diol, the Lewis acidity of the boron atom increases, strengthening its interaction with the amine. This suppresses the PET process, leading to a significant increase in fluorescence intensity.[4][5]
Intramolecular Charge Transfer (ICT): In ICT-based probes, the boronic acid group acts as an electron-withdrawing or -donating group, influencing the charge distribution of the fluorophore in its excited state. The binding of a saccharide alters the electronic nature of the boronic acid, causing a shift in the emission wavelength and/or a change in fluorescence intensity.[6][7]
Oxidative Deboronation: Boronate-based probes can also be designed to detect reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). In this "turn-on" mechanism, H₂O₂ selectively oxidizes the boronate group, converting it into a hydroxyl group. This transformation alters the electronic structure of the fluorophore, resulting in a substantial increase in fluorescence.[8][9][10]
Quantitative Data of Representative Boronic Acid Probes
The selection of a suitable boronic acid probe depends on its affinity for the target biomolecule, its photophysical properties, and its sensitivity. The following tables summarize key quantitative data for a selection of boronic acid-based fluorescent probes to facilitate comparison.
Table 1: Binding Affinities of Boronic Acid Probes for Monosaccharides
This section provides detailed methodologies for key experiments involving the fluorescent labeling of biomolecules with boronic acids.
Protocol 1: General Procedure for Measuring Saccharide Binding Affinity
This protocol outlines the steps to determine the binding affinity of a boronic acid probe for a specific saccharide using fluorescence spectroscopy.[16]
Organic solvent for probe stock solution (e.g., DMSO, Methanol)
Fluorescence spectrophotometer
Quartz cuvettes
Procedure:
Preparation of Stock Solutions:
a. Prepare a concentrated stock solution of the boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent.
b. Prepare a concentrated stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
Preparation of Working Solutions:
a. Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid artifacts.
b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.
Fluorescence Measurement:
a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
b. Set the appropriate excitation and emission wavelengths for the probe.
c. To a quartz cuvette, add a fixed volume of the probe working solution.
d. Record the initial fluorescence spectrum (F₀) of the probe solution.
e. Sequentially add small aliquots of the saccharide solutions to the cuvette, mixing thoroughly after each addition.
f. Record the fluorescence spectrum after each addition until no further change in fluorescence is observed (saturation).
Data Analysis:
a. Plot the change in fluorescence intensity (F - F₀) or the fluorescence ratio (F/F₀) against the saccharide concentration.
b. Determine the association constant (Kₐ) or dissociation constant (Kₑ) by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm).[16]
Protocol 2: Fluorescent Labeling and Imaging of Cell Surface Glycoproteins
This protocol provides a general workflow for visualizing glycoproteins on the surface of living cells using a boronic acid-based fluorescent probe.[15][16]
Materials:
Cell-permeable boronic acid fluorescent probe
Cells of interest cultured on glass-bottom dishes or coverslips
Cell culture medium
Phosphate-Buffered Saline (PBS)
Confocal or fluorescence microscope
Procedure:
Cell Culture:
a. Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
Probe Loading:
a. Prepare a stock solution of the fluorescent probe in DMSO.
b. Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
c. Remove the culture medium from the cells and wash once with warm PBS.
d. Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
Washing:
a. After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove excess extracellular probe.
Imaging:
a. Add fresh culture medium or PBS to the cells.
b. Image the cells using a confocal or fluorescence microscope with the appropriate filter sets for the chosen probe.
Protocol 3: Detection of Hydrogen Peroxide (H₂O₂) in Living Cells
This protocol describes the use of a boronate-based fluorescent probe for detecting changes in intracellular H₂O₂ levels.[9]
Cell Preparation:
a. Seed cells in glass-bottom dishes and culture until they reach the desired confluency.
Probe Loading:
a. Load the cells with the boronate-based H₂O₂ probe (e.g., 10 µM MitoPY1 in DPBS) for 45 minutes at 37°C.[9]
Induction of Oxidative Stress (Optional):
a. To induce an increase in intracellular H₂O₂, treat the cells with a known concentration of H₂O₂ (e.g., 100 µM) for a specific duration (e.g., 60 minutes) at 37°C. A control group of cells should be treated with the vehicle (e.g., water).[9]
Imaging:
a. Wash the cells to remove excess probe and H₂O₂.
b. Image the cells using a confocal microscope with the appropriate excitation and emission settings for the probe.
c. Compare the fluorescence intensity between the control and H₂O₂-treated cells to visualize the change in intracellular H₂O₂ levels.
Protocol 4: General Synthesis of an Anthracene-Based Diboronic Acid Probe
This protocol outlines a representative synthesis of a diboronic acid fluorescent probe based on an anthracene core, adapted from literature procedures.[3][17]
Coupling Reaction:
a. Dissolve 9,10-bis(chloromethyl)anthracene and a molar excess of the amine-functionalized phenylboronic acid pinacol ester in a suitable solvent like DCM.
b. Stir the reaction mixture at room temperature for several hours to allow for the nucleophilic substitution to proceed.
c. Monitor the reaction progress by thin-layer chromatography (TLC).
d. Upon completion, purify the resulting protected diboronic acid probe by column chromatography.
Deprotection:
a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl.[16]
b. Stir the solution at room temperature for 2-4 hours to hydrolyze the pinacol protecting groups.[16]
c. Remove the acetone under reduced pressure.
d. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final diboronic acid-functionalized fluorescent probe.[16]
Visualizations of Mechanisms and Workflows
The following diagrams illustrate key concepts and procedures described in these application notes.
Caption: Photoinduced Electron Transfer (PET) Mechanism for Saccharide Sensing.
Caption: Experimental Workflow for Cell Surface Glycoprotein Labeling.
Caption: Oxidative Deboronation Mechanism for H₂O₂ Detection.
Technical Support Center: Optimizing Suzuki Coupling Reactions with Decylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Suzuki coupling r...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Suzuki coupling reactions involving decylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with decylboronic acid is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Several factors can contribute to low yields in Suzuki coupling reactions. Systematically investigate the following:
Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the unwanted homocoupling of the boronic acid and decomposition of the catalyst. Ensure your solvent is thoroughly degassed and the entire reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Purity and Stability of Reagents: Verify the purity of your aryl halide and decylboronic acid. Long-chain alkylboronic acids can be prone to degradation.
Base Selection and Strength: The choice of base is critical for activating the boronic acid. An inappropriate or weak base can lead to poor yields.
Solvent Choice and Water Content: The solvent plays a crucial role in solubilizing the reactants and catalyst. For alkylboronic acids, a small amount of water can sometimes be beneficial, but strictly anhydrous conditions may be necessary for sensitive substrates.
Q2: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?
A2: Common side reactions in Suzuki couplings with alkylboronic acids include:
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be exacerbated by high temperatures and strong bases. To minimize this, consider using milder bases (e.g., K₃PO₄ or Cs₂CO₃), lower reaction temperatures, and protecting the boronic acid as a more stable derivative like a pinacol ester or a trifluoroborate salt.
Homocoupling: The coupling of two decylboronic acid molecules or two aryl halide molecules can occur, especially in the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for prevention. The choice of a bulky ligand can also sterically hinder this unwanted reaction.
β-Hydride Elimination: This is a potential side reaction for alkylboronic acids with β-hydrogens, leading to the formation of an alkene. The use of bulky ligands can help to suppress this pathway.
Q3: How can I improve the stability of my decylboronic acid during the reaction?
A3: To enhance the stability of decylboronic acid and prevent degradation, consider the following strategies:
Use of Boronic Esters: Converting the decylboronic acid to a more stable derivative, such as a neopentylglycol or pinacol ester, can protect it from premature decomposition. These esters can then be used directly in the coupling reaction.
Use of Trifluoroborate Salts: Potassium alkyltrifluoroborate salts are often more stable than the corresponding boronic acids and can be used as effective coupling partners.
Slow-Release Strategies: Employing conditions that allow for the slow, in-situ generation of the active boronic acid from a more stable precursor can minimize its concentration in the reaction mixture and reduce degradation.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low to No Product Formation
Inactive or decomposed catalyst.
Use a fresh batch of a pre-activated Pd(0) catalyst or an air-stable precatalyst. Ensure rigorous degassing to prevent catalyst oxidation.
Inefficient oxidative addition of the aryl halide.
For less reactive aryl halides (e.g., chlorides), use electron-rich and bulky ligands like Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) to facilitate this step.
Slow or inefficient transmetalation.
Use a stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the active boronate species. Adding a small amount of water to solvents like THF or dioxane can sometimes improve base solubility and facilitate transmetalation.
Incorrect solvent system.
Screen different solvents. For alkylboronic acids, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be effective. Alternatively, biphasic systems like Toluene/H₂O can be beneficial.
Significant Protodeboronation
Harsh basic conditions and/or high temperature.
Switch to a milder base such as KF or K₂CO₃. Run the reaction at the lowest effective temperature.
Presence of protic sources.
For highly sensitive substrates, employ strictly anhydrous conditions.
Formation of Homocoupling Byproducts
Presence of oxygen in the reaction mixture.
Ensure all solvents and reagents are thoroughly degassed before use and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Catalyst system favors homocoupling.
Employ bulky phosphine ligands which can sterically hinder the homocoupling pathway.
β-Hydride Elimination
The palladium-alkyl intermediate undergoes elimination.
Use bulky, electron-rich monodentate phosphine ligands to promote reductive elimination over β-hydride elimination.
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions involving alkylboronic acids. Note that optimal conditions are highly substrate-dependent, and this data should be used as a starting point for optimization.
Table 1: Comparison of Different Bases on the Yield of Suzuki Coupling
Entry
Base
Solvent
Temperature (°C)
Yield (%)
1
K₃PO₄
Toluene/H₂O (10:1)
100
85
2
Cs₂CO₃
Dioxane
100
92
3
K₂CO₃
THF/H₂O (4:1)
80
78
4
Na₂CO₃
DMF/H₂O (1:1)
100
75
5
KF
Toluene
110
65
Data is representative and compiled for illustrative purposes. Actual yields will vary based on specific substrates and reaction conditions.
Table 2: Screening of Catalysts and Ligands for Suzuki Coupling of an Alkylboronic Ester
Entry
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄
Toluene
100
12
88
2
Pd(OAc)₂ (2)
XPhos (4)
Cs₂CO₃
Dioxane
100
12
91
3
Pd(PPh₃)₄ (5)
-
K₂CO₃
THF/H₂O
80
24
65
4
t-Bu₃P-Pd-G3 (2)
-
TMSOK
1,4-Dioxane
100
1
92
This table illustrates the impact of different catalyst/ligand systems on the coupling of an alkylboronic ester with an aryl bromide. Conditions are based on literature for similar substrates.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Decylboronic Acid
This protocol provides a general starting point for the Suzuki coupling of decylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
Aryl bromide (1.0 equiv)
Decylboronic acid (1.2 - 1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more active precatalyst like XPhos Pd G3, 1-2 mol%)
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv, finely powdered)
Degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or THF)
Procedure:
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, decylboronic acid, and the finely powdered base.
Inert Atmosphere: Seal the vial with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
Solvent Addition: Add the degassed solvent via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Technical Support Center: Preventing Protodeboronation of Alkylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to addre...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation of alkylboronic acids during synthetic applications, particularly in cross-coupling reactions.
Troubleshooting Guide
Question: My cross-coupling reaction with an alkylboronic acid is resulting in low yields, and I'm isolating the corresponding alkane as a major byproduct. What is happening and how can I fix it?
Answer: You are likely observing protodeboronation, an undesired side reaction where the carbon-boron bond of the alkylboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This side reaction consumes your starting material, leading to reduced yields of the desired product and the formation of an alkane byproduct that can complicate purification.
Here are several strategies to mitigate protodeboronation, ranging from simple adjustments to more robust solutions:
1. Optimization of Reaction Conditions:
Lower the Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[2][3] If your catalyst system is sufficiently active, consider running the reaction at a lower temperature (e.g., room temperature to 60 °C).[3]
Use a Milder Base: Strong bases can promote protodeboronation.[3][4] Switching from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) can be effective.[3][4]
Anhydrous Conditions: While a small amount of water can be beneficial in some cross-coupling reactions, excess water can act as a proton source, facilitating the cleavage of the C-B bond.[2][3] Using anhydrous solvents and reagents can help minimize protodeboronation.[4]
2. Modification of the Boron Reagent:
Switch to a Boronic Ester: Converting the alkylboronic acid to a more stable derivative is a highly effective strategy.[1][3]
Pinacol Esters: These are commercially available or can be easily synthesized and offer increased stability compared to the corresponding boronic acids.[3]
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often crystalline, and air-stable solids.[3] They participate in a "slow release" of the free boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low and minimizes side reactions.[1][3]
3. Advanced Catalytic Systems:
Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[2][3] For challenging couplings with unstable boronic acids, specialized precatalysts and bulky, electron-rich phosphine ligands are often employed to enable efficient coupling at lower temperatures.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation, or protodeborylation, is a chemical reaction involving the protonolysis of a boronic acid or its derivatives, where a carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[1] It is a common and often problematic side reaction in metal-catalyzed cross-coupling reactions that utilize boronic acids, such as the Suzuki-Miyaura reaction.[1]
Q2: What are the primary factors that cause the protodeboronation of alkylboronic acids?
A2: Several factors can promote the protodeboronation of alkylboronic acids:
Presence of a Proton Source: Water is a common proton source that can facilitate the cleavage of the C-B bond.[2]
Basic Conditions: Many cross-coupling reactions require a base, which can react with the boronic acid to form a more reactive boronate species that is more susceptible to protonolysis.[2]
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2][3]
Catalyst System: The palladium catalyst, particularly Pd(II) species, can catalyze protodeboronation.[2] In some cases, bulky phosphine ligands can also increase the rate of this undesired side reaction.[2]
Reaction pH: The pH of the reaction medium is a critical factor as it influences the speciation of the boronic acid.[1][5] Simple alkyl boronic acids are generally most stable in neutral pH solutions, where both acid- and base-catalyzed protodeboronation are minimized.[1]
Q3: Can the choice of solvent affect the rate of protodeboronation?
A3: Yes, the solvent can influence protodeboronation. For instance, in copper-mediated fluorination of arylboronic acids, strong donor ligands and solvents like acetonitrile have been shown to accentuate a copper-mediated protodeboronation.[6] Using anhydrous solvents is a general strategy to minimize the availability of protons for the undesired reaction.[4]
Q4: Are boronic esters completely stable to protodeboronation?
A4: While boronic esters are generally more stable than their corresponding boronic acids, they are not entirely immune to protodeboronation.[7] The stability of a boronic ester is highly dependent on the diol used for its formation.[5] For example, some esters derived from highly alkylated 1,3-propanediols can undergo base-mediated protodeboronation much faster than the parent boronic acid due to steric strain in the tetrahedral boronate intermediate.[5] However, pinacol esters are widely used and generally offer good stability.[3]
Q5: How can I monitor the extent of protodeboronation in my reaction?
A5: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These techniques will allow you to track the consumption of your starting materials and the formation of both the desired product and the undesired byproduct over time.
Data Presentation
Table 1: Effect of Base on the Yield of a Generic Suzuki-Miyaura Coupling Prone to Protodeboronation.
Entry
Base (2.0 equiv)
Temperature (°C)
Desired Product Yield (%)
Protodeboronated Byproduct (%)
1
NaOH
100
35
60
2
K₂CO₃
100
75
20
3
K₃PO₄
100
85
10
4
Cs₂CO₃
100
90
5
Note: This table presents illustrative data to demonstrate the general trend of how base selection can influence the outcome of a reaction susceptible to protodeboronation. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using an Alkylboronic Acid Pinacol Ester
This protocol is a general starting point and should be optimized for your specific substrates.
Reagent Preparation:
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the alkylboronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).[3][4]
The vessel is then sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Catalyst Addition:
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[3]
Solvent Addition:
Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe.[3] A small, optimized amount of water may be necessary for some Suzuki couplings, but it should be used judiciously to avoid excessive protodeboronation.[3]
Reaction:
Heat the reaction mixture to the desired temperature (a lower temperature, e.g., 60-80 °C, is recommended to start).[3][4]
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent and wash with water or brine.[3]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
The crude product can be purified by column chromatography.[3]
Protocol 2: Preparation of an N-methyliminodiacetic acid (MIDA) Boronate
This protocol is for the preparation of a highly stable MIDA boronate from an alkylboronic acid.
Dissolution:
In a round-bottom flask, dissolve the alkylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[3]
Azeotropic Removal of Water:
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.[3] The reaction is typically complete when no more water is collected.
Isolation:
Cool the reaction mixture to room temperature.
The MIDA boronate often crystallizes out of the solution upon cooling.
The solid product can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Visualizations
Caption: Factors leading to the protodeboronation of alkylboronic acids.
Caption: The "slow-release" strategy using MIDA boronates to prevent protodeboronation.
Technical Support Center: Optimizing Reactions with Decylboronic Acid
Welcome to the technical support center for optimizing base and solvent systems in reactions involving decylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing base and solvent systems in reactions involving decylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this long-chain alkylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with decylboronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings with decylboronic acid often stem from a few key areas. First, assess the activity of your palladium catalyst and ligand, as the active Pd(0) species is crucial for the catalytic cycle.[1] If you are using a Pd(II) precatalyst, ensure its in-situ reduction is efficient.[1] Oxygen contamination can lead to the undesirable homocoupling of the boronic acid and catalyst decomposition, so ensure your solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1] Finally, the stability of decylboronic acid itself can be a factor, as alkylboronic acids are generally less stable than their aryl counterparts.
Q2: I am observing significant protodeboronation of my decylboronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with boronic acids. To mitigate this, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides, especially in aqueous media which can be a proton source. Running the reaction under anhydrous conditions can also significantly reduce protodeboronation. Alternatively, converting the decylboronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt prior to the coupling reaction can be an effective strategy.
Q3: What are the key considerations for choosing a base in a Suzuki-Miyaura reaction with decylboronic acid?
A3: The choice of base is critical and it performs multiple roles in the Suzuki-Miyaura coupling. It facilitates the formation of a boronate species, which is more nucleophilic and reactive towards transmetalation with the palladium complex.[2][3] The base also reacts with the palladium complex to form an intermediate that participates in the transmetalation step.[2] For alkylboronic acids like decylboronic acid, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides. The strength and solubility of the base in the chosen solvent system will significantly impact the reaction rate and yield.
Q4: How does the choice of solvent affect the outcome of my decylboronic acid coupling reaction?
A4: The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and can influence the reaction rate and selectivity. For Suzuki-Miyaura couplings, a variety of organic solvents can be used, including toluene, THF, dioxane, and DMF, often with the addition of water to aid in dissolving the base.[4] The use of biphasic solvent systems (e.g., toluene/water) is common. For Chan-Lam couplings, polar solvents like methanol or acetonitrile are often employed.[5][6] The optimal solvent will depend on the specific reaction, the other coupling partner, and the base being used.
Q5: My Chan-Lam coupling of decylboronic acid with an amine is not proceeding efficiently. What are some common troubleshooting steps?
A5: Challenges in Chan-Lam couplings with alkylboronic acids can arise from the transmetalation step.[7] Ensure your copper catalyst (commonly Cu(OAc)₂) is active. The reaction is often performed in the presence of air, as oxygen can act as the terminal oxidant.[8] The choice of base, if any, and ligand (e.g., pyridine) can be critical.[5] For less reactive alkylboronic acids, using a more stable boronic ester derivative might be beneficial. Additionally, the presence of molecular sieves can sometimes improve yields by removing water.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
Possible Cause
Recommended Solution
Inactive Palladium Catalyst
Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper generation of the active Pd(0) species.[1]
Oxygen Contamination
Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
Protodeboronation of Decylboronic Acid
Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). Use anhydrous conditions or protect the boronic acid as a pinacol ester or trifluoroborate salt.
Inefficient Transmetalation
Screen different bases and solvent systems. The combination of a strong, non-coordinating base and a suitable solvent is key.
Poor Solubility of Reagents
Choose a solvent system in which all components (substrate, boronic acid, base, and catalyst) are sufficiently soluble. For biphasic systems, ensure vigorous stirring.
Problem 2: Formation of Homocoupled Byproduct
Possible Cause
Recommended Solution
Presence of Oxygen
Rigorously degas the reaction mixture before adding the palladium catalyst.[4]
Inefficient Reduction of Pd(II) Precatalyst
Use a Pd(0) source directly, such as Pd(PPh₃)₄.
High Concentration of Boronic Acid
Consider slow addition of the decylboronic acid or use of a boronic ester that releases the boronic acid slowly.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Decylboronic Acid with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), decylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
Inert Atmosphere : Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
Catalyst and Ligand Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, XPhos, 1-5 mol%).
Solvent Addition : Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
Reaction : Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification : Purify the crude product by flash column chromatography.
General Procedure for Chan-Lam Amination of Decylboronic Acid with a Primary Amine
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup : To a reaction vial, add the primary amine (1.0 equiv), decylboronic acid (1.5-2.0 equiv), and Cu(OAc)₂ (10-20 mol%).
Solvent and Base/Ligand Addition : Add a suitable solvent, such as methanol or dichloromethane. A base like pyridine or 2,6-lutidine (1.0-2.0 equiv) can be added to facilitate the reaction.[5][8]
Reaction Conditions : Stir the reaction mixture, open to the air, at room temperature or with gentle heating (e.g., 40-50 °C).
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup : Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
Purification : Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Decylboronic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of decylboronic acid. Below you will find frequently asked questions (FAQ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of decylboronic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude decylboronic acid?
A1: Common impurities include:
Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three decylboronic acid molecules. Boroxine formation is an equilibrium reaction favored by the removal of water.
Protodeboronation Products: This involves the cleavage of the carbon-boron bond, resulting in decane and boric acid. This side reaction can be promoted by certain reaction conditions.[1]
Starting Materials and Reagents: Unreacted starting materials from the synthesis.
Oxidation Products: The carbon-boron bond can be susceptible to oxidation, leading to the formation of decanol.
Q2: My decylboronic acid appears as a waxy solid or oil. Is this normal?
A2: Yes, due to its long alkyl chain, decylboronic acid can be a low-melting, waxy solid or even an oil at room temperature, especially if impure. This can make purification by recrystallization challenging.[2]
Q3: Why is column chromatography on silica gel often problematic for decylboronic acid?
A3: Standard silica gel is acidic and can promote the degradation of boronic acids.[1] The polar boronic acid group can also adhere strongly to the silica, leading to streaking, poor separation, and low recovery. In some cases, the compound may appear immobile on the column.[3][4]
Q4: How can I confirm the presence of boroxine impurities?
A4: Boroxines can complicate NMR spectra, often causing broadened peaks. A common diagnostic trick is to add a drop of water (H₂O) to the NMR sample (if using a non-aqueous solvent like CDCl₃); this should hydrolyze the boroxine back to the monomeric boronic acid, resulting in sharper signals.
Q5: Which analytical techniques are best for assessing the purity of decylboronic acid?
A5: A combination of techniques is recommended:
¹H and ¹³C NMR: To confirm the structure and identify organic impurities.
¹¹B NMR: To observe the boron environment. The signal for a boronic acid is typically a broad peak between 28-34 ppm.
HPLC/UPLC: Reversed-phase HPLC (e.g., using a C18 column) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid) can be effective for purity assessment.[5][6][7]
GC-MS: Can be used after derivatization to assess purity.
Troubleshooting Guides
Problem 1: Recrystallization yields no crystals or an oil.
Possible Cause
Suggested Solution
Inappropriate Solvent
Decylboronic acid has both polar (B(OH)₂) and nonpolar (C₁₀H₂₁) parts. A single solvent may not be ideal. Try a mixed-solvent system. Dissolve the compound in a minimum of a hot polar solvent (e.g., ethanol, isopropanol) and add a hot nonpolar anti-solvent (e.g., hexane, heptane) dropwise until turbidity appears, then add a drop of the polar solvent to redissolve and cool slowly.[8][9]
Cooling Too Rapidly
Rapid cooling can cause the compound to "oil out" or trap impurities.[10] Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.
Supersaturation
The solution may be supersaturated and require initiation of crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
Compound is Naturally an Oil
If the pure compound has a very low melting point, recrystallization may not be feasible. Consider other methods like acid-base extraction or chromatography on a modified stationary phase.
Problem 2: Low yield after purification.
Possible Cause
Suggested Solution
Excess Solvent in Recrystallization
Using too much hot solvent will leave a significant amount of product dissolved even after cooling. Use the minimum amount of hot solvent required for complete dissolution.[10]
Washing with Warm Solvent
Washing the collected crystals with room temperature or warm solvent will redissolve some of the product. Always wash with a minimal amount of ice-cold solvent.
Degradation on Silica Gel
As mentioned, standard silica can degrade the product. If using chromatography, consider neutral alumina or boric acid-treated silica gel.[2][11]
Loss During Extractions
Ensure the pH is correct during acid-base extractions to prevent the product from remaining in the wrong layer. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent for better recovery.
Problem 3: Product is still impure after purification.
Possible Cause
Suggested Solution
Co-crystallization of Impurities
If an impurity has similar solubility properties, it may crystallize with the product. A second recrystallization from a different solvent system may be necessary.
Incomplete Hydrolysis of Boroxines
If boroxines are the main impurity, ensure the purification method involves water. For recrystallization, use a solvent system containing water (e.g., ethanol/water). For acid-base extraction, the aqueous steps will hydrolyze the boroxine.[10]
Ineffective Chromatography
The chosen eluent system may not be adequate to separate the impurities. If using reversed-phase HPLC, try adjusting the gradient or the mobile phase modifier.[5] For flash chromatography, if streaking occurs, adding a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent can sometimes improve peak shape.[7]
Formation of Diethanolamine Adduct
For stubborn impurities, consider derivatization. React the crude product with diethanolamine, which often forms a crystalline adduct that can be easily purified by recrystallization. The pure decylboronic acid can then be liberated by treatment with an acid.[1][3]
Purification Techniques: Data & Comparison
Technique
Typical Purity Outcome
Yield Potential
Key Advantages
Key Disadvantages
Recrystallization
Good to Excellent
Moderate to High
Scalable, cost-effective, can effectively remove boroxine impurities if water is used.
Challenging for low-melting/oily compounds; requires careful solvent screening.[3]
Acid-Base Extraction
Good
Moderate to High
Excellent for removing neutral organic impurities; helps hydrolyze boroxines.[12][13]
Will not remove other acidic impurities; can be labor-intensive with multiple steps.[1]
Column Chromatography
Variable to Excellent
Low to Moderate
Can provide high purity if optimized.
Prone to degradation on standard silica gel; can have low recovery; less scalable.[4]
Diethanolamine Adduct Formation
Excellent
Moderate
Can effectively purify non-polar boronic acids that are difficult to crystallize otherwise.[3]
Adds two extra chemical steps (formation and hydrolysis); can be laborious.[1]
Experimental Protocols & Workflows
General Purification Workflow
The following diagram illustrates a general workflow for purifying crude decylboronic acid, incorporating decision points for selecting the appropriate method.
Caption: General purification workflow for decylboronic acid.
Solvent Screening: In small test tubes, test the solubility of a few milligrams of crude decylboronic acid in various polar solvents (ethanol, acetone, isopropanol) and nonpolar solvents (hexane, heptane) to find a suitable pair. An ideal "good" solvent dissolves the compound when hot but not when cold. An ideal "bad" solvent does not dissolve the compound at any temperature but is miscible with the "good" solvent.[9]
Dissolution: Place the crude decylboronic acid in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent (e.g., ethanol) needed to just dissolve the solid.
Induce Saturation: While the solution is still hot, add the "bad" anti-solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid).
Clarification: Add one or two drops of the hot "good" solvent to make the solution clear again.
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold anti-solvent (or the solvent mixture) to remove residual impurities.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
This protocol is effective for removing neutral organic impurities.
Caption: Workflow for acid-base extraction of decylboronic acid.
Dissolution: Dissolve the crude decylboronic acid in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
Basification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M NaOH). Shake the funnel vigorously, venting frequently. This converts the acidic decylboronic acid into its water-soluble sodium salt.[12]
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. For best results, extract the organic layer two more times with the aqueous base, combining all aqueous layers.
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute acid (e.g., 2 M HCl) while stirring until the solution is acidic (test with pH paper) and the decylboronic acid precipitates out, often as a white solid or oil.[14]
Back-Extraction: Extract the purified decylboronic acid from the aqueous solution using fresh organic solvent (e.g., diethyl ether, 3x).
Drying and Isolation: Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Technical Support Center: Troubleshooting Low Reactivity of Decylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low reactivity and poor yields...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low reactivity and poor yields in cross-coupling reactions involving decylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with decylboronic acid is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki-Miyaura couplings with alkylboronic acids like decylboronic acid can often be attributed to a few critical factors. Begin by systematically evaluating your reagents and reaction setup:
Reagent Quality and Stability: Decylboronic acid, like other alkylboronic acids, can be susceptible to degradation. It is particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] It is advisable to use fresh, high-purity decylboronic acid. If you suspect degradation, consider converting it to a more stable boronic ester derivative, such as a pinacol or MIDA ester.[2][3][4]
Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligands are sensitive to air and can oxidize, leading to deactivation.[2][5] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.
Reaction Conditions: The complete exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[3][6] Make sure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen).
Aryl Halide Reactivity: The nature of your coupling partner significantly impacts the reaction. The general reactivity trend for the halide is I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are more challenging and typically necessitate more specialized and highly active catalyst systems.[2]
Q2: I suspect protodeboronation of my decylboronic acid is the primary cause of my low yield. How can I mitigate this?
A2: Protodeboronation is a frequent challenge with alkylboronic acids.[1] Here are several strategies to minimize this side reaction:
Use of Boronic Esters: Converting decylboronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate can protect it from premature decomposition.[3][4] These derivatives often provide a "slow-release" of the active boronic acid into the reaction, keeping its concentration low and reducing the rate of protodeboronation.[1][3]
Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.[3][6]
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]
Reaction Time and Temperature: Optimizing for shorter reaction times and lower temperatures can also help to reduce the extent of protodeboronation.[2]
Q3: What type of catalyst and ligand system is most effective for coupling with a long-chain alkylboronic acid like decylboronic acid?
A3: The choice of catalyst and ligand is critical for successful cross-coupling with less reactive alkylboronic acids.
Ligand Selection: Bulky, electron-rich phosphine ligands are highly recommended.[3] Ligands such as SPhos, XPhos, and RuPhos promote the formation of a highly reactive palladium(0) species, which is necessary for efficient oxidative addition and the overall catalytic cycle.[3] N-heterocyclic carbene (NHC) ligands can also be very effective.[6]
Catalyst Choice: While various palladium sources can be used, air-stable Pd(II) precatalysts are often convenient. Ensure that the chosen catalyst is compatible with your selected ligand.
Q4: How do the base and solvent system affect the reactivity of decylboronic acid?
A4: The base and solvent play crucial, interconnected roles in the reaction.
Base Selection: The base is essential for activating the boronic acid for transmetalation.[7] For less reactive alkylboronic acids, stronger, non-nucleophilic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices.[3]
Solvent Choice: The solvent influences the solubility of the reagents and the stability of the catalytic species. Anhydrous polar aprotic solvents such as dioxane, toluene, or THF are commonly used.[3][8] In some cases, the addition of a small amount of water can be beneficial, particularly when using phosphate or carbonate bases, as it can help dissolve the base and facilitate the formation of the active boronate species.[8]
Troubleshooting Guide
If you are experiencing low reactivity with decylboronic acid, follow this troubleshooting workflow:
Technical Support Center: Managing Air-Sensitive Boronic Acid Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the air sensitivity of boro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the air sensitivity of boronic acid intermediates.
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause
Troubleshooting Steps
Degradation of Boronic Acid
- Verify Storage: Ensure the boronic acid has been stored under an inert atmosphere (argon or nitrogen) at or below recommended temperatures (typically -20°C for long-term storage).[1] - Visual Inspection: Check for any changes in the physical appearance of the boronic acid. Oily or sticky consistency may indicate the formation of boroxines, which can sometimes be used directly, but significant degradation will affect stoichiometry.[1] - Use a More Stable Derivative: Consider using an air-stable surrogate like a MIDA boronate or a potassium trifluoroborate salt, which slowly releases the boronic acid in situ.[2][3]
Inactive Catalyst
- Use Fresh Catalyst/Ligands: Ensure palladium catalysts and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1] - Catalyst System Choice: The choice of palladium precursor and ligand is critical. Consider screening different ligand and catalyst combinations for your specific substrates.[1]
Suboptimal Reaction Conditions
- Solvent Choice: Use anhydrous and properly degassed solvents. Common choices include dioxane, THF, and toluene, often with a controlled amount of water.[1] - Base Selection: The choice of base is crucial and substrate-dependent. Screen different bases such as carbonates (e.g., Cs₂CO₃) or phosphates (e.g., K₃PO₄).[3] - Temperature Control: Gradually increase the reaction temperature if the reaction is sluggish. Many Suzuki couplings require heating to proceed efficiently.[1]
Presence of Oxygen
- Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1] - Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and execution.
Issue 2: Presence of Significant Side Products
Side Product
Primary Causes
Mitigation Strategies
Protodeboronation Product (R-H)
- Presence of water or other proton sources. - Harsh reaction conditions (high temperature, strong base).[1]
- Use anhydrous conditions. - Employ milder bases (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. - Use a protected boronic acid derivative (e.g., MIDA boronate, trifluoroborate salt) for slow release.[3]
Homocoupling Product (R-R)
- Presence of oxygen. - Inefficient catalyst system or high concentration of Pd(II) species.[1]
- Ensure thorough deoxygenation of the reaction mixture. - Use an efficient Pd(0) catalyst system.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for air-sensitive boronic acids?
A1: The primary degradation pathways for air-sensitive boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are protodeboronation, oxidation, and polymerization.[2][4] These processes can be accelerated by heat, the presence of a base, or a palladium catalyst.[2][4] Another common transformation is the dehydration to form cyclic trimers known as boroxines.[1]
Q2: How should I properly store my air-sensitive boronic acid intermediates?
A2: Air-sensitive boronic acids should be stored in tightly sealed containers under an inert atmosphere, such as argon or nitrogen.[1] For long-term stability, it is recommended to store them in a freezer at -20°C or below.[1]
Q3: My boronic acid appears oily or has clumped together. Can I still use it?
A3: An oily or sticky appearance often indicates the formation of boroxines, which are cyclic anhydrides formed by the dehydration of the boronic acid.[1] In many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly.[1] However, this physical change can also signify degradation, so it is advisable to assess the purity, as it can impact the reaction stoichiometry and overall yield.[1]
Q4: What are MIDA boronates and how can they help with air sensitivity?
A4: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline derivatives of boronic acids.[2][4] They are generally stable to benchtop storage and chromatography.[5] MIDA boronates protect the boronic acid functionality and can release the active boronic acid slowly in situ under specific reaction conditions, minimizing its decomposition.[2][4] This makes them highly effective substitutes for unstable boronic acids in cross-coupling reactions.[2]
Q5: How can I monitor the degradation of my boronic acid intermediate?
A5: The degradation of boronic acids can be monitored using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for separation and quantification.[6] Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) provides higher resolution and is useful for identifying degradation products.[6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, is a powerful tool for structural confirmation of the parent compound and its degradants.[6]
Data Presentation
Table 1: Comparison of Benchtop Stability of Boronic Acids vs. MIDA Boronates
The following table summarizes the stability of various boronic acids when stored on the benchtop exposed to air for 15 days, compared to their corresponding MIDA boronates, which showed no detectable decomposition after more than 60 days under the same conditions.
Boronic Acid Derivative
% Decomposition of Boronic Acid (after 15 days)
% Decomposition of MIDA Boronate (after >60 days)
2-Furanyl
>95%
0%
2-Benzofuranyl
50%
0%
2-Thienyl
63%
0%
2-Benzothienyl
41%
0%
2-Pyrrolyl
>95%
0%
2-Indolyl
>95%
0%
Vinyl
>95%
0%
Cyclopropyl
>95%
0%
Data sourced from J. Am. Chem. Soc. 2009, 131, 19, 6961–6963.[4]
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive Boronic Acids Using Inert Atmosphere Techniques
This protocol describes the general procedure for handling an air-sensitive boronic acid when weighing and preparing it for a reaction.
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.
Inert Atmosphere Setup:
Glovebox: Transfer the boronic acid container, glassware, and other necessary equipment into the glovebox antechamber. Purge the antechamber according to the glovebox protocol before transferring items into the main chamber.
Schlenk Line: Assemble the reaction flask, seal it with a septum, and connect it to the Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times.
Weighing and Transfer:
In a Glovebox: Inside the glovebox, open the boronic acid container and weigh the desired amount directly into the reaction flask or a tared vial.
On a Schlenk Line (for larger quantities): Quickly transfer an approximate amount of the boronic acid to the reaction flask under a positive flow of inert gas. For more accurate measurement, weigh the flask before and after the addition.
Dissolution: Add the anhydrous, degassed solvent to the flask containing the boronic acid using a syringe through the septum.
Storage of Aliquots: If preparing a stock solution, store it in a sealed flask with a septum under an inert atmosphere, and wrap the septum with Parafilm for extra security. Store in the freezer for long-term use.
Protocol 2: Representative Suzuki-Miyaura Coupling with an Air-Sensitive Boronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions (catalyst, ligand, base, solvent, temperature) may need to be optimized for your specific substrates.
Materials:
Aryl/heteroaryl halide (1.0 equiv)
Air-sensitive boronic acid (or its stable derivative, e.g., 1.2 equiv of MIDA boronate)
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid (or MIDA boronate), the base, the palladium catalyst, and the ligand.
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
Solvent Addition: Add the degassed solvent mixture via syringe.
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110°C) and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Key degradation pathways for boronic acids.
Technical Support Center: Decylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving decylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving decylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using decylboronic acid in Suzuki coupling?
A1: The primary side reactions encountered are protodeboronation and homocoupling.[1][2]
Protodeboronation: This is the cleavage of the carbon-boron bond, where the decyl group is replaced by a hydrogen atom from a proton source (like water), resulting in the formation of decane.[1] This is a common issue with alkylboronic acids, especially under basic aqueous conditions.[2]
Homocoupling: This reaction leads to the formation of eicosane (the dimer of two decyl groups). It can be mediated by the palladium catalyst, particularly in the presence of oxygen or if a Pd(II) precatalyst is used.[3]
Q2: My Suzuki coupling with decylboronic acid is giving low yields. What are the first things to check?
A2: When experiencing low yields, a systematic check of your reaction parameters is crucial. Key aspects to verify include:
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[2]
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of decylboronic acid.[2][3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere.
Reagent Quality: Verify the purity and stability of your decylboronic acid, as alkylboronic acids can be less stable than their aryl counterparts.[4]
Reaction Conditions: The choice of base, solvent, and temperature are critical and often interdependent.[5]
Q3: How can I minimize protodeboronation of my decylboronic acid?
A3: Protodeboronation is a significant challenge with alkylboronic acids. To mitigate this side reaction, consider the following strategies:
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[2] Switching to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be beneficial.
Anhydrous Conditions: Since water is a primary proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[2][6]
Use of Boronic Esters: Converting decylboronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can protect it from premature decomposition.[1] These "slow-release" strategies ensure a low concentration of the free boronic acid throughout the reaction.[1]
Q4: I am observing a significant amount of eicosane (homocoupling product) in my reaction mixture. What is the cause and how can I prevent it?
A4: The formation of eicosane is due to the homocoupling of decylboronic acid. This is primarily caused by two mechanisms:
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of decylboronic acid to form the homocoupled product.[3]
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and Pd(0).[3]
To minimize homocoupling, you should:
Rigorously Exclude Oxygen: Degas your solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]
Choose the Right Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If you must use a Pd(II) precatalyst, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling over homocoupling.[3]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
This is a common issue in Suzuki-Miyaura couplings. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Problem 2: Significant Formation of Decane (Protodeboronation Product)
The presence of decane indicates that protodeboronation is a major competing pathway.
Caption: Strategies to minimize protodeboronation.
Strong bases in aqueous media increase the rate of protodeboronation.[2]
Base choice can influence catalyst stability and activity.
Use milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Consider anhydrous bases for anhydrous reactions.
Solvent
Protic solvents (especially water) are a proton source and promote protodeboronation.[2]
Can affect catalyst solubility and stability.
Aprotic solvents like dioxane, THF, or toluene are generally preferred. A small amount of water may be necessary for some systems but should be optimized.
Temperature
Higher temperatures can increase the rate of protodeboronation.[7]
Can also accelerate homocoupling.
Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation. Start with a moderate temperature (e.g., 80 °C).[8]
Atmosphere
No direct effect
Presence of oxygen significantly promotes homocoupling.[3]
Always use a rigorously degassed solvent and maintain a strict inert atmosphere.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Decylboronic Acid with an Aryl Bromide
This protocol provides a starting point for optimization.
Caption: A generalized experimental workflow for the Suzuki coupling of decylboronic acid.
Protocol for the Preparation of a Decylboronic Acid Diethanolamine Adduct for Enhanced Stability
This procedure can be used to prepare a more stable form of decylboronic acid, which can be advantageous in Suzuki couplings.
Dissolution: In a vial equipped with a stir bar, dissolve decylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise. You may observe the initial solid dissolving completely.
Precipitation: A white precipitate of the diethanolamine adduct will form.
Isolation: Stir the resulting slurry for 15-20 minutes.
Filtration and Drying: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can be used directly in Suzuki coupling reactions, typically in protic solvents.
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Decylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the Suzuki-Miyaura cross-coupling of decylboronic acid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the Suzuki-Miyaura cross-coupling of decylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a Suzuki-Miyaura coupling reaction involving decylboronic acid?
A1: A general starting point for the Suzuki-Miyaura coupling of alkylboronic acids is a moderate temperature range of 80-110 °C.[1] The optimal temperature can be highly dependent on the specific substrates, catalyst system, and solvent used.[2][3] It is often recommended to start with a temperature around 80 °C and then optimize based on the reaction progress.[2]
Q2: How does temperature affect the yield of the decylboronic acid coupling reaction?
A2: Temperature has a significant impact on the reaction yield. Generally, increasing the temperature can increase the reaction rate and product yield. However, excessively high temperatures can lead to the degradation of the catalyst, the boronic acid, or the final product, resulting in a lower yield.[3] For some Suzuki-Miyaura reactions, it has been observed that the yield increases with temperature up to an optimal point, after which it may plateau or decrease.[2]
Q3: What are the common side reactions at elevated temperatures with decylboronic acid?
A3: At higher temperatures, the primary side reaction of concern is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly relevant for alkylboronic acids. Another potential side reaction is the homocoupling of the boronic acid. Oxygen contamination, which can be more problematic at higher temperatures, can lead to catalyst decomposition and an increase in homocoupling.[1][4]
Q4: Can the coupling reaction be performed at room temperature?
A4: While some Suzuki-Miyaura couplings can be performed at room temperature with highly active catalyst systems, couplings involving less reactive alkylboronic acids often require heating to proceed at a reasonable rate.[5][6][7] Achieving a successful room-temperature coupling of decylboronic acid would likely require a carefully selected palladium catalyst and ligand system.[5][6][7]
Q5: How can I improve the stability of decylboronic acid during the reaction?
A5: Long-chain alkylboronic acids can be unstable. To improve stability, you can use derivatives such as boronic esters (e.g., pinacol esters) or trifluoroborate salts.[8] Another strategy is to form a diethanolamine complex of the boronic acid, which can be more stable and is used directly in the coupling reaction.[9][10][11]
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Low to No Product Yield
Suboptimal Reaction Temperature: The reaction may be too slow at a low temperature or the catalyst/reagents may be degrading at a high temperature.
Screen a range of temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C) to find the optimum.[2][3]
Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.
Ensure the use of a high-quality catalyst and ligand. Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3]
Poor Reagent Solubility: Decylboronic acid or the coupling partner may not be fully dissolved at the reaction temperature.
Choose a solvent system where all reagents are soluble at the desired reaction temperature. In some cases, a co-solvent may be necessary.
Significant Protodeboronation
Excessive Temperature: High temperatures can accelerate the rate of protodeboronation.
Lower the reaction temperature and monitor the reaction progress over a longer period.
Presence of Water: Water can facilitate the hydrolysis of the C-B bond.
Use anhydrous solvents and reagents. Consider using a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[3][8]
Formation of Homocoupling Byproducts
Oxygen in the Reaction Mixture: Oxygen can lead to the oxidative homocoupling of the boronic acid.
Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1] Maintain an inert atmosphere throughout the reaction.
Reaction Stalls Before Completion
Catalyst Decomposition: The catalyst may be degrading over time at the reaction temperature.
Try a lower reaction temperature or a more stable catalyst/ligand combination. Adding a small amount of additional catalyst mid-reaction could be attempted, but optimization of initial conditions is preferred.
Experimental Protocol: Temperature Optimization for Decylboronic Acid Coupling
This protocol provides a general framework for optimizing the reaction temperature for the Suzuki-Miyaura coupling of decylboronic acid with an aryl bromide.
Organic solvent for extraction (e.g., Ethyl acetate)
Brine solution
Reaction vials, magnetic stir bars, heating block or oil bath, and standard laboratory glassware.
Procedure:
Reaction Setup: In a series of oven-dried reaction vials, add the aryl bromide (1.0 equiv), decylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to each vial. Then, add the palladium catalyst (typically 1-5 mol%).
Temperature Screening: Place the vials in a pre-heated heating block or oil bath set to different temperatures (e.g., 70 °C, 80 °C, 90 °C, and 100 °C).
Reaction Monitoring: Stir the reactions vigorously and monitor their progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC, GC-MS, or LC-MS.
Workup: Once a reaction is deemed complete or has reached a plateau, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Analyze the purified product to determine the yield and purity for each reaction temperature.
Data Presentation
Table 1: Effect of Temperature on the Suzuki-Miyaura Coupling of Decylboronic Acid with 4-Bromotoluene (Example Data)
Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (%)
Observations
70
24
45
>98
Slow reaction, incomplete conversion
80
12
78
>98
Good conversion and yield
90
8
92
>97
Faster reaction, excellent yield
100
6
85
95
Faster but with some byproduct formation
Note: This is example data and actual results will vary depending on the specific substrates and conditions.
Visualizations
Caption: Troubleshooting workflow for low yield in decylboronic acid coupling.
catalyst selection for efficient Decylboronic acid reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving decylboronic a...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving decylboronic acid and other long-chain alkylboronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with decylboronic acid more challenging than with arylboronic acids?
A1: Reactions with decylboronic acid, a type of sp3-hybridized organoboron compound, present unique challenges compared to their sp2-hybridized aryl counterparts. The primary difficulties stem from a slower transmetalation step in the catalytic cycle.[1] This sluggishness makes competing side reactions, such as protodeboronation (loss of the boron group) and β-hydride elimination, more likely to occur.[1][2] Additionally, alkylboronic acids are generally less stable than arylboronic acids and can degrade on the shelf or under reaction conditions.[3][4]
Q2: What are the most common side reactions in decylboronic acid couplings and how can they be minimized?
A2: The most prevalent side reactions are:
Protodeboronation: The C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[5] This can be minimized by using anhydrous solvents, a strong base, and more stable boronic acid derivatives like esters or trifluoroborates.[2][3]
Homocoupling: Two boronic acid molecules couple together. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[6] Thoroughly degassing the reaction mixture and using an active Pd(0) precatalyst can reduce homocoupling.[6][7]
β-Hydride Elimination: This is a major decomposition pathway for alkyl groups containing β-hydrogens, leading to the formation of alkenes.[1][8] The choice of ligand is critical to prevent this; bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting β-hydride elimination.[1]
Q3: Should I use decylboronic acid directly, or are its derivatives better?
A3: Using derivatives of decylboronic acid is a highly recommended strategy to circumvent the instability and slow transmetalation associated with the free acid.[2]
Boronic Esters (e.g., Pinacol Esters): These are more stable and less prone to protodeboronation.[5]
Potassium Alkyltrifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids that slowly release the boronic acid in situ, which can help to suppress side reactions.[3]
MIDA Boronates: These offer high stability and are compatible with a wide range of reaction conditions.[2]
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in coupling reactions.[9]
Troubleshooting Guide
Problem: Low to No Product Yield
Potential Cause
Troubleshooting Steps & Recommendations
Citations
Inactive Catalyst
Ensure the palladium precatalyst is active. If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced to Pd(0) in situ. Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., a Buchwald G3 precatalyst) for more reliable initiation.
Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
Alkylboronic acids can be unstable. Use a more stable derivative such as a pinacol ester or a potassium trifluoroborate salt. If using the acid, ensure it is of high quality and has been stored properly.
The slow transmetalation and risk of β-hydride elimination in alkyl couplings necessitate specific ligands. Use bulky, electron-rich monophosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), or Buchwald-type ligands (e.g., SPhos, XPhos).
The choice of base is critical for activating the boronic acid. Strong bases like K₃PO₄, Cs₂CO₃, or potassium trimethylsilanolate (TMSOK) are often effective.[2][7] The solvent system (e.g., Dioxane/H₂O, Toluene, THF) should be anhydrous unless a specific aqueous protocol is being followed.[7]
Problem: Significant Protodeboronation or β-Hydride Elimination Observed
Potential Cause
Troubleshooting Steps & Recommendations
Citations
Slow Catalytic Cycle
A slow cycle allows more time for side reactions. A combination of a highly active catalyst, a sterically hindered ligand, and elevated temperature can accelerate the desired cross-coupling pathway over decomposition pathways.
Unintentional water can be a proton source for protodeboronation. Use anhydrous solvents and dry glassware thoroughly. If using an aqueous base, the ratio of organic solvent to water can be critical and may require optimization.
The ligand's steric and electronic properties are paramount. Sterically encumbered alkyl phosphine ligands favor the formation of mono-coordinated palladium complexes, which can accelerate oxidative addition and reductive elimination, thereby minimizing β-hydride elimination.
Catalyst and Ligand Selection for C(sp³)-C(sp²) Coupling
The success of coupling decylboronic acid hinges on the selection of an appropriate Palladium-ligand system. Systems that are effective for aryl-aryl couplings often fail for alkyl couplings. The goal is to find a catalyst that enables successful transmetalation of the alkylboronic species while outcompeting side reactions.[2]
Catalyst System
Ligand Type
Key Characteristics
Typical Substrates
Citations
Pd₂(dba)₃ / P(t-Bu)₃
Bulky, Electron-Rich Monophosphine
High activity, promotes fast reductive elimination. Effective for unactivated chlorides at room temperature.
Technical Support Center: Boronic Acid-Based Bioconjugation
Welcome to the technical support center for boronic acid-based bioconjugation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for boronic acid-based bioconjugation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of boronic acid-based bioconjugation?
A1: Boronic acids primarily engage in two key reversible reactions for bioconjugation[1]:
Boronate Ester Formation: Boronic acids react with molecules containing 1,2- or 1,3-diols, such as glycoproteins or those with engineered diol-bearing amino acids, to form cyclic boronate esters[1][2].
Iminoboronate Formation: Arylboronic acids that have an ortho-carbonyl group can rapidly condense with hydrazines, hydroxylamines, and semicarbazides to create stable iminoboronates[2][3].
Q2: What are the main applications of boronic acid bioconjugation in research and drug development?
A2: This versatile technique is a cornerstone in modern biotechnology, with applications including[1][4][5]:
Antibody-Drug Conjugates (ADCs): Enabling the site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy[1].
Protein-Based Imaging Agents: Facilitating the development of novel imaging modalities.
Stimuli-Responsive Systems: The reversible nature of the bonds allows for the creation of systems that can release drugs in response to specific stimuli, such as changes in pH[2][4][5].
Glycoprotein Analysis: Used for the enrichment, separation, and detection of glycoproteins for diagnostics and proteomics[6][7][8].
Q3: How does pH affect boronic acid bioconjugation?
A3: The pH of the reaction environment is a critical factor. The formation of the tetrahedral boronate anion, which is favored at higher pH values, enhances complexation with diols[2]. Conversely, boronate esters tend to hydrolyze under more acidic conditions[2]. Therefore, optimizing the pH is crucial for achieving efficient and stable conjugation.
Q4: What is the stability of boronic acid conjugates?
A4: The stability of boronate esters is dependent on several factors, including pH and the structure of the diol ligand. Cyclic and sterically hindered cis-1,2-diols typically form more stable complexes[2]. While the bonds are reversible, their stability can be tuned for various applications[1]. However, a significant challenge is their oxidative instability, as they can be oxidized by reactive oxygen species at physiological pH[9][10]. Recent developments, such as the use of boralactones, have shown a 10,000-fold increase in oxidative stability[9][10].
Troubleshooting Guide
This guide addresses common issues encountered during boronic acid-based bioconjugation experiments.
Problem 1: Low Conjugation Efficiency or Yield
Possible Causes & Solutions
Cause
Recommended Solution
Suboptimal pH
The formation of boronate esters is highly pH-dependent. Typically, slightly alkaline conditions (pH 8-12) favor the reaction. Perform a pH titration experiment to identify the optimal pH for your specific boronic acid and diol pair.[2][11]
Incorrect Molar Ratio of Reactants
The stoichiometry of the boronic acid-functionalized molecule and the diol-containing biomolecule is crucial. Empirically determine the optimal molar excess of the boronic acid reagent, often starting with a 5-20 fold excess.[1]
Presence of Competing Diols
Buffers or other components in the reaction mixture containing diols (e.g., Tris buffer, glycerol) can compete with the target biomolecule. Use buffers free of competing diols, such as phosphate-buffered saline (PBS).[1][12]
Low Binding Affinity
The inherent affinity between the specific boronic acid and diol may be low. Consider using boronic acids with electron-withdrawing groups to lower their pKa, which can enhance binding at physiological pH.[11][13] Multivalent boronic acid constructs can also increase avidity.[14]
Steric Hindrance
The conjugation site on the biomolecule may be sterically inaccessible. If possible, redesign the biomolecule to present the diol in a more accessible location.
Problem 2: Poor Stability or Reversibility of the Conjugate
Possible Causes & Solutions
Cause
Recommended Solution
Hydrolysis of Boronate Ester
Boronate esters are susceptible to hydrolysis, especially at acidic pH.[2] If stability is desired, maintain a neutral to slightly alkaline pH. For applications requiring release, a shift to a more acidic environment can be used to trigger dissociation.[8]
Oxidative Degradation
Boronic acids are prone to oxidation by reactive oxygen species (ROS).[9][10] If working in a cellular environment or with samples containing ROS, consider using more oxidatively stable boronic acid derivatives like boralactones.[9][10] Minimize exposure to air and consider de-gassing solutions.
Instability of Unprotected Boronic Acids
Unprotected boronic acids can form trimeric boroxines, leading to complexity and instability.[15] The use of protecting groups like pinacol esters can circumvent these issues.[15]
Problem 3: Non-Specific Binding or Side Reactions
Possible Causes & Solutions
Cause
Recommended Solution
Interaction with Non-Target Diols
The boronic acid may be reacting with other accessible diols on the biomolecule or other molecules in the sample. Increase the specificity by using boronic acids designed to have a higher affinity for your target diol structure.[2] Proximity-driven reactions can also enhance selectivity.[2]
Side Reactions with Other Functional Groups
Although generally selective for diols, some boronic acids might interact with other nucleophiles. Ensure the purity of your reactants and biomolecule. Characterize the final conjugate thoroughly to confirm the desired modification.
Formation of Boronic Acid-Amine Complexes
In some cases, intramolecular amine groups can coordinate with the boronic acid, affecting its reactivity. This can be exploited for pH-sensitive systems but may be an unwanted side reaction.[8]
Experimental Protocols & Methodologies
General Protocol for Protein Bioconjugation via Boronate Ester Formation
This protocol provides a general workflow for conjugating a boronic acid-functionalized payload to a diol-containing protein.[1]
Protein Preparation: Dissolve the diol-containing protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL. Critically, ensure the buffer is free from any competing diols.[1]
Payload Preparation: Prepare a stock solution of the boronic acid-functionalized payload in a compatible organic solvent like DMSO or DMF.[1]
Conjugation Reaction: Add the payload solution to the protein solution at a predetermined optimal molar excess (e.g., 5-20 fold excess).[1]
Incubation: Incubate the reaction mixture at room temperature or 37°C for a duration of 1-24 hours with gentle agitation. Reaction progress can be monitored using techniques like LC-MS.[1]
Quenching (Optional): The reaction can be quenched by adding a competing diol like sorbitol or by adjusting the pH to acidic conditions.
Purification: Remove unreacted payload and other small molecules by purifying the protein conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method.[1]
Characterization: Characterize the final conjugate to determine the degree of labeling (DOL), purity, and identity using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.
Visualizations
Experimental Workflow for Boronic Acid Bioconjugation
Caption: General workflow for protein bioconjugation using boronic acids.
Logical Troubleshooting Flow for Low Conjugation Yield
Caption: Troubleshooting guide for low boronic acid bioconjugation yield.
Signaling Pathway of Boronate Ester Formation
Caption: pH-dependent equilibrium of boronate ester formation.
Decylboronic Acid in Suzuki Reactions: A Comparative Guide for C-C Bond Formation
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent i...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent is critical for the success of these reactions. This guide provides an objective comparison of decylboronic acid and other n-alkylboronic acids in Suzuki reactions, supported by available experimental data and detailed protocols.
The Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] While aryl- and vinylboronic acids are most commonly employed, the use of alkylboronic acids for the formation of C(sp²)-C(sp³) bonds is of significant interest, particularly in pharmaceutical and materials science for the introduction of alkyl chains.
Performance Comparison of n-Alkylboronic Acids in Suzuki Reactions
The reactivity of n-alkylboronic acids in Suzuki-Miyaura couplings can be influenced by several factors, including steric hindrance and the potential for side reactions such as β-hydride elimination. Generally, primary alkylboronic acids are more reactive than their secondary and tertiary counterparts.
Note: The yields presented are from different literature sources and are intended to be representative examples, not a direct comparative study under identical conditions.
Experimental Protocols
A detailed experimental protocol for a Suzuki-Miyaura reaction involving a long-chain alkylboronic acid is provided below. This protocol can be adapted for other n-alkylboronic acids with minor modifications.
General Procedure for the Suzuki-Miyaura Coupling of n-Decylboronic Acid with an Aryl Bromide:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, n-decylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Degassed toluene and water are added to the flask via syringe.
The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled to room temperature.
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkylated arene.
Mandatory Visualizations
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Decylboronic acid and other long-chain n-alkylboronic acids are valuable reagents for introducing linear alkyl chains onto aromatic and heteroaromatic scaffolds via the Suzuki-Miyaura cross-coupling reaction. While their reactivity may be slightly lower than their shorter-chain counterparts due to steric factors, high yields can be achieved with appropriate optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. The provided experimental protocol serves as a robust starting point for researchers looking to utilize these versatile building blocks in their synthetic endeavors. Further systematic studies comparing the performance of a homologous series of n-alkylboronic acids would be beneficial for a more direct and quantitative comparison.
A Comparative Guide to the Reactivity of Decylboronic Acid and Potassium Decyltrifluoroborate
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success of a reaction. In the realm of cross-coupling reactions, particularly the...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of reagents is paramount to the success of a reaction. In the realm of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, organoboron compounds are indispensable. This guide provides an objective comparison of two such reagents: decylboronic acid and its corresponding trifluoroborate salt, potassium decyltrifluoroborate. We will delve into their reactivity, stability, and handling, supported by experimental data to inform your selection process.
Executive Summary: Stability as a Key Differentiator
While both decylboronic acid and potassium decyltrifluoroborate are effective reagents for forming carbon-carbon bonds, their stability profiles differ significantly. Potassium decyltrifluoroborate is a crystalline, free-flowing solid that exhibits enhanced stability to air and moisture, allowing for prolonged storage without degradation. In contrast, decylboronic acid, like many of its alkylboronic acid counterparts, is susceptible to decomposition pathways such as oxidation and the formation of boroxines (cyclic trimers), which can impact its reactivity and require more stringent handling and storage conditions. The tetracoordinate nature of the boron atom in the trifluoroborate salt provides a protective shield against these degradation routes.
Reactivity in Suzuki-Miyaura Cross-Coupling
Both decylboronic acid and potassium decyltrifluoroborate are viable nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, the reaction conditions and resulting yields can vary. The enhanced stability of potassium decyltrifluoroborate often translates to more consistent and reproducible results.
Comparative Performance Data
Boron Reagent
Coupling Partner
Catalyst System
Base
Solvent
Yield (%)
Reference
n-Octyltrifluoroborate salt
Bromoarene
Pd-based catalyst with 1,1'-bis(di-t-butylphosphino)ferrocene ligand
Note: The data presented is for long-chain alkylboron compounds and serves as a representative comparison. Specific yields may vary depending on the exact substrates and reaction conditions.
The data suggests that long-chain alkyltrifluoroborates can achieve excellent yields in Suzuki-Miyaura cross-coupling reactions. While long-chain alkylboronic acids also provide good yields, the inherent stability of the trifluoroborate salt often leads to more reliable outcomes.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using an alkylboronic acid and a potassium alkyltrifluoroborate.
Protocol 1: Suzuki-Miyaura Coupling of an Alkylboronic Acid with an Aryl Bromide
In a reaction vessel, combine the aryl bromide, potassium alkyltrifluoroborate, palladium catalyst, and cesium carbonate.
Add a mixture of dioxane (or THF) and water (typically in a 4:1 to 10:1 ratio).
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
Cool the reaction to room temperature and add water.
Extract the mixture with an organic solvent (e.g., ethyl acetate).
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by flash chromatography on silica gel.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate a key stability issue with boronic acids and the general workflow of a Suzuki-Miyaura coupling.
Caption: Dehydration of decylboronic acid to its inactive boroxine trimer.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
Both decylboronic acid and potassium decyltrifluoroborate are valuable reagents for the synthesis of molecules containing a decyl group via Suzuki-Miyaura cross-coupling. The choice between them will likely depend on the specific requirements of the synthesis.
For applications where stability, ease of handling, and reproducibility are critical, potassium decyltrifluoroborate is the superior choice. Its crystalline nature and resistance to decomposition make it a more robust and reliable reagent, particularly for complex, multi-step syntheses or when storing the reagent for extended periods.
Decylboronic acid remains a viable and effective option, especially when used fresh or stored under carefully controlled conditions. However, researchers should be mindful of its potential for degradation and the impact this may have on reaction outcomes.
A Comparative Guide to the Purity Validation of Decylboronic Acid by NMR Spectroscopy
This guide provides a comprehensive comparison of methodologies for validating the purity of decylboronic acid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of methodologies for validating the purity of decylboronic acid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity assessment of organoboron compounds.
Introduction to Purity Challenges with Boronic Acids
Decylboronic acid is a valuable reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. However, like many boronic acids, it is susceptible to dehydration, which leads to the formation of a cyclic trimer anhydride known as a boroxine. This transformation can significantly impact the stoichiometry of reactions and is a critical parameter to quantify. Other potential impurities may include residual starting materials, solvents from synthesis, or products of oxidation and hydrolysis.[1]
Quantitative NMR (qNMR) emerges as a powerful tool for this purpose. It is a primary analytical method that allows for the direct measurement of compound concentration and purity by comparing the integral of an analyte's signal to that of a certified internal standard of a known concentration.[2][3]
Comparison of Analytical Methods: qNMR vs. HPLC
The choice of analytical technique is critical for accurate purity determination. While High-Performance Liquid Chromatography (HPLC) is a common method, qNMR offers distinct advantages for boronic acids.
Feature
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Principle
A primary, direct method based on the direct proportionality between signal intensity and the number of nuclei (molar concentration).[2]
A comparative separation technique requiring a reference standard for quantification.
Accuracy
High, providing an absolute purity value without needing a specific reference standard for the analyte.[2]
High, but can be skewed by differences in the UV response factors of impurities like boroxines.[2]
Impurity Detection
Can identify and quantify structurally related impurities (e.g., boroxines) and residual solvents in a single experiment.
May not separate or detect all impurities, especially those with poor chromophores or similar retention times.
Sample Prep
Simple dissolution of the sample and a certified internal standard in a deuterated solvent.[4]
More complex, involving mobile phase preparation, column equilibration, and potential sample filtration.
Slower, with run times often exceeding 20-30 minutes per sample.
Universality
Nearly universal detection for soluble compounds containing the target nucleus (e.g., ¹H).
Dependent on the presence of a chromophore in the analyte and impurities for UV detection.
Identifying Decylboronic Acid and Its Common Impurities by NMR
The key to purity validation by NMR is the ability to distinguish signals from the target compound and its potential impurities. The most common impurity, the decylboroxine trimer, presents a distinct chemical environment that can be observed in the NMR spectrum.
Signal may be broad and exchange with water/hydroxyl protons.
~19 ppm
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The broad signal of the B(OH)₂ protons in the monomer can be lost upon exchange with D₂O or protic solvents like methanol-d₄, which can be a useful diagnostic tool. Using a solvent like methanol-d₄ can also help break up the boroxine trimer, simplifying the spectrum.[6]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Decylboronic Acid Purity
This protocol outlines the steps for determining the absolute purity of a decylboronic acid sample.
1. Materials and Equipment:
Decylboronic acid sample
High-purity internal standard (e.g., Maleic Acid, certified >99.5%)
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))
NMR spectrometer (400 MHz or higher recommended)
High-precision analytical balance (readable to 0.01 mg)
5 mm NMR tubes
2. Sample Preparation:
Accurately weigh approximately 10-15 mg of the decylboronic acid sample into a clean, dry vial. Record the mass precisely.
Accurately weigh approximately 5-8 mg of the internal standard (Maleic Acid) into the same vial. Record the mass precisely.
Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (CDCl₃) to the vial.
Ensure complete dissolution by gentle vortexing or sonication.
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
Pulse Program: Use a standard single-pulse program (e.g., 'zg30' on Bruker systems).
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a delay of 30-60 seconds is generally sufficient to ensure full relaxation for quantitative results).
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
Temperature: Maintain a constant, regulated temperature (e.g., 298 K).
4. Data Processing and Purity Calculation:
Apply Fourier transformation and perform phase and baseline correction on the acquired spectrum.
Integrate a well-resolved signal unique to decylboronic acid. The triplet corresponding to the terminal methyl group (~0.88 ppm) is an excellent choice.
Integrate a well-resolved signal from the internal standard. For Maleic Acid, the singlet for the two olefinic protons (~6.2-6.3 ppm in CDCl₃) is used.
A Comparative Guide to Catalysts for Decylboronic Acid Coupling in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalyst performance in the Suzuki-Miyaura cross-coupling of decylboronic acid, supported by experimental data to guide catalys...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalyst performance in the Suzuki-Miyaura cross-coupling of decylboronic acid, supported by experimental data to guide catalyst selection and methods development.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of alkylboronic acids, such as decylboronic acid, is of particular interest in pharmaceutical and materials science for the introduction of linear alkyl chains. The choice of catalyst is a critical parameter that profoundly influences reaction yield, rate, and scope. This guide provides a comparative overview of palladium and nickel catalysts for the coupling of n-alkylboronic acids, with a focus on decylboronic acid, to aid in the selection of the optimal catalytic system.
Performance Comparison of Catalytic Systems
While a direct head-to-head comparison of a wide range of catalysts for decylboronic acid under identical conditions is not extensively documented in a single study, analysis of the available literature for n-alkylboronic acids allows for a valuable performance benchmark. Palladium-based catalysts are the most common, with ligands playing a crucial role in their efficacy. Nickel catalysts are emerging as a cost-effective and highly reactive alternative.
The following table summarizes the performance of various catalytic systems in the Suzuki-Miyaura coupling of primary n-alkylboronic acids with aryl halides.
Catalyst System
Ligand
Base
Solvent
Temp. (°C)
Time (h)
Aryl Halide
n-Alkylboronic Acid
Yield (%)
PdCl(C₃H₅)(dppb)
dppb
Cs₂CO₃
Toluene/Xylene
RT-100
12-24
Various Aryl Bromides
n-Alkyl
75-95
[Pd(2-MeNAP)Br]₂
YPhos
K₃PO₄
Dioxane/H₂O
80
2
4-Chloroanisole
n-Octyl
92
NiCl₂(PCy₃)₂
PCy₃
K₃PO₄
2-Me-THF
100
12
Various Aryl Bromides
Aryl
80-97
Ni(cod)₂ / PPh₂
PPh₂
None
Dioxane
80
24
Chromene Acetal
Various Aryl
51-97
Experimental Protocols
Detailed methodologies for representative palladium- and nickel-catalyzed Suzuki-Miyaura coupling reactions of n-alkylboronic acids are provided below. These protocols are based on established literature procedures and can be adapted for decylboronic acid.
Palladium-Catalyzed Coupling of n-Alkylboronic Acids with Aryl Bromides
This procedure is adapted from studies on the Suzuki-Miyaura coupling of primary alkylboronic acids.[1]
Materials:
Aryl bromide (1.0 mmol)
n-Decylboronic acid (1.5 mmol)
PdCl(C₃H₅)(dppb) (1-2 mol%)
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
Toluene or Xylene (5 mL)
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, n-decylboronic acid, PdCl(C₃H₅)(dppb), and cesium carbonate.
Add the degassed solvent (toluene or xylene).
Stir the reaction mixture at the desired temperature (room temperature to 100 °C).
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Coupling of Aryl Bromides with Arylboronic Acids
This protocol is based on a general procedure for nickel-catalyzed Suzuki-Miyaura couplings in green solvents.
Materials:
Aryl bromide (1.0 equiv)
Arylboronic acid (1.5 equiv)
NiCl₂(PCy₃)₂ (5 mol%)
Potassium phosphate (K₃PO₄) (3.0 equiv)
2-Methyltetrahydrofuran (2-Me-THF) or tert-Amyl alcohol
Procedure:
In a glovebox, charge a reaction vial with the aryl bromide, arylboronic acid, NiCl₂(PCy₃)₂, and potassium phosphate.
Add the solvent (2-Me-THF or tert-amyl alcohol).
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12 hours.
After cooling to room temperature, dilute the mixture with an organic solvent and water.
Separate the aqueous layer and extract it with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by flash chromatography.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a comparative study on catalysts for decylboronic acid coupling, the following diagrams are provided.
analyzing the efficiency of Decylboronic acid as an enzyme inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of decylboronic acid's potential efficiency as an enzyme inhibitor. This report synthesizes available experiment...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of decylboronic acid's potential efficiency as an enzyme inhibitor. This report synthesizes available experimental data for structurally related compounds to project the performance of decylboronic acid and objectively compares its potential with other alkylboronic acids.
Introduction to Alkylboronic Acids as Enzyme Inhibitors
Boronic acids are a well-established class of reversible, competitive enzyme inhibitors, particularly effective against serine proteases. Their mechanism of action involves the formation of a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of substrate hydrolysis. The potency of alkylboronic acids as inhibitors is significantly influenced by the length and nature of their alkyl chain.
While direct experimental data on the inhibitory activity of decylboronic acid is not extensively available in the reviewed literature, a strong structure-activity relationship (SAR) has been established for shorter-chain n-alkylboronic acids. This guide will leverage this existing data to provide a comparative perspective on the potential efficacy of decylboronic acid.
Performance Data: Inhibition of α-Chymotrypsin by n-Alkylboronic Acids
A seminal study on the inhibition of the serine protease α-chymotrypsin by a series of n-alkylboronic acids revealed a clear trend: inhibitory potency increases with the length of the alkyl chain. This relationship is quantified by the inhibition constant (Ki), where a lower Ki value indicates stronger binding and more potent inhibition.
Inhibitor
Chemical Structure
Inhibition Constant (Ki) in mM
Methylboronic Acid
CH₃B(OH)₂
18.0
Ethylboronic Acid
CH₃CH₂B(OH)₂
2.5
Propylboronic Acid
CH₃CH₂CH₂B(OH)₂
0.4
Butylboronic Acid
CH₃CH₂CH₂CH₂B(OH)₂
0.05
Data sourced from Antonov et al., FEBS Letters, 1970.
This data demonstrates a significant increase in inhibitory activity as the alkyl chain is extended. The nearly 7-fold decrease in Ki from methylboronic acid to ethylboronic acid, and the subsequent sharp decreases for propyl- and butylboronic acid, underscore the importance of the hydrophobic interactions between the inhibitor's alkyl chain and the enzyme's active site. Based on this trend, it is reasonable to predict that decylboronic acid, with its ten-carbon alkyl chain, would be a highly potent inhibitor of α-chymotrypsin, likely exhibiting a Ki value significantly lower than that of butylboronic acid.
Comparative Analysis with a Structurally Similar Compound
Further supporting the potential of long-chain alkylboronic acids as potent enzyme inhibitors is a study on fatty acid amide hydrolase (FAAH). In this research, a series of boronic acid derivatives were evaluated, and it was found that phenylboronic acid with a para-nonyl substituent is a potent FAAH inhibitor with an IC50 of 0.0091 µM.[1] The nonyl group (a nine-carbon chain) is structurally very similar to the decyl group of decylboronic acid. This finding suggests that the long alkyl chain is a key determinant for high-affinity binding to the active site of FAAH, likely through hydrophobic interactions.
Mechanism of Action and Signaling Pathway
Alkylboronic acids function as competitive inhibitors. The boron atom in the boronic acid moiety is electron-deficient and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue within the enzyme's active site. This interaction forms a stable, reversible tetrahedral adduct, which mimics the transition state of the natural peptide substrate hydrolysis. By occupying the active site in this manner, the inhibitor prevents the substrate from binding and thus halts the catalytic activity of the enzyme.
Mechanism of competitive inhibition by Decylboronic Acid.
Experimental Protocols
The determination of the inhibition constant (Ki) for alkylboronic acids against serine proteases like α-chymotrypsin typically involves the following steps:
1. Enzyme Activity Assay:
A chromogenic or fluorogenic substrate for the target enzyme is used to monitor the reaction rate. For α-chymotrypsin, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a common substrate.
The enzyme and substrate are incubated in a suitable buffer (e.g., Tris-HCl) at a constant temperature and pH.
The rate of product formation is measured spectrophotometrically or fluorometrically over time.
2. Determination of Michaelis-Menten Constant (Km):
The initial reaction velocity is measured at various substrate concentrations in the absence of the inhibitor.
The Km value, which represents the substrate concentration at half-maximal velocity, is determined by plotting the initial velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
3. Inhibition Studies:
The enzyme activity is measured at a fixed substrate concentration (typically close to the Km value) in the presence of varying concentrations of the alkylboronic acid inhibitor.
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.
4. Calculation of Ki:
For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate concentration used in the inhibition assay.
Workflow for determining the inhibition constant (Ki).
Conclusion
Based on the established structure-activity relationship for shorter-chain alkylboronic acids and supporting data from structurally similar long-chain boronic acid derivatives, it is highly probable that decylboronic acid is a potent enzyme inhibitor, particularly for serine proteases and other enzymes with hydrophobic active sites. The ten-carbon alkyl chain is expected to significantly enhance binding affinity through hydrophobic interactions.
For drug development professionals, decylboronic acid represents a promising scaffold for the design of highly potent and potentially selective enzyme inhibitors. Further experimental validation is necessary to precisely quantify its inhibitory activity against specific enzyme targets and to explore its therapeutic potential. The provided experimental protocols offer a clear roadmap for such investigations.
A Comparative Guide to Boronic Acid-Based Sensors for Glucose Detection
For Researchers, Scientists, and Drug Development Professionals The accurate and continuous monitoring of glucose levels is paramount in managing diabetes and is of significant interest in various biomedical research and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate and continuous monitoring of glucose levels is paramount in managing diabetes and is of significant interest in various biomedical research and drug development applications. While enzyme-based sensors have traditionally dominated the field, boronic acid-based sensors have emerged as a promising alternative due to their stability, low cost, and reversible binding nature. This guide provides an objective comparison of different boronic acid-based glucose sensors, supported by experimental data, detailed protocols, and visual representations of their underlying mechanisms.
Principles of Boronic Acid-Based Glucose Sensing
Boronic acids possess the unique ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are structural motifs present in glucose and other saccharides. This interaction forms the basis of boronic acid sensors. The binding event can be transduced into a measurable signal through various mechanisms, including changes in fluorescence, color, or electrochemical properties. A key challenge in the design of these sensors is achieving high selectivity for glucose over other structurally similar sugars that are also present in biological fluids. To address this, much research has focused on the development of diboronic acid receptors, which can bind to glucose with higher affinity and selectivity.[1][2]
Performance Comparison of Boronic Acid-Based Glucose Sensors
The selection of a glucose sensor depends on the specific application, with key performance metrics including the detection method, sensitivity, linear range, and response time. The following table summarizes the quantitative performance of representative boronic acid-based glucose sensors.
To facilitate a deeper understanding of the operational principles and evaluation of these sensors, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.
General signaling pathway of a boronic acid-based glucose sensor.
Validating the Mechanism of Decylboronic Acid Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for optimizing synthetic routes and achieving desired molecular complexity. Decylboronic...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for optimizing synthetic routes and achieving desired molecular complexity. Decylboronic acid, a member of the alkylboronic acid family, is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the mechanism and performance of decylboronic acid reactions with alternative methodologies, supported by experimental data and detailed protocols.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The cornerstone reaction involving decylboronic acid is the Suzuki-Miyaura cross-coupling, which forges a carbon-carbon bond between an organoboron compound and an organohalide. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst.
A crucial aspect of the Suzuki-Miyaura reaction is the activation of the boronic acid by a base.[1] This activation enhances the nucleophilicity of the organic group attached to the boron, facilitating the key transmetalation step.
Experimental Validation of the Mechanism
Validating the proposed mechanism for decylboronic acid reactions involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.
Kinetic Analysis: The rate of the reaction can be monitored to understand the influence of various parameters, such as reactant concentrations, temperature, and catalyst loading. This data helps in identifying the rate-determining step of the catalytic cycle. A typical experimental protocol for kinetic analysis is outlined below.
Experimental Protocols
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using Gas Chromatography (GC)
Objective: To determine the kinetic profile of the coupling of an aryl halide with decylboronic acid.
Materials:
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
Decylboronic acid (1.2 mmol)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
Base (e.g., K₂CO₃, 2.0 mmol)
Anhydrous and degassed solvent (e.g., Toluene, 10 mL)
Internal standard (e.g., Dodecane)
Procedure:
In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, decylboronic acid, base, and internal standard.
Add the degassed solvent to the flask via syringe.
Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This is considered time zero (t=0).
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water.
Analyze the quenched samples by GC to determine the concentration of the product and remaining starting materials relative to the internal standard.
Data Analysis:
Plot the concentration of the product versus time to obtain the reaction profile.
The initial reaction rate can be determined from the slope of the curve at the initial time points.
Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for identifying and characterizing reaction intermediates.[2][3][4] For instance, ¹¹B NMR can be used to observe the formation of the boronate species upon addition of a base.
Computational Investigations: Density Functional Theory (DFT) calculations can provide theoretical insights into the reaction mechanism, including the energies of intermediates and transition states, which helps to corroborate experimental findings.
Performance Comparison: Decylboronic Acid vs. Alternatives
The performance of decylboronic acid in cross-coupling reactions can be compared with other organoboron reagents and alternative classes of organometallic compounds.
Comparison with Other Organoboron Reagents
Reagent Class
Example
Key Advantages
Key Disadvantages
Alkylboronic Acids
Decylboronic Acid
Good reactivity for primary alkyl groups.
Can be prone to protodeboronation; slower reaction rates compared to arylboronic acids.
Potassium Alkyltrifluoroborates
Potassium Decyltrifluoroborate
Crystalline, air- and moisture-stable solids; slow release of the boronic acid can be advantageous.
Often require an additional activation step (hydrolysis) to the active boronic acid.
Alkylboronic Esters (e.g., Pinacol esters)
Decylboronic acid pinacol ester
Generally more stable and less prone to protodeboronation than boronic acids.
May exhibit lower reactivity and require harsher reaction conditions or specific activators.
MIDA Boronates
N-methyliminodiacetyl-decylboronate
Highly stable and compatible with a wide range of reaction conditions, allowing for iterative cross-coupling.[5]
Requires a deprotection step to release the active boronic acid.
Comparison with Other Organometallic Reagents
Reagent Class
Example
Key Advantages
Key Disadvantages
Organozinc Reagents
Decylzinc Halide
High functional group tolerance; can be prepared from a wide range of alkyl halides.
Often require stoichiometric preparation and can be sensitive to air and moisture.
Organosilicon Reagents
Decyl(trialkoxy)silane
Generally stable, non-toxic, and environmentally benign.[6][7][8]
Often require an activating agent (e.g., fluoride source) for transmetalation.
Grignard Reagents
Decylmagnesium Halide
Highly reactive nucleophiles.
Low functional group tolerance; can be difficult to handle due to high reactivity.
Visualizing Reaction Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for kinetic analysis.
Beyond Suzuki-Miyaura: Other Reactions of Decylboronic Acid
While the Suzuki-Miyaura coupling is the most prominent, decylboronic acid can potentially participate in other transformations, expanding its synthetic utility.
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, coupling boronic acids with amines or alcohols to form aryl amines or ethers, respectively.[9][10][11][12]
Petasis (Borono-Mannich) Reaction: A three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines.[2][4][13][14]
Conclusion
Validating the mechanism of decylboronic acid reactions relies on a multi-faceted approach combining kinetic experiments, spectroscopic observation of intermediates, and computational modeling. While the Suzuki-Miyaura coupling remains its primary application, the exploration of other reactions like the Chan-Lam and Petasis reactions broadens its synthetic potential. For researchers, the choice between decylboronic acid and its alternatives depends on a careful consideration of factors such as reactivity, stability, functional group tolerance, and experimental convenience. The data and protocols presented in this guide offer a framework for making informed decisions in the design and optimization of synthetic strategies involving decylboronic acid.
A Comparative Guide to Decylboronic Acid Alternatives in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of reagent is critical to the success of a synthetic route. Decylboronic acid is a valuable reagent, particularly in palladium-catalyzed cros...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the choice of reagent is critical to the success of a synthetic route. Decylboronic acid is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. However, its stability and preparation can present challenges. This guide provides an objective comparison of decylboronic acid with its key alternatives for specific synthetic applications, supported by experimental data and detailed protocols.
The primary application for decylboronic acid and its alternatives is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[1][2] This guide will focus on this reaction, while also touching upon other relevant synthetic transformations.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide using a palladium catalyst and a base.[2] The decyl group can be introduced using several organoboron reagents, each with distinct advantages and disadvantages.
Alternatives to Decylboronic Acid:
Potassium Decyltrifluoroborate: These salts are air- and moisture-stable crystalline solids that can be stored indefinitely, offering a significant advantage in handling and consistency over boronic acids which can be prone to dehydration and protodeboronation.[3][4][5]
Decylboronate Esters (e.g., Pinacol Ester): Boronate esters also exhibit greater stability compared to their corresponding boronic acids and are often favored for their ease of purification and compatibility with a wide range of reaction conditions.[1][6]
Decanoic Acid (via Decarboxylative Coupling): A modern approach that bypasses the need for pre-formed organoboron reagents.[7][8] This method uses readily available and inexpensive carboxylic acids, offering high atom economy by extruding CO2.[8]
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the performance of decylboronic acid and its alternatives in a representative Suzuki-Miyaura reaction with 4-bromoanisole.
The choice of reagent depends on several factors including stability requirements, cost, and the specific substrate. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a decyl-group donor in cross-coupling.
Experimental Protocols
Setup: To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), decylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (4 mL) and water (0.4 mL) via syringe.
Reaction: Heat the mixture at 100 °C for 12 hours with vigorous stirring.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
Setup: To a vial, add 4-bromoanisole (1.0 mmol), potassium decyltrifluoroborate (1.5 mmol), cesium carbonate (Cs₂CO₃, 3.0 mmol), and PdCl₂(dppf) (0.03 mmol).[9]
Solvent Addition: Add a degassed 9:1 mixture of THF/H₂O (5 mL).
Reaction: Seal the vial and heat the mixture at 80 °C for 16 hours.
Workup: After cooling, dilute with diethyl ether (20 mL) and filter through a pad of Celite.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Setup: In a sealed tube, combine 4-bromoanisole (1.0 mmol), decanoic acid (1.5 mmol), silver(I) carbonate (Ag₂CO₃, 1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.05 mmol).[8]
Reaction: Heat the mixture at 110 °C for 24 hours.
Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite to remove inorganic salts.
Purification: Wash the filtrate with water, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Reaction Mechanisms and Workflows
The fundamental catalytic cycle for the Suzuki-Miyaura reaction remains consistent across different organoboron reagents, with variations primarily in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Beyond Suzuki-Miyaura: Other Synthetic Routes
The Chan-Lam coupling forms C-N or C-O bonds using a copper catalyst to couple an amine or alcohol with a boronic acid.[10][11] While arylboronic acids are most common, the principles extend to alkylboronic acids. Alternatives like potassium alkyltrifluoroborates can also be employed, often requiring modified conditions. This reaction offers an air-stable alternative to palladium-catalyzed Buchwald-Hartwig amination.[12]
Decylboronic acid is not a suitable reagent for forming decyl esters. The standard method for this transformation is the Fischer esterification , which involves reacting decanoic acid with an alcohol under acidic catalysis, or reacting 1-decanol with a carboxylic acid.[13][14][15] 1-Decanol is a readily available, stable liquid that serves as the direct precursor for the decyl group in ester synthesis.[16]
A Researcher's Guide to Decylboronic Acid: Quantitative Analysis of Reaction Products and Comparative Performance
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of appropriate reagents is a critical factor in the successful construction of complex molecules. Decylboronic...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of appropriate reagents is a critical factor in the successful construction of complex molecules. Decylboronic acid, a member of the alkylboronic acid family, serves as a versatile reagent for the formation of carbon-carbon and carbon-oxygen bonds. This guide provides a quantitative analysis of its reaction products in two key transformations: the Suzuki-Miyaura cross-coupling and esterification with diols. We will objectively compare its performance with alternative reagents, supported by available experimental data, and provide detailed experimental protocols.
Performance Comparison of Decylboronic Acid in Key Reactions
Decylboronic acid's utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions and in the formation of boronate esters with diols. Its long alkyl chain imparts specific solubility and steric properties that influence its reactivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp³)-C(sp²) bonds. While direct, side-by-side comparative studies of a homologous series of long-chain alkylboronic acids under identical conditions are not extensively documented in a single study, we can collate and compare available data to assess the performance of decylboronic acid.
Generally, primary alkylboronic acids are effective coupling partners, though they can be susceptible to side reactions such as β-hydride elimination. The choice of catalyst, ligand, and base is crucial for maximizing the yield of the desired cross-coupled product.
Table 1: Comparative Yields of Alkylboronic Acids in Suzuki-Miyaura Cross-Coupling with Aryl Bromides
Alkylboronic Acid
Aryl Bromide
Catalyst/Ligand
Base
Solvent
Temperature (°C)
Yield (%)
Reference
n-Decylboronic acid
4-Bromotoluene
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene/H₂O
100
Est. 70-85
(Typical conditions, estimated yield based on similar alkylboronic acids)
Note: The yields presented are from different studies with varying reaction conditions and may not be directly comparable. The yield for decylboronic acid is an estimation based on the performance of similar primary alkylboronic acids.
Alternatives to Decylboronic Acid in Suzuki-Miyaura Coupling:
For the introduction of long-chain alkyl groups, several alternatives to decylboronic acid exist, each with its own set of advantages and disadvantages.
Potassium Alkyltrifluoroborates: These salts often exhibit enhanced stability compared to boronic acids, being less prone to protodeboronation.[4] They are crystalline, free-flowing solids that are easy to handle.
Alkylboronic Esters (e.g., Pinacol, MIDA): Boronic esters are generally more stable and less prone to dehydration to form boroxines compared to their corresponding boronic acids.[5] MIDA (N-methyliminodiacetic acid) boronates, in particular, offer high stability and are amenable to slow-release, controlled cross-coupling reactions.
Trialkylboranes: These reagents can be highly effective but are often pyrophoric and require careful handling. They can sometimes offer different reactivity profiles compared to boronic acids.[6]
Esterification with Diols
Boronic acids reversibly react with diols to form cyclic boronate esters. This reaction is fundamental to their application in sensors, drug delivery, and dynamic covalent chemistry. Alkylboronic acids generally form esters to a greater extent than arylboronic acids.[7] The equilibrium of this reaction is dependent on the pH, the pKa of the boronic acid, and the structure of the diol.
Table 2: Quantitative Data on Boronic Acid-Diol Esterification
Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are representative procedures for the two key reactions of decylboronic acid.
Protocol 1: Suzuki-Miyaura Cross-Coupling of n-Decylboronic Acid with 4-Bromotoluene
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Magnetic stirrer and heating mantle
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add n-decylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
Evacuate and backfill the flask with argon three times.
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-decyltoluene.
Protocol 2: Esterification of n-Decylboronic Acid with Glycerol
This protocol describes the general formation of a boronate ester with a common diol.
Materials:
n-Decylboronic acid
Glycerol
Toluene
Dean-Stark apparatus
Standard laboratory glassware
Magnetic stirrer and heating mantle
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add n-decylboronic acid (1.0 mmol) and glycerol (1.1 mmol).
Add toluene (20 mL) to the flask.
Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
Continue refluxing until no more water is collected (typically 2-4 hours).
Monitor the reaction by ¹H NMR or ¹¹B NMR to confirm the formation of the boronate ester.
Cool the reaction mixture to room temperature.
Remove the toluene under reduced pressure to yield the crude decylboronate ester of glycerol. The product will be a mixture of 5- and 6-membered ring isomers.
Further purification can be achieved by chromatography if necessary, though for many applications, the crude product may be used directly.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for boronate ester formation.
A Head-to-Head Battle: Covalent vs. Dynamic Bioconjugation with Boronic Acids
For researchers, scientists, and drug development professionals, the precise and controlled modification of biomolecules is paramount. Bioconjugation, the art of linking molecules, is a cornerstone of this endeavor.
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise and controlled modification of biomolecules is paramount. Bioconjugation, the art of linking molecules, is a cornerstone of this endeavor. Among the diverse chemical tools available, boronic acids have emerged as a versatile platform, offering the unique ability to engage in both stable covalent and reversible dynamic linkages. This guide provides an objective comparison of these two modalities, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for your research needs.
At a Glance: Covalent Stability Meets Dynamic Reversibility
The choice between a permanent, covalent linkage and a transient, dynamic one hinges on the desired application. Covalent bioconjugation with boronic acids typically involves the formation of highly stable bonds, such as those with catechols or through metal-catalyzed cross-coupling reactions. These are ideal for applications requiring long-term stability, such as the creation of antibody-drug conjugates (ADCs) designed to remain intact until they reach their target.
In contrast, dynamic bioconjugation leverages the reversible interaction of boronic acids with 1,2- or 1,3-diols, present on many biomolecules like glycoproteins, or with specific amino acid residues.[1][2] This equilibrium-driven process is sensitive to environmental cues like pH, allowing for the development of "smart" systems that can release a payload in response to specific physiological conditions, making it a powerful tool for targeted drug delivery and biosensing.[3][4]
Quantitative Comparison of Boronic Acid Bioconjugation Strategies
To facilitate a clear comparison, the following table summarizes key quantitative parameters for representative covalent and dynamic bioconjugation systems involving boronic acids. It is important to note that reaction conditions can significantly influence these values.
1,2- and 1,3-Diols (e.g., on glycoproteins, saccharides), Salicylhydroxamic acid (SHA)[1][7]
Association Constant (K_a)
Generally very high (not typically measured as a primary parameter)
Varies widely, e.g., Phenylboronic acid and Salicylhydroxamic acid: ~10⁴ M⁻¹ at pH 7.4[8]
Dissociation Constant (K_d)
Very low
Varies, e.g., Phenylboronic acid and various catechols: mM range[9]; Boronic acid-lysozyme conjugate: ~8.0 ± 2.0 μM[10]
Reaction Rate (k_on)
Can be fast, e.g., 2-Formylphenylboronic acid with N-terminal cysteine: >10³ M⁻¹s⁻¹[11]
Variable, e.g., Isoquinolinylboronic acids with sugars: 0.2 to 287 M⁻¹s⁻¹[12]
Stability
High, resistant to hydrolysis under physiological conditions.[13]
pH-dependent, can be designed to be stable at physiological pH and dissociate at lower pH.[14][15]
Stimuli-Responsiveness
Generally not responsive
pH, competing diols (e.g., glucose), reactive oxygen species (ROS)[3][16][17]
Key Applications
Antibody-drug conjugates (ADCs), Stable protein labeling, Material science
Targeted drug delivery, Biosensors, "Catch and release" purification, Stimuli-responsive materials[1][3][4]
Delving into the Mechanisms: A Visual Guide
To better understand the underlying chemistry, the following diagrams illustrate the core principles of covalent and dynamic bioconjugation with boronic acids.
Figure 1. Covalent vs. Dynamic Boronic Acid Bioconjugation.
This diagram highlights the fundamental difference: covalent conjugation leads to a stable product, while dynamic conjugation exists in a state of equilibrium.
Experimental Corner: Protocols for Success
Reproducibility is key in scientific research. The following sections provide detailed protocols for key experiments in both covalent and dynamic bioconjugation with boronic acids.
Protocol 1: Covalent Labeling of a Protein with a Catechol-Functionalized Probe via Boronate Ester Formation
This protocol outlines a general procedure for the stable conjugation of a protein with a probe containing a catechol moiety.
Materials:
Protein of interest (with accessible lysine residues for initial modification)
Catechol-NHS ester (N-Hydroxysuccinimide ester)
Boronic acid functionalized biomolecule or surface
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Procedure:
Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
Catechol Functionalization:
Prepare a stock solution of the Catechol-NHS ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
Add the Catechol-NHS ester solution to the protein solution at a 10-20 fold molar excess.
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
Remove excess, unreacted NHS ester by size-exclusion chromatography (SEC), exchanging the buffer to PBS, pH 7.4.
Boronate Ester Formation:
Add the boronic acid-functionalized molecule to the catechol-modified protein solution at a desired molar ratio.
Incubate the reaction for 2-24 hours at room temperature. The optimal time should be determined empirically.
Purification and Characterization:
Purify the conjugate using SEC to remove any unreacted boronic acid-functionalized molecule.
Characterize the final conjugate for the degree of labeling (DOL), purity, and identity using UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Figure 2. Covalent Bioconjugation Workflow.
Protocol 2: Dynamic Bioconjugation of a Glycoprotein and Release Triggered by pH Change
This protocol describes the reversible binding of a boronic acid-functionalized probe to a glycoprotein and its subsequent release upon a decrease in pH.
Dialysis device or size-exclusion chromatography column
Fluorescence spectrophotometer
Procedure:
Glycoprotein Preparation: Dissolve the glycoprotein in the Binding Buffer to a final concentration of 1 mg/mL.
Dynamic Conjugation:
Prepare a stock solution of the boronic acid probe in a minimal amount of a compatible solvent.
Add the probe solution to the glycoprotein solution at a defined molar ratio.
Incubate the mixture at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
Confirmation of Conjugation:
Measure the fluorescence of the solution. A change in fluorescence intensity or wavelength upon binding can indicate successful conjugation.
Alternatively, remove the unbound probe using a dialysis device or SEC and measure the fluorescence of the purified glycoprotein-probe conjugate.
pH-Triggered Release:
Exchange the buffer of the conjugate solution to the Release Buffer (pH 5.0) using dialysis or SEC.
Monitor the release of the fluorescent probe by measuring the increase in fluorescence in the surrounding buffer (for dialysis) or by analyzing the fractions from SEC.
Quantification of Release:
Quantify the amount of released probe by comparing the fluorescence intensity to a standard curve of the free probe.
Figure 3. Dynamic Bioconjugation and Release Workflow.
Signaling Pathways and Applications
The unique properties of boronic acid bioconjugates make them valuable tools for interrogating and manipulating biological systems.
Dynamic Bioconjugation in Targeted Drug Delivery
A key application of dynamic bioconjugation is in the development of stimuli-responsive drug delivery systems. For instance, a drug can be conjugated to a targeting ligand (e.g., an antibody or a small molecule that binds to a cancer cell receptor) via a boronic acid-diol linker. This conjugate circulates in the bloodstream at physiological pH (7.4), where the linker is relatively stable. Upon reaching the acidic tumor microenvironment (pH ~6.5), the boronate ester bond is destabilized, leading to the release of the drug specifically at the target site, thereby increasing its therapeutic efficacy and reducing off-target toxicity.[3][4]
Figure 4. pH-Responsive Drug Delivery Pathway.
Conclusion: Making an Informed Choice
The decision to employ covalent or dynamic bioconjugation with boronic acids is fundamentally driven by the specific goals of the research. For applications demanding robust, long-lasting connections, covalent strategies are the clear choice. Conversely, when the goal is to create smart, environmentally responsive systems for applications like controlled release or dynamic assembly, the reversible nature of dynamic covalent chemistry with boronic acids offers unparalleled advantages. By understanding the underlying principles, quantitative parameters, and experimental considerations outlined in this guide, researchers can confidently select and implement the most appropriate boronic acid-based bioconjugation strategy to advance their scientific and therapeutic objectives.
A Comparative Guide to the Structural Analysis of Decylboronic Acid-Diol Complexes
For researchers, scientists, and drug development professionals, understanding the intricate interactions between decylboronic acids and diols is paramount for applications ranging from sensing to drug delivery. This gui...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the intricate interactions between decylboronic acids and diols is paramount for applications ranging from sensing to drug delivery. This guide provides a comprehensive comparison of the analytical techniques used to structurally characterize decylboronic acid-diol complexes, supported by experimental data and detailed protocols. While specific data for decylboronic acid is limited in publicly available literature, the principles and techniques are well-established for analogous boronic acids, particularly phenylboronic acid derivatives. The data presented herein for these analogs serves as a strong predictive framework for the behavior of decylboronic acid.
Data Presentation: A Comparative Overview
The stability and structure of boronic acid-diol complexes are influenced by factors such as the pKa of the boronic acid, the nature of the diol, and the pH of the medium. The following tables summarize key quantitative data for representative boronic acid-diol interactions, providing a baseline for comparison.
Table 1: Comparison of pKa and Binding Constants of Various Boronic Acids with Diols
Boronic Acid
Diol
pH
Binding Constant (K, M⁻¹)
pKa of Boronic Acid
Analytical Method
Phenylboronic Acid
Catechol
7.4
3.3 x 10³
8.8
Fluorescence Spectroscopy
Phenylboronic Acid
Glucose
7.4
8.9
8.8
Fluorescence Spectroscopy
Phenylboronic Acid
Fructose
7.4
1.8 x 10³
8.8
Fluorescence Spectroscopy
4-Mercaptophenylboronic Acid
Catechol
9.0
Not specified
~8.5
¹¹B NMR Spectroscopy
2-Aminopyrimidine-5-boronic Acid
Catechol
7.0
Not specified
~7.8
¹¹B NMR Spectroscopy
Note: Data for phenylboronic acid and its derivatives are used as representative examples due to the limited availability of specific data for decylboronic acid.
Table 2: ¹¹B NMR Chemical Shifts for Boronic Acid Species
Boron Species
Hybridization
Typical ¹¹B Chemical Shift (ppm)
Neutral Trigonal Boronic Acid
sp²
δ 26 to 30
Anionic Tetrahedral Boronate
sp³
δ 1 to 7
Tetrahedral Boronate Ester (with diol)
sp³
δ 6 to 13
The chemical shift is a key indicator of the boron atom's coordination environment, distinguishing between the free boronic acid and the diol-bound ester.[1][2][3]
Mandatory Visualization
The formation of a decylboronic acid-diol complex is a reversible process that is pH-dependent. The following diagram illustrates the equilibrium between the neutral trigonal boronic acid, the anionic tetrahedral boronate, and the formation of the cyclic boronate ester with a diol.
Caption: Equilibrium of Decylboronic Acid-Diol Complexation.
A typical experimental workflow for the structural analysis and determination of binding affinity for decylboronic acid-diol complexes often involves a combination of spectroscopic techniques.
Caption: Workflow for Decylboronic Acid-Diol Complex Analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are protocols for key experiments in the structural analysis of decylboronic acid-diol complexes.
Determination of Boronic Acid pKa via ¹¹B NMR Spectroscopy
This protocol is adapted from studies on phenylboronic acids and is applicable to decylboronic acid.[1][2]
Objective: To determine the acid dissociation constant (pKa) of decylboronic acid by monitoring the change in the ¹¹B NMR chemical shift as a function of pH.
Materials:
Decylboronic acid
Deuterated water (D₂O)
Phosphate buffer solutions with a range of pH values (e.g., from 2 to 12)
NMR tubes
NMR spectrometer with a boron probe
Procedure:
Prepare a stock solution of decylboronic acid in a suitable solvent (e.g., DMSO) and then dilute into a series of phosphate buffer solutions in D₂O to a final concentration of approximately 40 mM.
Adjust the pH of each sample to the desired value using small additions of HCl or NaOH.
Transfer each sample to an NMR tube.
Acquire ¹¹B NMR spectra for each sample.
Record the chemical shift (δ) of the boron signal at each pH. The signal will shift upfield as the pH increases and the boron center converts from the sp²-hybridized acid to the sp³-hybridized boronate.
Plot the observed chemical shift as a function of pH.
Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the titration curve.
Determination of Binding Constants using Competitive Fluorescence Assay
This method utilizes a fluorescent dye, Alizarin Red S (ARS), which changes its fluorescence upon binding to a boronic acid. The displacement of ARS by a diol allows for the calculation of the binding constant.[4][5]
Objective: To determine the association constant (K) for the complexation of decylboronic acid with a diol.
Materials:
Decylboronic acid
Diol of interest
Alizarin Red S (ARS)
Buffer solution at the desired pH (e.g., phosphate buffer, pH 7.4)
Fluorometer and cuvettes or a microplate reader
Procedure:
Determine the binding constant of ARS with decylboronic acid (K_ARS):
Prepare a solution of ARS at a constant concentration in the buffer.
Titrate this solution with increasing concentrations of decylboronic acid.
Measure the fluorescence intensity at each concentration.
Plot the change in fluorescence against the concentration of decylboronic acid and fit the data to a suitable binding model to calculate K_ARS.
Competitive Binding Assay:
Prepare a solution containing a fixed concentration of decylboronic acid and ARS (at concentrations determined from the previous step to ensure significant complex formation).
Titrate this solution with increasing concentrations of the diol.
Measure the fluorescence intensity at each diol concentration. The fluorescence will decrease as the diol displaces ARS from the boronic acid.
Plot the change in fluorescence against the diol concentration.
Use the known K_ARS and the competitive binding data to calculate the binding constant (K) for the decylboronic acid-diol complex.
Structural Characterization by Mass Spectrometry
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can confirm the formation of the complex and its stoichiometry.[6][7][8]
Objective: To verify the formation and determine the mass of the decylboronic acid-diol complex.
Materials:
Decylboronic acid
Diol of interest
A suitable solvent (e.g., methanol, acetonitrile/water)
Mass spectrometer (ESI or MALDI)
Procedure:
Prepare a solution containing decylboronic acid and an equimolar or slight excess of the diol in the chosen solvent.
For ESI-MS, infuse the solution directly into the mass spectrometer.
For MALDI-MS, mix the sample solution with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) and spot it onto the target plate.
Acquire the mass spectrum in either positive or negative ion mode.
Analyze the spectrum for the presence of a peak corresponding to the mass-to-charge ratio (m/z) of the expected decylboronic acid-diol complex. The isotopic distribution pattern for boron (¹⁰B and ¹¹B) can further confirm the presence of a boron-containing species.[8]
Comparison with Alternatives
While decylboronic acid is a valuable tool, other boronic acids and alternative binding motifs exist for diol recognition.
Phenylboronic Acids: These are the most widely studied boronic acids. They offer a rigid scaffold that can be readily functionalized with electron-withdrawing or -donating groups to tune the pKa and, consequently, the binding affinity at a given pH.[1][5][9] The aromatic ring can also participate in π-π stacking interactions, which may influence binding in certain systems.
Benzoboroxoles: These are cyclic boronic acid derivatives that exhibit a lower pKa than their corresponding acyclic boronic acids, leading to stronger binding at neutral pH.[10]
Non-covalent Interactions: Alternatives to boronic acid-diol covalent bonding for molecular recognition include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. While these are fundamental to many biological systems, the reversible covalent nature of the boronate ester bond provides a unique combination of strength and dynamic character that is highly advantageous for sensing and controlled release applications.
Decylboronic Acid in Polymer Synthesis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals Decylboronic acid is emerging as a versatile reagent in polymer synthesis, offering unique advantages due to its long alkyl chain. This guide provides a com...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Decylboronic acid is emerging as a versatile reagent in polymer synthesis, offering unique advantages due to its long alkyl chain. This guide provides a comparative analysis of its performance against other common alternatives in key polymerization techniques, supported by available experimental data and detailed methodologies.
Executive Summary
Decylboronic acid's performance in polymer synthesis is intrinsically linked to its dual nature: the reactive boronic acid head and the long, hydrophobic decyl tail. This structure influences its role as a catalyst, initiator, and monomer component. When compared to more common short-chain alkyl and arylboronic acids, decylboronic acid offers distinct properties such as altered solubility, potential for self-assembly, and modified steric and electronic effects in catalysis. This guide will delve into its application in two major areas: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Suzuki-Miyaura polycondensation.
Performance Comparison of Boronic Acids in Polymer Synthesis
Direct, comprehensive comparative studies detailing the performance of decylboronic acid against a wide array of other boronic acids under identical conditions are not extensively documented in a single source. However, by collating data from studies on analogous long-chain alkylboronic acids and comparing them with data for short-chain and arylboronic acids, we can construct a comparative overview.
In Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
In RAFT polymerization, alkylboranes, in the presence of oxygen, can act as radical initiators. While direct data for decylboronic acid is scarce, we can infer its potential performance based on studies of other trialkylboranes. The long decyl chain is expected to influence the solubility of the initiator and potentially the kinetics of the polymerization.
Initiator/Catalyst
Monomer
Polymer Yield (%)
Mn ( g/mol )
Mw ( g/mol )
PDI (Đ)
Reaction Time (h)
Decylboronic Acid (expected)
Various
-
-
-
-
-
Triethylborane (TEB)
Methyl Acrylate
>95
20,000
22,000
1.10
1
4-Vinylphenylboronic Acid (as monomer)
-
High
15,000
18,750
1.25
6
Conventional Initiator (AIBN)
Methyl Acrylate
~90
25,000
37,500
1.50
4
Note: Data for Triethylborane and 4-Vinylphenylboronic Acid are collated from representative studies. Performance of decylboronic acid is expected to be influenced by its physical properties and requires experimental validation.
In Suzuki-Miyaura Polycondensation
Suzuki-Miyaura coupling is a powerful tool for the synthesis of conjugated polymers. The choice of boronic acid (or its ester) is critical and affects yield, molecular weight, and stability of the polymerization. Long-chain alkylboronic acids can be employed, and their performance is often compared to the more reactive but less stable arylboronic acids. The use of protecting groups like N-methyliminodiacetic acid (MIDA) on the boronic acid can enhance stability and control over the polymerization.[1]
Boronic Acid Monomer
Co-monomer
Polymer Yield (%)
Mn (kDa)
Mw (kDa)
PDI (Đ)
Decylboronic Acid derivative (expected)
Dihaloarene
-
-
-
-
Thienyl MIDA boronate ester
Bromo-thienyl derivative
up to 94
18.7
42.7
2.28
Phenylboronic acid
Dihaloarene
~80-95
10-50
20-100
2.0-2.5
n-Butylboronic acid
Aryl bromide
~70-90
-
-
-
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for polymerizations where a long-chain alkylboronic acid could be utilized.
A solution of the monomer, RAFT agent, and solvent is prepared in a Schlenk flask.
The solution is deoxygenated by several freeze-pump-thaw cycles.
In a separate vessel, a stock solution of decylboronic acid and the carboxylic acid deblocker in the chosen solvent is prepared under an inert atmosphere.
The desired amount of the initiator solution is added to the monomer solution via syringe.
The reaction mixture is stirred at room temperature. The progress of the polymerization is monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR and gel permeation chromatography (GPC).
The polymerization is quenched by exposing the reaction mixture to air.
The polymer is purified by precipitation in a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.
Protocol 2: Suzuki-Miyaura Polycondensation
This protocol is a general procedure for the synthesis of conjugated polymers and can be adapted for monomers containing a decylboronic acid moiety.
Materials:
Dihaloaromatic monomer (e.g., dibromothiophene)
Decylboronic acid-functionalized aromatic monomer (or its MIDA ester)
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)[3]
Base (e.g., K₂CO₃, K₃PO₄)
Solvent system (e.g., toluene/water or THF/water)
Phase transfer catalyst (e.g., Aliquat 336), if needed.
Procedure:
To a degassed mixture of the dihaloaromatic monomer, the decylboronic acid-functionalized monomer, and the base in the chosen solvent system, the palladium catalyst is added under an inert atmosphere.
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the specified reaction time (e.g., 24-48 hours).
The progress of the polymerization can be monitored by GPC analysis of aliquots.
After cooling to room temperature, the reaction mixture is poured into a non-solvent (e.g., methanol) to precipitate the polymer.
The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove oligomers and catalyst residues.
The purified polymer is dried under vacuum.
Visualizations
Polymerization Workflow
The following diagram illustrates a generalized workflow for polymer synthesis and characterization where decylboronic acid could be employed.
A generalized workflow for polymer synthesis and characterization.
Comparative Logic for Catalyst/Monomer Selection
The decision to use decylboronic acid over other alternatives involves a trade-off between various factors.
Proper Disposal of Decylboronic Acid: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical waste is a critical aspect of laboratory operations for researchers, scientists, and drug development professionals. Adherence to proper disposal protocols for reagents like...
Author: BenchChem Technical Support Team. Date: December 2025
The safe and responsible disposal of chemical waste is a critical aspect of laboratory operations for researchers, scientists, and drug development professionals. Adherence to proper disposal protocols for reagents like decylboronic acid is essential for ensuring a secure working environment, protecting the ecosystem, and maintaining regulatory compliance. This guide provides detailed, step-by-step instructions for the proper disposal of decylboronic acid, in line with established laboratory safety and chemical handling best practices.
Decylboronic acid, due to its potential hazards, must be managed as hazardous waste. It is imperative that this chemical is not discarded in standard trash receptacles or disposed of via sink drains.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of decylboronic acid and its associated waste should be carried out within a certified chemical fume hood to mitigate the risk of inhalation.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling Decylboronic Acid Waste
The disposal of decylboronic acid and any materials contaminated with it must be handled as hazardous waste.
1. Waste Characterization and Segregation:
All chemical waste must be accurately identified.
Decylboronic acid waste should be kept separate from other waste streams, unless specific instructions from your institution's environmental health and safety (EHS) office direct otherwise.[2]
2. Waste Collection:
Solid Waste: Any unused decylboronic acid or contaminated solid items (such as weighing paper or used gloves) should be collected in a designated, sealable container that is clearly labeled as "Hazardous Waste."[2]
Liquid Waste: If the decylboronic acid is in a solution, it must be collected in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[2]
3. Labeling:
The waste container must be prominently labeled with "Hazardous Waste," the complete chemical name "Decylboronic Acid," and any additional identifiers mandated by your institution.[1][2]
4. Decontamination of Empty Containers:
Empty containers that previously held decylboronic acid must be thoroughly decontaminated to remove any chemical residues before disposal.
Initial Rinse (to be collected as hazardous waste): Inside a chemical fume hood, rinse the empty container three times with a suitable solvent. The initial rinsate must be collected and treated as hazardous waste.[2]
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[2]
Final Disposal of the Container: After the container has been thoroughly rinsed and allowed to air dry completely in a well-ventilated area, the original label should be defaced. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, according to the container's material.[2]
5. Storage and Pickup:
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from any incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[2]
Safeguarding Your Research: A Comprehensive Guide to Handling Decylboronic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for working with Decylboronic Acid,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for working with Decylboronic Acid, including personal protective equipment (PPE), operational protocols, and disposal plans to ensure a secure laboratory environment.
Immediate Safety and Handling
Decylboronic acid is a compound that requires careful handling to prevent irritation and other health effects.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE):
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with Decylboronic acid.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
Protects eyes from dust particles and potential splashes.[2][3][4]
Hand Protection
Chemically resistant gloves (e.g., nitrile).
Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[4][5]
Body Protection
A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5][6]
Protects skin from accidental spills and contact.
Respiratory Protection
A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.
Minimizes the risk of respiratory tract irritation.[7]
Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response
IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.[1]
Storage
Store in a well-ventilated place. Keep container tightly closed.[1]
Disposal
Dispose of contents/container to an approved waste disposal plant.[1]
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential for the safe handling of Decylboronic Acid.
Preparation:
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[6]
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
The work area should be clean and free of clutter.[6]
Donning PPE:
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
Handling the Chemical:
Avoid generating dust when working with the solid form.
Weigh and transfer the chemical in a fume hood to minimize inhalation exposure.
Always use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
Keep the container tightly closed when not in use.[5]
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Post-Handling:
Clean the work area to remove any residual chemical.
Decontaminate all equipment used during the process.
Properly doff and dispose of single-use PPE.
Emergency Procedures
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
In case of skin contact: Remove contaminated clothing and flush skin with plenty of soap and water. If skin irritation persists, call a physician.[1]
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]
If swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1][2]
Spills: Evacuate the area. For small spills, and while wearing appropriate PPE, carefully sweep or scoop up the material and place it in a designated, labeled waste container.[7] Avoid creating dust. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of Decylboronic Acid and any contaminated materials is crucial to protect the environment and comply with regulations.
Chemical Waste: Decylboronic Acid should be disposed of as chemical waste.[1] It should be collected in a dedicated, properly labeled, and sealed waste container.[6]
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste.[6]
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.[6]
Environmental Hazard: Do not allow the chemical to enter drains or waterways.[8] For small amounts of boric acid, some local regulations may permit disposal down the drain with copious amounts of water, but this should be confirmed with your local authorities and is generally not recommended for substituted boronic acids like Decylboronic Acid.[7][9]
Workflow for Safe Handling of Decylboronic Acid
Caption: Workflow for the safe handling of Decylboronic Acid.